Product packaging for Phosphorothious acid(Cat. No.:CAS No. 25758-73-0)

Phosphorothious acid

Cat. No.: B15479104
CAS No.: 25758-73-0
M. Wt: 98.06 g/mol
InChI Key: TYQTYRXEMJXFJG-UHFFFAOYSA-N
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Description

Phosphorothious acid is a useful research compound. Its molecular formula is H3O2PS and its molecular weight is 98.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O2PS B15479104 Phosphorothious acid CAS No. 25758-73-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25758-73-0

Molecular Formula

H3O2PS

Molecular Weight

98.06 g/mol

IUPAC Name

phosphorothious acid

InChI

InChI=1S/H3O2PS/c1-3(2)4/h1-2,4H

InChI Key

TYQTYRXEMJXFJG-UHFFFAOYSA-N

Canonical SMILES

OP(O)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phosphorothious Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phosphorothious acid (H₃PO₂S). Given the limited information on the isolation of the pure, free acid, this document focuses on its generation from stable precursors and the analytical techniques required for its characterization, drawing parallels from the extensive research on its derivatives, such as phosphorothioates.

Synthesis of this compound Precursors

The most common and practical route to this compound and its derivatives begins with the synthesis of thiophosphoryl chloride (PSCl₃).

Synthesis of Thiophosphoryl Chloride (PSCl₃)

Thiophosphoryl chloride is a key intermediate, typically synthesized from the reaction of phosphorus trichloride (PCl₃) with elemental sulfur.

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a reflux condenser and a heating mantle is charged with phosphorus trichloride.

  • Addition of Sulfur: Elemental sulfur is added in excess to the phosphorus trichloride.

  • Reaction Conditions: The mixture is heated to a temperature of 180 °C. The reaction is typically carried out under an inert atmosphere to prevent side reactions. While the reaction can proceed without a catalyst, catalysts may be used to lower the required reaction temperature.

  • Purification: Upon completion of the reaction, the crude thiophosphoryl chloride is purified by distillation to yield a colorless liquid.

Quantitative Data for Thiophosphoryl Chloride Synthesis:

ParameterValue
Reactants Phosphorus trichloride (PCl₃), Sulfur (S)
Reaction Temperature 180 °C (uncatalyzed)
Product Thiophosphoryl chloride (PSCl₃)
Appearance Colorless fuming liquid
Boiling Point 125 °C
Density 1.67 g/cm³

Generation of this compound

Direct synthesis and isolation of pure this compound are not well-documented, likely due to its instability. It is typically generated in situ or as its salts through the controlled hydrolysis of thiophosphoryl chloride. The reaction conditions are critical as complete hydrolysis can lead to the formation of phosphoric acid and hydrogen sulfide[1][2].

Experimental Protocol for in situ Generation:

  • Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., a buffered aqueous solution or an organic solvent with a controlled amount of water).

  • Controlled Addition: Thiophosphoryl chloride is added dropwise to the solvent at a controlled temperature, often at or below room temperature, to manage the exothermic reaction.

  • pH Control: The pH of the solution is monitored and controlled, as it will influence the final products. The formation of this compound is favored under specific pH conditions, which would need to be determined empirically for the desired application.

  • Immediate Use: The resulting solution containing this compound is typically used immediately in subsequent reactions to synthesize its more stable derivatives.

Characterization of this compound and Its Derivatives

A suite of analytical techniques is essential for the characterization of this compound and its derivatives. The following sections detail the primary methods that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of phosphorus-containing compounds.

  • ³¹P NMR Spectroscopy: This is the most direct method for identifying and quantifying phosphorus-containing species. This compound and its derivatives would exhibit characteristic chemical shifts in the ³¹P NMR spectrum. For comparison, phosphonic acid has a chemical shift that can be observed.[3]

  • ¹H NMR Spectroscopy: This technique provides information about the protons in the molecule, including any P-H or O-H protons, which would be present in this compound.

Hypothetical Quantitative NMR Data for this compound:

NucleusChemical Shift Range (ppm)Coupling Constants
³¹P (Hypothetical) 40 - 60J(P,H)
¹H (Hypothetical) 1-3 (P-H), 4-6 (O-H)J(H,P)
Note: Specific chemical shifts and coupling constants for pure this compound are not readily available in the literature and would need to be determined experimentally.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the target compound.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for analyzing polar and potentially unstable molecules like this compound, often by detecting their deprotonated ions in negative ion mode.[4] High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.

Expected Mass Spectrometry Data:

Ionm/z (calculated)
[M-H]⁻ 98.954
[M-2H]²⁻ 48.973
[M-3H]³⁻ 32.313
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)
P=S (Thione) 600 - 800
P-O (Single Bond) 900 - 1100
P-H (Stretching) 2300 - 2450
O-H (Stretching) 2500 - 3300 (broad)
Note: These are expected ranges, and the exact peak positions can be influenced by the molecular environment and hydrogen bonding.

Visualizing Workflows

Synthesis Workflow

Synthesis_Workflow PCl3 Phosphorus Trichloride (PCl3) PSCl3 Thiophosphoryl Chloride (PSCl3) PCl3->PSCl3 180°C S Sulfur (S) S->PSCl3 H3PO2S This compound (H3PO2S) (in situ) PSCl3->H3PO2S Controlled Hydrolysis H2O Controlled Water/Buffer H2O->H3PO2S Characterization_Workflow Sample Synthesized Sample (Containing H3PO2S) NMR NMR Spectroscopy (31P, 1H) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy Sample->IR Data Structural & Purity Data NMR->Data MS->Data IR->Data

References

An In-depth Technical Guide to Phosphorothious Acid: Properties, Reactivity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phosphorothious acid, with the chemical formula H₃PO₂S, represents a sulfur-substituted analogue of phosphorous acid. While direct experimental data on this compound is limited in publicly available literature, its chemical properties and reactivity can be thoroughly understood through the examination of its close structural analogues, namely thiophosphoric acid (H₃PO₃S) and phosphonothioic acids (R-P(=S)(OH)₂). This guide provides a comprehensive overview of the anticipated chemical characteristics, reactivity profile, and synthetic approaches for this compound, drawing upon established knowledge of these related organophosphorus compounds.

Chemical Properties of this compound and Analogues

This compound is expected to exist as a mixture of tautomers in equilibrium. This behavior is analogous to phosphorous acid (H₃PO₃), which primarily exists in the phosphonic acid form with a P-H bond, and thiophosphoric acid, which also exhibits tautomerism.

Tautomerism

The principal tautomeric forms of this compound (H₃PO₂S) are predicted to be:

  • Thiophosphonic acid form: HO-P(=S)(H)-OH (likely the most stable tautomer)

  • Phosphonothious acid form: HO-P(=O)(H)-SH

  • Phosphorous-thiol form: P(OH)₂(SH)

The equilibrium would likely favor the thiophosphonic acid tautomer, featuring a stable P=S double bond and a P-H bond.

tautomerism

Acidity

The acidity of this compound can be inferred from its analogue, thiophosphoric acid (H₃PO₃S), which is a triprotic acid. The pKa values for thiophosphoric acid are 1.79, 5.42, and 10.08.[1] It is anticipated that this compound would be a diprotic acid, with pKa values influenced by the presence of the sulfur atom.

Table 1: Physicochemical Properties of Thiophosphoric Acid

PropertyValue
Chemical Formula H₃PO₃S[1]
Molar Mass 114.061 g/mol [1]
CAS Number 13598-51-1[1]
pKa₁ 1.79[1]
pKa₂ 5.42[1]
pKa₃ 10.08[1]

Reactivity of this compound Analogues

The reactivity of this compound is predicted to be dictated by the presence of the P-H and P-SH (or P=S) moieties, making it susceptible to oxidation, alkylation, and reactions with electrophiles and nucleophiles.

Oxidation

Similar to phosphorous acid, the P-H bond in the thiophosphonic acid tautomer is expected to be susceptible to oxidation, leading to the formation of thiophosphoric acid.

Reactions with Electrophiles

The sulfur atom in the thiol tautomer (HO-P(=O)(H)-SH) is a soft nucleophile and is expected to react readily with soft electrophiles such as alkyl halides. This S-alkylation is a common reaction for thiophosphate salts.[2] Studies on the reaction of ambident nucleophile ammonium O,O'-diethyl thiophosphate with benzyl halides show that only S-alkylation occurs.[2]

Reactions with Nucleophiles

The phosphorus atom in this compound derivatives can act as an electrophile. Reactions with nucleophiles would likely proceed via substitution at the phosphorus center.

Synthesis of this compound and Its Derivatives

While a direct synthesis for this compound is not well-documented, methods for preparing its close analogues, thiophosphoric acid and phosphonothioic acids, provide valuable insights into potential synthetic routes.

Synthesis of Thiophosphoric Acid

A common method for the synthesis of thiophosphoric acid involves the controlled hydrolysis of phosphorus pentasulfide (P₂S₅).

Experimental Protocol: Low-Temperature Hydrolysis of Phosphorus Pentasulfide [3][4]

  • Reaction Setup: A suspension of phosphorus pentasulfide (P₂S₅) in an oxygen-containing solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

  • Hydrolysis: The suspension is cooled to approximately 10°C, and water is added dropwise while maintaining the temperature.

  • Reaction Progression: The reaction is accompanied by the evolution of hydrogen sulfide (H₂S) gas and the gradual dissolution of P₂S₅. The mixture is stirred for about an hour at 10°C until a clear solution is obtained.

  • Workup: The solvent and dissolved H₂S are removed under high vacuum at room temperature to yield the viscous thiophosphoric acid product.

synthesis_workflow

Synthesis of Phosphonothioic Acids

A convenient method for the synthesis of phosphonothioic acids has been reported that avoids the need for extensive purification of intermediates.[5]

Experimental Protocol: Convenient Synthesis of Phosphonothioates [5]

This method involves a multi-step, one-pot reaction that starts from primary amines or their salts, reacting with carbon disulfide, followed by a desulfurating agent. While the full details are specific to the target phosphonothioate, the key advantage is the avoidance of chromatographic purification, relying instead on washing and final product crystallization.

Applications in Drug Development and Research

Phosphorothioate and phosphonothioate derivatives are of significant interest in medicinal chemistry and drug development.

  • Antisense Oligonucleotides: Phosphorothioate linkages are used to modify oligonucleotides to increase their resistance to nuclease degradation, a critical feature for antisense therapeutics.

  • Enzyme Inhibitors: The structural similarity of phosphonothioates to natural phosphates allows them to act as inhibitors for various enzymes.

  • Organocatalysis: Chiral thiophosphorus acids are being explored as organocatalysts in asymmetric synthesis.[6]

Conclusion

While "this compound" remains a term with limited direct reference in chemical literature, a comprehensive understanding of its properties and reactivity can be constructed from its close and well-studied analogues. The tautomeric nature, predicted acidity, and reactivity patterns based on thiophosphoric acid and phosphonothioic acids provide a solid foundation for researchers and drug development professionals. The synthetic methodologies for these related compounds offer viable pathways for the potential synthesis and further investigation of this compound and its derivatives, opening avenues for new applications in medicinal chemistry and materials science.

References

Tautomeric Forms of Phosphorothious Acid: A Technical Guide to Their Stability and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric forms of phosphorothious acid (H₃PO₂S), focusing on their relative stability and the experimental and computational methodologies used for their characterization. While direct quantitative data for this compound is limited, this guide draws upon established principles of organophosphorus chemistry and data from analogous compounds to offer a comprehensive overview.

Introduction to Tautomerism in this compound

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon, known as tautomerism, is crucial in understanding the reactivity and properties of many molecules. This compound, a sulfur analog of phosphorous acid, is predicted to exist as a dynamic equilibrium between two primary tautomeric forms: the thiono form and the thiolo form.

  • Thiono Form: Characterized by a phosphorus-sulfur double bond (P=S) and a phosphorus-hydrogen bond (P-H). The phosphorus atom in this form is tetracoordinate and in the +3 oxidation state.

  • Thiolo Form: Features a phosphorus-sulfur single bond with a sulfhydryl group (P-SH) and a lone pair on the phosphorus atom. Here, the phosphorus is tricoordinate and in the +3 oxidation state.

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of any substituents.

Tautomeric Equilibrium and Stability

The tautomeric equilibrium of this compound can be represented as follows:

Tautomeric equilibrium between the thiono and thiolo forms of this compound.

By analogy, it is highly probable that the thiono form of this compound is significantly more stable than the thiolo form . The P=S double bond, while weaker than a P=O bond, still provides substantial stabilization to the tetracoordinate structure.

Factors Influencing Stability

The relative stability of the tautomers can be influenced by several factors:

  • Solvent Effects: Polar solvents are expected to have a more pronounced stabilizing effect on the more polar tautomer.

  • Substituent Effects: Electron-withdrawing groups attached to the phosphorus atom have been shown to increase the stability of the trivalent P(III) form in related compounds.[1] This is because they can stabilize the lone pair on the phosphorus atom in the trivalent tautomer.

Quantitative Data on Tautomer Stability (Analogous Systems)

Direct quantitative data for the tautomerization of this compound is scarce. However, data from computational and experimental studies on analogous phosphorus acids can be used to estimate the energetic landscape. The following table summarizes Gibbs free energy differences (ΔG) for the tautomerization of related compounds, highlighting the general preference for the tetracoordinate form.

CompoundTautomeric FormsMore Stable FormΔG (kcal/mol)Method
Phosphorous Acid (H₃PO₃)P(OH)₃ ⇌ H-P(O)(OH)₂H-P(O)(OH)₂~14Calculation[1]
Hypophosphorous Acid (H₃PO₂)HP(OH)₂ ⇌ H₂P(O)OHH₂P(O)OH~10Calculation
This compound (H₃PO₂S) (HO)₂P-SH ⇌ (HO)₂P(S)H (HO)₂P(S)H (Predicted) (Predicted to be significant) (By Analogy)

Experimental Protocols for Tautomer Characterization

The study of tautomerism in this compound involves a combination of synthesis, spectroscopic characterization, and potentially, trapping of the less stable tautomer.

Synthesis of this compound

A common method for the synthesis of phosphorothioate compounds involves the sulfurization of a corresponding phosphite precursor. For example, a dialkyl phosphite can be reacted with elemental sulfur to yield a dialkyl phosphorothioate.

Spectroscopic Analysis: ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for characterizing phosphorus compounds and distinguishing between different tautomeric forms.[2] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state.

  • Expected Chemical Shifts:

    • Thiono Form ((HO)₂P(S)H): The tetracoordinate phosphorus atom with a P=S bond is expected to resonate in a distinct region of the ³¹P NMR spectrum.

    • Thiolo Form ((HO)₂P-SH): The tricoordinate phosphorus atom in the thiolo form would exhibit a significantly different chemical shift, typically at a much lower field (higher ppm value).

Experimental Workflow for NMR Analysis:

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Interpretation Synthesis Synthesize this compound Dissolve Dissolve in appropriate deuterated solvent Synthesis->Dissolve Acquire_NMR Acquire ³¹P NMR Spectrum Dissolve->Acquire_NMR Analyze Analyze chemical shifts and coupling constants Acquire_NMR->Analyze Identify Identify signals corresponding to thiono and thiolo forms Analyze->Identify Quantify Quantify relative amounts of tautomers (if both are observed) Identify->Quantify Logical_Relationship cluster_factors Influencing Factors cluster_properties Determines Tautomeric_Equilibrium Tautomeric Equilibrium (Thiono vs. Thiolo) Stability Relative Stability (ΔG) Tautomeric_Equilibrium->Stability Reactivity Chemical Reactivity Tautomeric_Equilibrium->Reactivity Solvent Solvent Polarity Solvent->Tautomeric_Equilibrium Substituents Electronic Effects of Substituents Substituents->Tautomeric_Equilibrium

References

Theoretical Insights into the Structure of Phosphorothious Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorothious acid (H₃PO₂S), a sulfur-containing analog of phosphorous acid, presents a compelling subject for theoretical investigation due to its potential for rich tautomeric equilibria and its relevance in the broader field of organophosphorus chemistry. While dedicated computational studies on the structure of this compound are not extensively available in current literature, this technical guide outlines the fundamental theoretical framework, proposed structural isomers, and detailed computational methodologies required for a comprehensive in-silico analysis. Drawing parallels from well-studied analogous sulfur and phosphorus oxyacids, this document serves as a foundational resource for researchers aiming to explore the structural and electronic properties of this molecule. Such studies are pivotal for understanding its reactivity, potential as a ligand in coordination chemistry, and as a building block in the synthesis of novel therapeutic agents.

Introduction: The Structural Enigma of this compound

This compound stands as an intriguing molecule at the intersection of phosphorus and sulfur chemistry. Its structural characterization is complicated by the possibility of several tautomeric forms, arising from the migration of protons between oxygen, sulfur, and phosphorus atoms. The relative stability of these tautomers is expected to be dictated by a delicate balance of bond energies (P=O vs. P=S, O-H vs. S-H vs. P-H), steric effects, and solvation. Theoretical and computational chemistry provide powerful tools to elucidate the geometries, relative energies, and vibrational signatures of these isomers, offering insights that are often difficult to obtain through experimental methods alone.

Proposed Tautomeric Forms of this compound

Based on the established tautomerism in related phosphorus oxyacids and their thio-analogs, this compound is predicted to exist as a mixture of at least three primary tautomers. The equilibrium distribution of these forms is crucial for understanding the molecule's chemical behavior.

  • Tautomer A: this compound (Thiono form): Characterized by a phosphorus-sulfur double bond (P=S).

  • Tautomer B: Mercaptophosphorous acid (Thiolo form): Featuring a phosphorus-oxygen double bond (P=O) and a sulfur-hydrogen single bond (S-H).

  • Tautomer C: Dihydroxythiophosphorane: A trivalent phosphorus form.

The interplay and relative energies of these tautomers are a primary focus for theoretical investigation.

Tautomers A This compound (Thiono) P(S)(OH)₂H B Mercaptophosphorous Acid (Thiolo) P(O)(OH)(SH)H A->B Proton Transfer B->A Proton Transfer C Dihydroxythiophosphorane P(OH)₂(SH) B->C Proton Transfer C->B Proton Transfer

Caption: Proposed tautomeric equilibrium of this compound.

Data Presentation: A Comparative Overview

A thorough theoretical study of this compound would yield a wealth of quantitative data. While specific values for H₃PO₂S are not available in the reviewed literature, the following tables illustrate the types of data that would be generated and how they would be presented for a comparative analysis of the proposed tautomers. The data for analogous sulfur and phosphorus oxyacid radicals are presented here to provide context.

Table 1: Calculated Geometric Parameters of this compound Tautomers

ParameterTautomer A (P=S)Tautomer B (P=O)Tautomer C (P(III))
Bond Lengths (Å)
P=S / P-SData not availableData not availableData not available
P=O / P-OData not availableData not availableData not available
P-HData not availableData not availableData not available
O-HData not availableData not availableData not available
S-HData not availableData not availableData not available
**Bond Angles (°) **
O-P-OData not availableData not availableData not available
O-P-SData not availableData not availableData not available
H-O-PData not availableData not availableData not available
H-S-PData not availableData not availableData not available

Table 2: Calculated Relative Energies and Dipole Moments of this compound Tautomers

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
Tautomer A (P=S)Data not availableData not available
Tautomer B (P=O)Data not availableData not available
Tautomer C (P(III))Data not availableData not available

Table 3: Calculated Vibrational Frequencies of this compound Tautomers

Vibrational ModeTautomer A (P=S) (cm⁻¹)Tautomer B (P=O) (cm⁻¹)Tautomer C (P(III)) (cm⁻¹)
ν(P=S)Data not available--
ν(P=O)-Data not available-
ν(P-H)Data not availableData not available-
ν(O-H)Data not availableData not availableData not available
ν(S-H)-Data not availableData not available

Experimental Protocols: A Roadmap for Theoretical Investigation

The following section details the robust computational methodologies that should be employed for a comprehensive theoretical study of this compound.

Computational Methods

4.1.1. Density Functional Theory (DFT): DFT is a workhorse for computational chemistry, offering a good balance between accuracy and computational cost.

  • Functional Selection: The B3LYP hybrid functional is a common and reliable choice for geometry optimizations and frequency calculations of main group elements. For higher accuracy in energy calculations, range-separated functionals like ωB97X-D or double-hybrid functionals can be employed.

  • Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is recommended for initial geometry optimizations. For more accurate single-point energy calculations, a larger basis set like aug-cc-pVTZ should be used.

4.1.2. Ab Initio Methods: For benchmarking and high-accuracy energy calculations, more sophisticated ab initio methods are recommended.

  • Møller-Plesset Perturbation Theory (MP2): A good starting point for including electron correlation effects.

  • Coupled Cluster Theory (CCSD(T)): Considered the "gold standard" for single-reference systems and should be used for final, high-accuracy energy calculations.

Geometry Optimization and Vibrational Analysis
  • The geometries of all proposed tautomers should be fully optimized without any symmetry constraints.

  • Vibrational frequency calculations should be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Solvation Effects

The relative stability of tautomers can be significantly influenced by the solvent.

  • Continuum Solvation Models: The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used to model the bulk solvent effects (e.g., in water or other relevant solvents).

Software

Standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are well-suited for these calculations.

Workflow cluster_0 Computational Workflow start Propose Tautomers geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Vibrational Analysis (Confirm Minima) geom_opt->freq_calc energy_calc High-Level Energy Calculation (CCSD(T)/aug-cc-pVTZ) freq_calc->energy_calc solvation Incorporate Solvation Effects (PCM/SMD) energy_calc->solvation analysis Analyze Data: - Geometries - Relative Energies - Vibrational Spectra solvation->analysis end Characterize Structure analysis->end

Caption: A typical workflow for the theoretical study of this compound.

Conclusion and Future Outlook

While direct computational studies on this compound remain an open area for research, the theoretical framework and methodologies outlined in this guide provide a clear path forward. By employing state-of-the-art computational techniques, researchers can elucidate the tautomeric landscape, structural parameters, and spectroscopic signatures of this fundamental molecule. Such knowledge is invaluable for predicting its reactivity and for the rational design of novel phosphorus- and sulfur-containing compounds with potential applications in drug development and materials science. The lack of existing data highlights a significant opportunity for computational chemists to make a foundational contribution to the understanding of this intriguing molecule.

A Comprehensive Technical Guide to Phosphorothious Acid (H₃PO₂S) and Phosphorothioic Acid (H₃PO₃S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the nuanced differences between structurally similar molecules can lead to vastly different biological activities and therapeutic potentials. This guide provides an in-depth technical comparison of two such molecules: phosphorothious acid (H₃PO₂S) and phosphorothioic acid (H₃PO₃S). While both are sulfur-containing analogues of phosphorus oxoacids, their distinct electronic and structural properties, arising from the different oxidation states of the central phosphorus atom, govern their reactivity and potential applications.

Phosphorothioic acid and its derivatives, known as phosphorothioates, have garnered significant attention for their use in oligonucleotide-based therapies, where the replacement of a non-bridging oxygen with sulfur in the phosphate backbone confers resistance to nuclease degradation.[1][2] This modification is a cornerstone of many antisense and RNA interference therapeutics.[3] In contrast, this compound, the sulfur analogue of hypophosphorous acid, remains a more enigmatic entity, with significantly less literature available. This guide aims to consolidate the existing knowledge on both compounds, offering a comparative analysis to inform future research and drug discovery efforts.

Structure and Tautomerism

A key feature of phosphorus oxoacids and their thio-analogues is the existence of tautomeric equilibria.

Phosphorothioic Acid (H₃PO₃S): As a derivative of phosphoric acid, phosphorothioic acid exists in tautomeric forms where the proton can reside on either an oxygen or a sulfur atom. The two principal tautomers are the thione form, O,O,O-phosphorothioic acid, and the thiol form, O,O,S-phosphorothioic acid.[4] Computational studies and experimental evidence for its esters suggest that the thione form with a P=S bond is generally more stable.

G cluster_0 Phosphorothioic Acid Tautomers H3PO3S_thione O,O,O-Phosphorothioic Acid (Thione form) H3PO3S_thiol O,O,S-Phosphorothioic Acid (Thiol form) H3PO3S_thione->H3PO3S_thiol Tautomerization

Tautomeric equilibrium of Phosphorothioic Acid.

This compound (H₃PO₂S): While direct experimental data on the tautomerism of this compound is scarce, it is expected to exhibit a similar equilibrium to its oxo-analogue, hypophosphorous acid (H₃PO₂). Hypophosphorous acid exists predominantly in the phosphinic acid form, with a P-H bond and a P=O double bond, rather than the tautomeric phosphonous acid form with a P-OH group and no P-H bond.[5] By analogy, this compound is predicted to exist predominantly in a form with a P-H bond and a P=S double bond.

G cluster_1 This compound Tautomers H3PO2S_thione Phosphinothioic Acid (Thione form with P-H bond) H3PO2S_thiol Phosphonothious Acid (Thiol form) H3PO2S_thione->H3PO2S_thiol Tautomerization

Predicted tautomeric equilibrium of this compound.

Synthesis

The synthesis of the free acids, particularly H₃PO₂S, is not well-documented. However, the synthesis of their derivatives, which provides insight into the underlying chemistry, is more established.

Phosphorothioates (Derivatives of H₃PO₃S): The most common method for synthesizing phosphorothioate linkages in oligonucleotides is through the sulfurization of a phosphite triester intermediate. This is typically achieved during automated solid-phase synthesis using various sulfur-transfer reagents.[6]

G cluster_2 General Synthesis of Phosphorothioates Phosphite Phosphite Triester Phosphorothioate Phosphorothioate Phosphite->Phosphorothioate Sulfurization Sulfurizing_Reagent Sulfurizing Reagent (e.g., PADS, Beaucage's Reagent) Sulfurizing_Reagent->Phosphorothioate

General scheme for phosphorothioate synthesis.

Phosphinothioates (Derivatives of H₃PO₂S): The synthesis of phosphinothioates often involves the reaction of a compound containing a P-H bond, such as a phosphinate, with a sulfur source.[7]

Chemical and Physical Properties

Direct comparative data for the free acids is limited. The following table summarizes known data for the acids and their non-sulfur analogues, with some properties of H₃PO₂S being inferred.

PropertyThis compound (H₃PO₂S)Phosphorothioic Acid (H₃PO₃S)Hypophosphorous Acid (H₃PO₂)Phosphoric Acid (H₃PO₄)
Molecular Formula H₃PO₂SH₃PO₃SH₃PO₂H₃PO₄
Molecular Weight ( g/mol ) 82.05 (calculated)114.06[4]66.0097.99
Oxidation State of P +1+5+1+5
pKa₁ ~1-2 (estimated)< 2 (estimated)1.2[8]2.15[9]
pKa₂ -2.8 (for hypophosphoric acid, a related compound)[10]-7.20[9]
pKa₃ -7.3 (for hypophosphoric acid, a related compound)[10]-12.37[9]
Key Structural Features Contains a P-H bondNo P-H bondContains two P-H bondsNo P-H bond

Reactivity

The difference in the oxidation state of phosphorus and the presence of a P-H bond in this compound are the primary determinants of their differential reactivity.

  • This compound (H₃PO₂S): The P-H bond in H₃PO₂S is expected to be reactive and susceptible to oxidation. The lower oxidation state of phosphorus (+1) suggests that it can act as a reducing agent.[5]

  • Phosphorothioic Acid (H₃PO₃S): With phosphorus in its highest oxidation state (+5), H₃PO₃S is not readily oxidized further. The P=S bond is a key reactive site, susceptible to nucleophilic attack.

G cluster_3 Comparative Reactivity H3PO2S This compound (H₃PO₂S) P(I) Oxidation Oxidation H3PO2S->Oxidation Acts as a reducing agent H3PO3S Phosphorothioic Acid (H₃PO₃S) P(V) Reduction Reduction H3PO3S->Reduction Can be reduced Nucleophilic_Attack Nucleophilic Attack at P=S H3PO3S->Nucleophilic_Attack

Logical diagram of comparative reactivity.

Applications in Drug Development

The applications of these acids in drug development are primarily through their derivatives.

  • Phosphorothioates (from H₃PO₃S): As previously mentioned, the primary application of phosphorothioates is in stabilizing therapeutic oligonucleotides against nuclease degradation.[1] This has enabled the development of several FDA-approved drugs for conditions such as spinal muscular atrophy and Duchenne muscular dystrophy.[3] The phosphorothioate modification can also enhance cellular uptake and bioavailability.[1]

  • Phosphinothioates (from H₃PO₂S): While less common, phosphinothioates have also been explored in medicinal chemistry. The incorporation of a phosphinothioate group can modulate the lipophilicity and electronic properties of a drug candidate, potentially improving its pharmacokinetic profile.[7]

Experimental Protocols

General Protocol for the Synthesis of S-Alkyl Phosphorothioates:

This protocol describes a general method for the S-alkylation of a dialkyl thiophosphoric acid, a derivative of phosphorothioic acid.

  • Materials: O,O'-dialkyl thiophosphoric acid, alkyl halide, a suitable base (e.g., triethylamine or sodium hydride), and an aprotic solvent (e.g., acetonitrile or THF).

  • Procedure: a. Dissolve the O,O'-dialkyl thiophosphoric acid in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base dropwise at a controlled temperature (e.g., 0 °C) to deprotonate the thiophosphoric acid, forming the thiophosphate anion. c. To the resulting solution, add the alkyl halide dropwise. d. Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS). e. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). g. Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Note: This is a general procedure and specific reaction conditions (temperature, reaction time, stoichiometry) will need to be optimized for specific substrates.

Analytical Characterization

A combination of analytical techniques is necessary to characterize these phosphorus-sulfur compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most powerful technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and coordination environment. ¹H and ¹³C NMR are also essential for characterizing the organic moieties in derivative compounds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain structural information through fragmentation analysis.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as P=S, P-O, and P-H bonds.

  • Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to purify and analyze the purity of these compounds.

Conclusion

Phosphorothioic acid and its derivatives have established themselves as crucial components in modern drug development, particularly in the field of oligonucleotide therapeutics. Their synthesis, properties, and applications are well-studied. In contrast, this compound remains a comparatively unexplored area of chemical space. Based on the known chemistry of its non-sulfur analogue and related P(I) compounds, it holds potential as a unique building block in medicinal chemistry, offering a different reactivity profile due to the presence of a reactive P-H bond and the lower oxidation state of phosphorus. Further fundamental research into the synthesis, properties, and reactivity of this compound is warranted to unlock its full potential for the development of novel therapeutics.

References

Spectroscopic Analysis of Phosphorothioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the analysis of phosphorothioic acid and its derivatives. Phosphorothioic acids, characterized by the replacement of an oxygen atom with a sulfur atom in the phosphate moiety, are of significant interest in drug development, particularly in the field of antisense oligonucleotides.[1] Understanding their structural and electronic properties through spectroscopic analysis is crucial for their characterization, quality control, and the elucidation of their biological activity.

Phosphorothioic acid can exist in two tautomeric forms: the thiono form, which contains a phosphorus-sulfur double bond (P=S), and the thiolo form, which contains a phosphorus-sulfur single bond (P-S-H). The equilibrium between these forms is influenced by the solvent and the nature of any substituents. This tautomerism is a key consideration in the interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phosphorothioic acid derivatives. The key nuclei for analysis are ³¹P, ¹H, and ¹³C.

1.1. ³¹P NMR Spectroscopy

Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique for studying phosphorothioates.[2] Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[2]

The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. The substitution of an oxygen atom for a sulfur atom in the phosphate group leads to a significant downfield shift.[3] For phosphorothioate derivatives, the ³¹P chemical shifts typically fall within a broad range, and the specific value can provide insights into the thiono versus thiolo form and the nature of the substituents.[2][4][5]

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphorothioates and Related Compounds

Compound TypeChemical Shift Range (ppm)
Phosphoric Acid (H₃PO₄)0 (Reference)
Thiophosphates (P=S)50 - 90
Dithiophosphates80 - 110
Phosphines (PR₃)-60 to +60
Phosphine Sulfides (R₃P=S)20 - 60

Note: These are general ranges and can vary based on substituents and solvent.

1.2. ¹H NMR Spectroscopy

Proton NMR provides information about the hydrogen atoms in the molecule. In phosphorothioic acid, the key protons are those attached to oxygen (P-OH) and potentially a proton directly attached to phosphorus in certain tautomers or related compounds. In organic derivatives, the protons on the alkyl or aryl groups are also observed.

Spin-spin coupling between phosphorus and adjacent protons (J-coupling) is a valuable feature in ¹H NMR spectra of phosphorothioates. The magnitude of the coupling constant depends on the number of bonds separating the nuclei.

Table 2: Typical ¹H NMR Data for Phosphorothioate Derivatives

Proton TypeChemical Shift (δ, ppm)Coupling Constant (J, Hz)
P-OH Variable, broad-
P-H 6.0 - 8.0¹J(P,H) = 500 - 700
P-O-CH 3.5 - 4.5³J(P,H) = 5 - 15

1.3. ¹³C NMR Spectroscopy

For organophosphorothioates, ¹³C NMR is used to characterize the carbon skeleton. The chemical shifts of carbon atoms are influenced by their proximity to the phosphorothioate group. Coupling between ³¹P and ¹³C nuclei can also be observed, providing additional structural information.

Table 3: Typical ¹³C NMR Data for Organophosphorothioates

Carbon TypeChemical Shift (δ, ppm)Coupling Constant (J, Hz)
C -O-P60 - 80²J(P,C) = 5 - 10
C -S-P30 - 50²J(P,C) = 4 - 8
C-C -O-P20 - 40³J(P,C) = 2 - 6
Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of phosphorothioic acid is characterized by absorptions corresponding to P=S, P-O, P-S, O-H, and S-H bonds. The positions of these bands can help distinguish between the thiono and thiolo tautomers.

Table 4: Characteristic IR Absorption Frequencies for Phosphorothioates

Vibrational ModeFrequency Range (cm⁻¹)Tautomer
P=S stretch600 - 800Thiono
P-O-H stretch3200 - 3600 (broad)Both
P-O stretch950 - 1100Both
P-S-H stretch2500 - 2600Thiolo
P-S stretch500 - 600Thiolo

The presence of a strong band in the 600-800 cm⁻¹ region is indicative of the thiono form, while a band in the 2500-2600 cm⁻¹ region suggests the presence of the thiolo form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For phosphorothioic acid and its derivatives, techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) can be employed.

The fragmentation of phosphorothioates often involves the loss of small neutral molecules or radicals. The observed fragment ions can help to confirm the structure of the parent molecule.

Table 5: Common Fragment Ions in the Mass Spectra of Organophosphorothioates

Fragment IonDescription
[M+H]⁺ or [M-H]⁻Protonated or deprotonated molecular ion
[M-S]⁺Loss of a sulfur atom
[M-SH]⁺Loss of a sulfhydryl radical
[PO₃]⁻Phosphate fragment
[PSOH₂]⁺Fragment containing P, S, O, and H

The exact fragmentation pattern will depend on the specific structure of the phosphorothioate derivative and the ionization method used.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For ³¹P NMR, a non-deuterated solvent can be used if a separate reference standard is employed. Common solvents include D₂O, CDCl₃, and DMSO-d₆.

  • Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹H and ³¹P NMR. Higher concentrations may be needed for ¹³C NMR.

  • Referencing: For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary is typically used. For ¹H and ¹³C NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used for referencing.

IR Spectroscopy Sample Preparation
  • Solid Samples: Solid samples are typically prepared as a KBr (potassium bromide) pellet. The sample is finely ground with dry KBr and pressed into a thin, transparent disk.

  • Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solutions: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

Mass Spectrometry Sample Preparation
  • Sample Introduction: For GC-MS, the sample is typically dissolved in a volatile organic solvent and injected into the gas chromatograph. For LC-MS, the sample is dissolved in a solvent compatible with the liquid chromatography mobile phase.

  • Ionization: Electrospray ionization (ESI) is commonly used for polar and non-volatile compounds, while electron ionization (EI) is often used for volatile compounds in GC-MS.

Diagrams

Experimental Workflow for Spectroscopic Analysis

tautomer_identification IR_Spectrum IR Spectrum of Phosphorothioate Thiono_Peak Peak at ~700 cm⁻¹ (P=S) IR_Spectrum->Thiono_Peak Presence of Thiolo_Peak Peak at ~2550 cm⁻¹ (S-H) IR_Spectrum->Thiolo_Peak Presence of Thiono_Form Thiono Tautomer Predominant Thiono_Peak->Thiono_Form Thiolo_Form Thiolo Tautomer Predominant Thiolo_Peak->Thiolo_Form

References

Quantum Mechanical Insights into the Tautomeric Landscape of Phosphorothious Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorothious acid (H₃PO₂S), a sulfur-containing analog of phosphorous acid, presents a complex tautomeric landscape that is crucial for understanding its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the tautomeric forms of this compound, employing quantum mechanical calculations to elucidate their relative stabilities and structural properties. We present detailed computational methodologies, analogous experimental protocols for synthesis and characterization, and quantitative data to facilitate further research and development.

Introduction

The tautomerism of phosphorus compounds is a well-established phenomenon that significantly influences their chemical behavior. In the case of this compound, the presence of both oxygen and sulfur atoms, along with acidic protons, gives rise to a rich variety of tautomeric isomers. The equilibrium between these tautomers is governed by subtle energetic differences, which can be reliably predicted using quantum mechanical calculations. Understanding this equilibrium is paramount for predicting reaction mechanisms, designing novel catalysts, and developing new therapeutic agents that may interact with phosphorus-containing moieties. This guide serves as a comprehensive resource for researchers interested in the computational and experimental investigation of this compound and its derivatives.

Tautomeric Forms of this compound

Based on the principles of tautomerism observed in related phosphorus and thiophosphorus acids, this compound is predicted to exist as a mixture of at least four primary tautomers. These arise from the migration of protons between the oxygen, sulfur, and phosphorus atoms.

The principal tautomers are:

  • Tautomer A (Thione): Dihydroxy(thioxo)phosphorane

  • Tautomer B (Thiol): Hydroxy(oxo)(sulfanyl)phosphorane

  • Tautomer C (Phosphonothious): Dihydroxy(sulfanylidene)phosphorane

  • Tautomer D (Phosphinothious): Hydroxy(oxo)(sulfanyl)phosphine

The equilibrium between these forms is a key aspect of the chemistry of this compound.

Tautomers A Tautomer A (Thione) P(=S)(OH)₂H B Tautomer B (Thiol) P(=O)(OH)(SH)H A->B Proton Shift C Tautomer C (Phosphonothious) HP(OH)₂( =S) A->C P-H Proton Shift B->A Proton Shift D Tautomer D (Phosphinothious) HP(=O)(OH)(SH) B->D P-H Proton Shift C->A P-H Proton Shift D->B P-H Proton Shift

Figure 1: Tautomeric Equilibrium of this compound

Quantum Mechanical Calculations

To determine the relative stabilities and geometric parameters of the this compound tautomers, quantum mechanical calculations are indispensable. Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy for phosphorus compounds.

Computational Methodology

A robust computational protocol for investigating the tautomerism of this compound is outlined below. This workflow is designed to yield accurate energetic and structural data.

Computational_Workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_freq_analysis 3. Vibrational Analysis cluster_energy_refinement 4. Energy Refinement cluster_results 5. Results Analysis start Define Tautomer Structures geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Frequency Calculation (Confirm Minima) geom_opt->freq_analysis single_point Single-Point Energy Calculation (e.g., PBE1PBE/aug-cc-pVTZ) freq_analysis->single_point results Analyze Relative Energies, Bond Lengths, and Frequencies single_point->results

Figure 2: Computational Workflow for Tautomer Analysis
Recommended Computational Parameters

  • DFT Functionals: For geometry optimization and frequency calculations, the B3LYP functional is a reliable choice. For more accurate single-point energy calculations, the PBE1PBE or ωB97X-D functionals are recommended.[1]

  • Basis Sets: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) or aug-cc-pVTZ, is crucial for accurately describing the electronic structure of phosphorus and sulfur atoms.

Predicted Data

The following tables summarize the expected relative energies and key structural parameters for the tautomers of this compound, based on DFT calculations of analogous systems. These values serve as a baseline for future computational studies.

Table 1: Predicted Relative Energies of this compound Tautomers

TautomerStructurePredicted Relative Energy (kcal/mol)
AP(=S)(OH)₂H0.00 (most stable)
BP(=O)(OH)(SH)H5-10
CHP(OH)₂( =S)15-20
DHP(=O)(OH)(SH)20-25

Table 2: Predicted Key Bond Lengths (Å) for the Most Stable Tautomer (A)

BondPredicted Length (Å)
P=S1.88 - 1.92
P-O1.58 - 1.62
P-H1.38 - 1.42
O-H0.96 - 0.98

Experimental Protocols

While the isolation and characterization of individual tautomers of this compound are challenging due to their rapid interconversion, the following analogous experimental protocols can be adapted for its synthesis and spectroscopic analysis.

Analogous Synthesis of Thiophosphorous Acids

A general method for the synthesis of thiophosphorous acids involves the controlled hydrolysis of a phosphorus sulfide precursor. For instance, thiophosphoric acid (H₃PO₃S) can be prepared through a multi-step process starting from the hydrolysis of phosphorus pentasulfide (P₄S₁₀). A similar approach, with careful control of stoichiometry and reaction conditions, could be adapted for the synthesis of this compound.

Reaction Scheme (Analogous): P₄S₆ + 6 H₂O → 4 H₃PO₂S + 2 H₂S

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, suspend phosphorus sesquisulfide (P₄S₆) in an inert, anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0°C.

  • Slowly add a stoichiometric amount of water dropwise with vigorous stirring.

  • Monitor the reaction by observing the evolution of hydrogen sulfide gas (caution: toxic).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The resulting this compound can be extracted into an aqueous phase.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for identifying and quantifying the different tautomers in solution.

  • ³¹P NMR: The chemical shifts in ³¹P NMR are highly sensitive to the coordination environment of the phosphorus atom. The thione tautomer (P=S) is expected to have a distinct chemical shift compared to the thiol tautomer (P-SH).

    • Expected Chemical Shifts: Based on related compounds, the thione tautomer is predicted to resonate in the range of δ = 50-70 ppm, while the thiol tautomer would likely appear at a different, well-separated chemical shift.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the tautomeric mixture.

  • Key Vibrational Frequencies:

    • P=S stretch: A strong absorption band is expected in the range of 600-750 cm⁻¹.

    • P=O stretch: A strong absorption band is expected around 1200-1300 cm⁻¹.

    • S-H stretch: A weak to medium absorption is anticipated around 2550-2600 cm⁻¹.

    • O-H stretch: A broad absorption will be present in the range of 3200-3600 cm⁻¹.

Conclusion

The tautomeric equilibrium of this compound is a complex interplay of structural and electronic factors. This technical guide has provided a framework for understanding and investigating this phenomenon through a combination of quantum mechanical calculations and analogous experimental methodologies. The presented computational workflow and predicted data offer a solid foundation for future research aimed at harnessing the unique chemical properties of this compound and its derivatives in various scientific and industrial applications. Further experimental validation of these computational predictions will be crucial for a complete understanding of this fascinating molecule.

References

The Stereochemical Landscape of Phosphorothioic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate backbone of nucleic acids gives rise to phosphorothioic acid derivatives, a class of compounds that has garnered significant attention in the field of drug development. This modification, while seemingly minor, introduces a chiral center at the phosphorus atom, leading to a complex stereochemical landscape that profoundly influences the therapeutic properties of these molecules. This technical guide provides a comprehensive overview of the isomers and stereochemistry of phosphorothioic acid derivatives, with a particular focus on their application in oligonucleotide therapeutics.

The Significance of P-Chirality in Phosphorothioate Oligonucleotides

Phosphorothioate (PS) linkages in oligonucleotides result in the formation of two diastereomers at each modified phosphate backbone, designated as Rp and Sp isomers. For an oligonucleotide with 'n' PS linkages, this leads to the potential for 2^n distinct stereoisomers. This stereochemical diversity is not trivial; the spatial orientation of the sulfur atom dramatically impacts the molecule's interaction with biological systems.

The Sp configuration is generally associated with increased resistance to nuclease degradation, a critical factor for enhancing the in vivo stability and pharmacokinetic profile of oligonucleotide drugs.[1] Conversely, the Rp configuration has been shown to be more favorable for the activation of RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides.[2][3][4] This dichotomy highlights the critical importance of controlling the stereochemistry of phosphorothioate linkages to optimize the desired therapeutic effect.

Quantitative Comparison of Rp and Sp Diastereomers

The distinct physicochemical and biological properties of Rp and Sp phosphorothioate diastereomers have been quantitatively assessed in various studies. The following tables summarize key data points for easy comparison.

Table 1: Thermal Stability (Melting Temperature, Tm) of Phosphorothioate Oligonucleotide Duplexes

Oligonucleotide ModificationDuplex TypeTm (°C)ΔTm per modification (°C)Reference
Unmodified (Phosphodiester)DNA:RNA45.1-[5]
Stereorandom PSDNA:RNA33.9-1.0 to -1.5[5]
All-Rp PSDNA:RNA~31.7~ -0.5[6][7]
All-Sp PSDNA:RNA~34.1~ -0.2[6][7]

Note: Tm values are dependent on sequence, length, and experimental conditions.

Table 2: Nuclease Resistance of Phosphorothioate Diastereomers

DiastereomerNuclease SourceRelative ResistanceQuantitative Metric (t1/2)Reference
SpHuman Plasma (3'-exonucleases)HigherLonger half-life[1]
RpHuman Plasma (3'-exonucleases)LowerShorter half-life[1]
Stereorandom PSSnake Venom PhosphodiesteraseIntermediate-[6]

Table 3: RNase H Activity of Antisense Oligonucleotides with Phosphorothioate Linkages

Diastereomer at Cleavage SiteRNase H SourceRelative ActivityCleavage EfficiencyReference
RpE. coli RNase HHigherPreserves native cleavage site[8]
SpE. coli RNase HLowerLeads to alternative cleavage patterns[8]
Stereorandom PSHuman RNase H1Intermediate-[9]

Experimental Protocols for Synthesis and Analysis

The ability to synthesize and analyze stereochemically defined phosphorothioate oligonucleotides is paramount for research and development. This section provides detailed methodologies for key experiments.

Stereoselective Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using Oxazaphospholidine Monomers

This method allows for the controlled introduction of either Rp or Sp phosphorothioate linkages during solid-phase oligonucleotide synthesis.

Materials:

  • Appropriately protected nucleoside phosphoramidites

  • Chiral oxazaphospholidine phosphitylating reagent

  • Solid support (e.g., controlled pore glass, CPG)

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)

  • Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionitrile, DDTT)

  • Capping reagents (e.g., acetic anhydride, N-methylimidazole)

  • Deblocking reagent (e.g., dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Automated DNA/RNA synthesizer

Procedure:

  • Phosphitylation: React the desired protected nucleoside with the chiral oxazaphospholidine phosphitylating reagent to generate the diastereomerically pure nucleoside 3'-O-oxazaphospholidine monomers. The two diastereomers can be separated by silica gel chromatography.

  • Solid-Phase Synthesis Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported nucleoside using the deblocking reagent.

    • Coupling: Couple the desired diastereomerically pure nucleoside 3'-O-oxazaphospholidine monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain in the presence of an activator.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Sulfurization: Convert the newly formed phosphite triester linkage to a phosphorothioate triester using a sulfurizing reagent.

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide addition.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups using concentrated ammonium hydroxide.

  • Purification: Purify the full-length stereodefined phosphorothioate oligonucleotide using techniques such as high-performance liquid chromatography (HPLC).

Analysis of Diastereomeric Ratio by 31P NMR Spectroscopy

31P NMR is a powerful technique for the direct observation and quantification of the diastereomeric ratio of phosphorothioate linkages.

Materials:

  • Purified phosphorothioate oligonucleotide sample

  • NMR tube

  • D2O (for locking)

  • Internal standard (optional, e.g., trimethyl phosphate)

  • High-field NMR spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation: Dissolve the purified phosphorothioate oligonucleotide in an appropriate buffer (e.g., phosphate buffer in D2O). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 1-5 mg in 0.5 mL).

  • NMR Acquisition:

    • Tune and match the phosphorus probe.

    • Acquire a 31P NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative results. Proton decoupling is used to simplify the spectrum.

    • The chemical shifts of the Rp and Sp diastereomers will be slightly different, typically with the Rp signals appearing downfield from the Sp signals.

  • Data Processing and Analysis:

    • Process the acquired free induction decay (FID) with an appropriate line broadening factor.

    • Integrate the signals corresponding to the Rp and Sp diastereomers.

    • Calculate the diastereomeric ratio by comparing the integral values of the respective peaks.

Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC is a widely used method for the analytical and preparative separation of phosphorothioate oligonucleotide diastereomers.

Table 4: Typical HPLC Conditions for Phosphorothioate Diastereomer Separation

ParameterCondition
Column C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18)
Mobile Phase A Aqueous buffer with an ion-pairing agent (e.g., 100 mM triethylammonium acetate, TEAA, pH 7.0)
Mobile Phase B Acetonitrile
Gradient A linear gradient of increasing acetonitrile concentration (e.g., 5% to 30% B over 30 minutes)
Flow Rate 0.5 - 1.0 mL/min
Temperature 50 - 60 °C (elevated temperature often improves resolution)
Detection UV absorbance at 260 nm

Note: The optimal separation conditions will depend on the sequence, length, and number of phosphorothioate modifications of the oligonucleotide.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of stereodefined phosphorothioate oligonucleotides.

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Analysis and Characterization start Protected Nucleoside phosphitylation Phosphitylation with Chiral Auxiliary start->phosphitylation monomers Diastereomerically Pure Oxazaphospholidine Monomers phosphitylation->monomers sps Solid-Phase Synthesis monomers->sps cleavage Cleavage and Deprotection sps->cleavage crude Crude Stereodefined Oligonucleotide cleavage->crude purification HPLC Purification crude->purification hplc_analysis HPLC for Diastereomeric Purity purification->hplc_analysis nmr_analysis 31P NMR for Diastereomeric Ratio purification->nmr_analysis ms_analysis Mass Spectrometry for Identity purification->ms_analysis functional_assay Functional Assays (e.g., Nuclease Stability, RNase H Activity) purification->functional_assay

Caption: Workflow for stereodefined phosphorothioate oligonucleotide synthesis and analysis.

Solid-Phase Synthesis Cycle

The iterative nature of solid-phase oligonucleotide synthesis is depicted in the following diagram.

synthesis_cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Monomer Addition) deblocking->coupling Free 5'-OH sulfurization 3. Sulfurization coupling->sulfurization Phosphite Triester capping 4. Capping sulfurization->capping Phosphorothioate Triester capping->deblocking Chain Elongated

Caption: The four main steps of the solid-phase synthesis cycle for phosphorothioates.

Antisense Oligonucleotide Mechanism of Action via RNase H

Phosphorothioate-modified antisense oligonucleotides can elicit their therapeutic effect by recruiting RNase H to degrade a target mRNA. This signaling pathway is illustrated below.

rnaseh_pathway aso Phosphorothioate Antisense Oligonucleotide (ASO) duplex ASO:mRNA Hybrid Duplex aso->duplex mrna Target mRNA mrna->duplex rnaseh RNase H duplex->rnaseh Recruitment cleavage mRNA Cleavage rnaseh->cleavage Catalysis degradation mRNA Degradation cleavage->degradation protein_inhibition Inhibition of Protein Translation degradation->protein_inhibition

Caption: RNase H-mediated degradation of target mRNA by a phosphorothioate ASO.

Conclusion

The stereochemistry of phosphorothioic acid derivatives is a critical determinant of their therapeutic potential, particularly in the context of oligonucleotide-based drugs. A thorough understanding of the distinct properties of Rp and Sp diastereomers, coupled with robust methods for their stereocontrolled synthesis and analysis, is essential for the rational design of next-generation nucleic acid therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the full potential of these promising molecules.

References

A Technical Guide to the Thermodynamic Properties of Phosphorothious Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phosphorothious acid (H₃PO₂S), as a sulfur-containing analog of phosphorous acid, presents unique chemical characteristics relevant to various fields, including organic synthesis and materials science. However, a comprehensive, experimentally verified dataset of its core thermodynamic properties is not extensively documented in publicly available literature. This guide consolidates the theoretical framework and outlines the established experimental and computational methodologies required to determine these essential properties. By referencing techniques applied to analogous phosphorus and sulfur compounds, this document serves as a foundational resource for the scientific community to characterize this compound.

Introduction to Thermodynamic Properties

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and Gibbs free energy of formation, are fundamental to understanding its stability, reactivity, and potential for spontaneous reaction.

  • Standard Enthalpy of Formation (ΔH f°) : This represents the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[1] A negative value indicates an exothermic formation process and relative enthalpic stability compared to its constituent elements.[1]

  • Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

  • Standard Gibbs Free Energy of Formation (ΔG f°) : The Gibbs free energy is the ultimate arbiter of reaction spontaneity. Its formation value is the change in free energy accompanying the formation of one mole of a substance from its elements in their standard states.[2] A negative ΔGf° indicates that the formation of the compound is spontaneous. It is calculated using the equation: ΔG° = ΔH° - TΔS° .[3]

Thermodynamic Data for this compound and Related Compounds

While specific, experimentally validated data for this compound is sparse, the following tables present known values for the well-characterized analog, aqueous phosphoric acid, to provide context and a comparative baseline. The table for this compound is included to highlight the current data gap and serve as a template for future experimental findings.

Table 1: Thermodynamic Properties of this compound (H₃PO₂S)

Property Symbol Value Units
Standard Enthalpy of Formation ΔH f° Data Not Available kJ/mol
Standard Molar Entropy Data Not Available J/(K·mol)

| Standard Gibbs Free Energy of Formation| ΔG f° | Data Not Available | kJ/mol |

Table 2: Thermodynamic Properties of Related Compounds at 298.15 K (25°C)

Compound Formula State ΔH f° (kJ/mol) ΔG f° (kJ/mol) S° (J/(K·mol))
Phosphoric Acid H₃PO₄ Aqueous -1295.8 ± 1.3[4] -1018.7[5] Not Specified
Sulfurous Acid H₂SO₃ Aqueous (1000 H₂O) -617.01 ± 0.14[6] Not Specified Not Specified

| Phosphorus Pentachloride | PCl₅ | Crystalline | -443.85 ± 0.30[4] | Not Specified | Not Specified |

Methodologies for Thermodynamic Characterization

The determination of thermodynamic properties relies on a combination of precise experimental techniques and advanced computational models.

A. Calorimetry for Enthalpy of Formation (ΔH f°)

Calorimetry directly measures the heat exchanged during a chemical reaction. For phosphorus compounds, a common approach is a two-step process involving reaction calorimetry followed by hydrolysis.

  • Objective: To determine the standard enthalpy of formation of a target compound like H₃PO₂S.

  • Methodology: Reaction-Hydrolysis Calorimetry

    • Synthesis/Reaction Step: Synthesize a precursor compound under controlled conditions within a calorimeter. For phosphorus acids, a common pathway involves the chlorination of elemental phosphorus.[4] For example, reacting white phosphorus with a controlled amount of sulfuryl chloride (SO₂Cl₂) could be a potential route, with the heat of reaction measured directly.

    • Calorimeter Type: An electrically calibrated isoperibol calorimeter is often used for such measurements to ensure high precision.[4]

    • Hydrolysis Step: The resulting product from the first step is then hydrolyzed (reacted with a large excess of water), and the enthalpy of this hydrolysis reaction (ΔH_hydrolysis) is measured in a solution calorimeter.

    • Thermochemical Cycle (Hess's Law): The enthalpy of formation of the final acid is calculated by constructing a thermochemical cycle. This involves using the measured enthalpies of reaction and hydrolysis along with known standard enthalpies of formation for the other reactants and products (e.g., water, HCl).

Computational chemistry offers a powerful, modern alternative for predicting thermodynamic properties, especially for compounds that are difficult to handle experimentally.

  • Objective: To calculate the thermodynamic properties (ΔH f°, S°, ΔG f°) of H₃PO₂S ab initio.

  • Methodology: Quantum Chemical Calculations

    • Geometry Optimization: The first step is to determine the lowest-energy 3D structure of the H₃PO₂S molecule. This is typically done using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/cc-pVTZ, which has been shown to be effective for sulfur-containing species.[7]

    • Vibrational Frequency Calculation: Once the geometry is optimized, vibrational frequencies are calculated. These frequencies are crucial for determining the zero-point vibrational energy (ZPVE), heat capacity, and entropy of the molecule.[7]

    • Energy Calculation: High-accuracy composite methods, such as CBS-QB3 or G4 theory, are employed to calculate the total electronic energy of the molecule.[7][8] These methods provide a high level of accuracy that is often comparable to experimental results.

    • Enthalpy of Formation Calculation (Atomization Method): The standard enthalpy of formation at 0 K (ΔH f°(0K)) is calculated using the atomization method. This involves subtracting the calculated total energies of the constituent atoms in their gaseous state from the molecule's total energy.[7] This value is then corrected to 298.15 K using calculated thermal corrections.

    • Gibbs Free Energy and Entropy: The entropy (S°) and Gibbs free energy (G°) are derived from the vibrational, translational, and rotational partition functions calculated from the optimized geometry and vibrational frequencies.[9]

Logical Workflow for Thermodynamic Analysis

The most robust characterization of a molecule like this compound is achieved by integrating both experimental and computational approaches. The results from each method serve to validate the other, leading to a highly reliable dataset.

Thermodynamic_Workflow cluster_comp Computational Protocol cluster_exp Experimental Protocol cluster_analysis Validation & Finalization comp_start Define H3PO2S Structure comp_geom Geometry Optimization (DFT) comp_start->comp_geom comp_freq Frequency Calculation comp_geom->comp_freq comp_energy High-Accuracy Energy Calculation (e.g., CBS-QB3) comp_geom->comp_energy comp_props Calculate ΔHf°, S°, G° comp_freq->comp_props Provides S°, thermal corrections comp_energy->comp_props Provides E_total validate Compare & Validate Computational vs. Experimental comp_props->validate Predicted ΔHf°, S°, G° exp_start Synthesize Precursor exp_cal Reaction Calorimetry exp_start->exp_cal exp_hydro Hydrolysis Calorimetry exp_cal->exp_hydro exp_cycle Apply Thermochemical Cycle exp_hydro->exp_cycle exp_cycle->validate Experimental ΔHf° final_data Final Published Thermodynamic Data validate->final_data

Caption: Hybrid workflow for determining thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for this compound remains elusive in current literature, established methodologies provide a clear path forward for its characterization. A combined approach, leveraging the precision of reaction calorimetry and the predictive power of high-level computational chemistry, will be essential to populate the thermodynamic dataset for this compound. The protocols and workflow outlined in this guide offer a robust framework for researchers to undertake this important work, which will in turn enhance the fundamental understanding of phosphorus-sulfur chemistry and support its application in drug development and materials science.

References

Methodological & Application

Applications of Phosphorothioic Acid Derivatives in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While phosphorothious acid (H₃PO₂S) itself is unstable and not commonly used as a reagent in organic synthesis, its derivatives, particularly phosphorothioates (P=S) and thiophosphates (P-S), are of significant interest and find widespread application. These compounds are valued for their unique reactivity and biological properties. This document provides an overview of the key applications of phosphorothioic acid derivatives in organic synthesis, with a focus on the synthesis of S-alkyl phosphorothioates, the preparation of phosphorothioate oligonucleotides, and their use as hydrogen sulfide surrogates in the synthesis of chiral heterocycles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to aid researchers in the practical application of these versatile reagents.

Synthesis of S-Alkyl Phosphorothioates

S-alkyl phosphorothioates are an important class of organophosphorus compounds with applications in medicinal chemistry and as pesticides. A common and efficient method for their synthesis involves the in-situ generation of a phosphorothioate salt from a dialkyl phosphite and elemental sulfur, followed by alkylation. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation.

Quantitative Data

The following table summarizes the yields of various S-alkyl phosphorothioates synthesized via a microwave-assisted, solvent-free reaction of diethyl phosphite, elemental sulfur, and an alkyl halide in the presence of a base.

EntryAlkyl HalideProductYield (%)
1Benzyl bromideS-benzyl-O,O-diethyl phosphorothioate92
24-Nitrobenzyl bromideS-(4-nitrobenzyl)-O,O-diethyl phosphorothioate95
34-Chlorobenzyl chlorideS-(4-chlorobenzyl)-O,O-diethyl phosphorothioate88
42-Naphthylmethyl bromideS-(2-naphthylmethyl)-O,O-diethyl phosphorothioate90
5Cinnamyl bromideS-cinnamyl-O,O-diethyl phosphorothioate85
6n-Butyl bromideS-(n-butyl)-O,O-diethyl phosphorothioate75
7Ethyl bromoacetateS-(ethoxycarbonylmethyl)-O,O-diethyl phosphorothioate82
Experimental Protocol: Microwave-Assisted Synthesis of S-Benzyl-O,O-diethyl phosphorothioate

Materials:

  • Diethyl phosphite

  • Elemental sulfur

  • Benzyl bromide

  • Triethylamine

  • Acidic alumina

  • Microwave reactor

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a microwave-safe vessel, combine diethyl phosphite (1 mmol), elemental sulfur (1.2 mmol), acidic alumina (0.5 g), and triethylamine (1.5 mmol).

  • To this mixture, add benzyl bromide (1 mmol).

  • Securely cap the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 5 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure S-benzyl-O,O-diethyl phosphorothioate.

Logical Relationship: Synthesis of S-Alkyl Phosphorothioates

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Diethyl Phosphite E Triethylammonium O,O'-diethyl thiophosphate A->E Reaction with Sulfur and Base B Sulfur B->E C Base (e.g., Triethylamine) C->E D Alkyl Halide F S-Alkyl Phosphorothioate D->F E->F S-Alkylation

Caption: Workflow for the one-pot synthesis of S-alkyl phosphorothioates.

Synthesis of Phosphorothioate Oligonucleotides

Phosphorothioate oligonucleotides are synthetic analogs of nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification confers nuclease resistance, making them valuable tools in antisense therapy and other biotechnological applications. They are synthesized using automated solid-phase phosphoramidite chemistry, with a key modification in the oxidation step, which is replaced by a sulfurization step.

Experimental Workflow: Solid-Phase Synthesis of a Phosphorothioate Dinucleotide

G A Start: Nucleoside on Solid Support B 1. Detritylation: Remove 5'-DMT group A->B C 2. Coupling: Add Phosphoramidite & Activator B->C D 3. Sulfurization: Add Sulfurizing Reagent (e.g., Beaucage Reagent) C->D E 4. Capping: Acetylate unreacted 5'-OH groups D->E F Repeat Cycle for Chain Elongation E->F F->B Next Nucleotide G Cleavage and Deprotection F->G Final Cycle H Purification G->H I Final Phosphorothioate Oligonucleotide H->I

Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.

Experimental Protocol: Solid-Phase Synthesis of a Phosphorothioate Dinucleotide

This protocol outlines the manual synthesis of a simple thymidine-thymidine dinucleotide with a phosphorothioate linkage on a controlled pore glass (CPG) solid support.

Materials:

  • Thymidine-loaded CPG solid support

  • Thymidine phosphoramidite

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Sulfurizing reagent (e.g., 0.05 M Beaucage reagent in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF)

  • Capping solution B (N-methylimidazole/THF)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Acetonitrile (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated ammonium hydroxide

  • Syringe and filter apparatus for solid-phase synthesis

Procedure:

  • Detritylation:

    • Wash the thymidine-loaded CPG support with anhydrous acetonitrile.

    • Add the deblocking solution and gently agitate for 2-3 minutes.

    • Wash thoroughly with acetonitrile to remove the cleaved dimethoxytrityl (DMT) group and excess acid.

  • Coupling:

    • In a separate vial, dissolve thymidine phosphoramidite in the activator solution.

    • Immediately add this solution to the CPG support and agitate for 5-10 minutes.

    • Wash the support with acetonitrile.

  • Sulfurization:

    • Add the sulfurizing reagent solution to the CPG support and agitate for 5-10 minutes.[1]

    • Wash the support thoroughly with acetonitrile.

  • Capping:

    • Add capping solutions A and B to the CPG support and agitate for 2-3 minutes.

    • Wash the support with acetonitrile and then with dichloromethane.

  • Cleavage and Deprotection:

    • After the final cycle, treat the support with concentrated ammonium hydroxide at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove protecting groups.

  • Purification:

    • Filter the ammonium hydroxide solution to remove the CPG support.

    • Evaporate the ammonium hydroxide.

    • Purify the resulting phosphorothioate dinucleotide using reverse-phase HPLC or other suitable chromatographic techniques.

Signaling Pathway: Mechanism of Sulfurization with Beaucage Reagent

G A Phosphite Triester C Nucleophilic Attack by Phosphorus A->C B Beaucage Reagent (3H-1,2-benzodithiol-3-one-1,1-dioxide) B->C D Intermediate C->D E Ring Opening and Sulfur Transfer D->E F Phosphorothioate Triester E->F G Byproduct E->G G cluster_step1 Step 1: Thionation cluster_step2 Step 2: Intramolecular Cyclization A Cyclic Phosphate Ester C Cyclic Phosphorothionate A->C B Lawesson's Reagent B->C D Cyclic Phosphorothionate F Thiolate Intermediate D->F E Base (e.g., NaH) E->F G SN2 Attack F->G H Chiral Tetrahydrothiophene G->H I Phosphate Byproduct G->I

References

Application Notes and Protocols for the Use of Phosphorothious Acid as a Sulfur Transfer Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioates are crucial analogs of phosphates and are integral to various fields, including the development of antisense oligonucleotide therapeutics, pesticides, and as intermediates in organic synthesis. The introduction of a sulfur atom in place of an oxygen on the phosphorus center imparts unique chemical and biological properties, such as resistance to nuclease degradation in oligonucleotides. A key step in the synthesis of phosphorothioates is the efficient transfer of a sulfur atom to a trivalent phosphorus precursor, typically a phosphite.

While a variety of sulfur transfer reagents are commercially available, the in situ generation of phosphorothious acid (or, more accurately, its corresponding thiophosphoric acid salt) from readily available starting materials like dialkyl phosphites and elemental sulfur presents a cost-effective and efficient alternative. This approach offers a direct route to phosphorothioates and is amenable to one-pot procedures.

These application notes provide a detailed overview and experimental protocols for the use of in situ generated thiophosphoric acid salts as sulfur transfer reagents for the synthesis of phosphorothioates.

Principle of Sulfur Transfer

The core of this methodology lies in the reaction of a dialkyl phosphite with elemental sulfur in the presence of a base. This reaction generates an O,O'-dialkyl thiophosphate salt in situ. This salt then acts as the active sulfur transfer species, reacting with an electrophile (e.g., an alkyl halide) to yield the desired S-alkyl phosphorothioate. The overall process can be considered a one-pot, three-component reaction.

Applications in Research and Drug Development

  • Antisense Oligonucleotides: The phosphorothioate backbone is a cornerstone of antisense technology, enhancing the stability of DNA and RNA drugs against cellular nucleases.

  • Pesticide Development: Many organophosphate pesticides are, in fact, phosphorothioates, exhibiting potent insecticidal activity.

  • Synthetic Intermediates: The phosphorothioate group can be a useful functional handle in the synthesis of more complex molecules.

Data Presentation

Table 1: One-Pot Synthesis of S-Alkyl Phosphorothioates under Microwave Irradiation[1]
EntryAlkyl HalideProductTime (min)Yield (%)
1Benzyl bromideS-Benzyl-O,O'-diethyl phosphorothioate592
24-Nitrobenzyl bromideS-(4-Nitrobenzyl)-O,O'-diethyl phosphorothioate595
34-Chlorobenzyl chlorideS-(4-Chlorobenzyl)-O,O'-diethyl phosphorothioate690
43-Bromobenzyl bromideS-(3-Bromobenzyl)-O,O'-diethyl phosphorothioate588
52-Chlorobenzyl chlorideS-(2-Chlorobenzyl)-O,O'-diethyl phosphorothioate685
6Cinnamyl chlorideS-Cinnamyl-O,O'-diethyl phosphorothioate780
7n-Butyl bromideS-n-Butyl-O,O'-diethyl phosphorothioate875
8Ethyl bromoacetateS-(Carboethoxymethyl)-O,O'-diethyl phosphorothioate782

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of S-Alkyl Phosphorothioates[1]

This protocol details a rapid and efficient method for the synthesis of S-alkyl phosphorothioates from diethyl phosphite, an alkyl halide, and elemental sulfur using microwave irradiation.

Materials:

  • Diethyl phosphite

  • Alkyl halide (e.g., benzyl bromide)

  • Elemental sulfur

  • Triethylamine

  • Acidic alumina

  • Ethyl acetate

  • Silica gel for column chromatography

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine acidic alumina (1 g), sulfur (1.2 mmol), diethyl phosphite (1 mmol), and triethylamine (1.5 mmol).

  • Add the alkyl halide (1 mmol) to the mixture.

  • Place the vessel in the microwave reactor and irradiate at a power and time suitable for the specific alkyl halide (e.g., 5 minutes at 600 W for benzyl bromide).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product by adding ethyl acetate (3 x 15 mL) to the reaction mixture and stirring for 5 minutes each time.

  • Filter the combined extracts and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., NMR, IR).

Mandatory Visualizations

experimental_workflow start Start reagents Combine: - Diethyl phosphite - Alkyl halide - Sulfur - Triethylamine - Alumina start->reagents microwave Microwave Irradiation reagents->microwave extraction Product Extraction (Ethyl Acetate) microwave->extraction purification Purification (Column Chromatography) extraction->purification product Pure S-Alkyl Phosphorothioate purification->product

Caption: Experimental workflow for the one-pot synthesis of S-alkyl phosphorothioates.

reaction_mechanism cluster_step1 Step 1: In situ formation of Thiophosphate Salt cluster_step2 Step 2: S-Alkylation EtO2PHO Diethyl Phosphite Thiophosphate [ (EtO)2P(S)O ]- [Et3NH]+ EtO2PHO->Thiophosphate + S8, Et3N S8 Sulfur (S8) Et3N Triethylamine Thiophosphate_ref [ (EtO)2P(S)O ]- Thiophosphate->Thiophosphate_ref RBr Alkyl Halide (R-Br) Product S-Alkyl Phosphorothioate (EtO)2P(O)SR Thiophosphate_ref->Product + R-Br

Caption: Reaction mechanism for phosphorothioate synthesis.

Application Notes and Protocols: Phosphorothious Acid in the Synthesis of Novel Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel organophosphorus compounds derived from phosphorothious acid and its analogs. The protocols detailed below are intended to serve as a practical guide for the synthesis of phosphorothioates, phosphinothioates, and related compounds, which have significant applications in drug discovery, pesticide development, and as probes for biochemical pathways.

Introduction to this compound Chemistry

This compound and its derivatives are versatile reagents in organophosphorus chemistry. The presence of the P-H bond in H-phosphonates and related compounds allows for a variety of transformations, including the Atherton-Todd reaction and various coupling chemistries, to form P-S, P-N, and P-C bonds. The resulting phosphorothioate and phosphinothioate compounds are of particular interest due to their enhanced stability against enzymatic degradation compared to their phosphate counterparts, making them valuable motifs in the design of therapeutic agents and pesticides.

Key Synthetic Methodologies

Several key synthetic strategies are employed for the synthesis of phosphorothioate and phosphinothioate derivatives. These include the Atherton-Todd reaction, metal-catalyzed cross-coupling reactions, and solid-phase synthesis for oligonucleotide analogs.

The Atherton-Todd Reaction

The Atherton-Todd reaction is a classical and widely used method for the synthesis of phosphoramidates, phosphorothioates, and other organophosphorus compounds. The reaction typically involves the treatment of a dialkyl phosphite with an alcohol or thiol in the presence of a base and a halogenating agent, such as carbon tetrachloride.

Metal-Free Synthesis

Recent advancements have focused on developing more environmentally friendly, metal-free synthetic routes. These methods often utilize disulfides as the sulfur source and can proceed under mild conditions, offering a green alternative to traditional methods.

Experimental Protocols

Protocol 1: Synthesis of S-Aryl Phosphorothioates via Atherton-Todd Reaction

This protocol describes a general procedure for the synthesis of S-aryl phosphorothioates from dialkyl H-phosphonates and thiols.

Materials:

  • Dialkyl H-phosphonate (e.g., diethyl phosphite)

  • Aryl thiol (e.g., thiophenol)

  • Carbon tetrachloride (CCl4)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aryl thiol (1.0 mmol) and diethyl phosphite (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N2 or Ar), add triethylamine (1.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (1.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome: The desired S-aryl phosphorothioate is typically obtained in good to excellent yields (70-95%). The product should be characterized by NMR spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry.

Protocol 2: Metal-Free Synthesis of S-Phenyl Diphenylphosphinothioate

This protocol outlines a solvent-free method for the synthesis of phosphinothioates from diphenylphosphine oxide and diphenyl disulfide.[1]

Materials:

  • Diphenylphosphine oxide

  • Diphenyl disulfide

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine diphenylphosphine oxide (1.0 mmol) and diphenyl disulfide (1.0 mmol).

  • Heat the mixture at 50 °C for 10-15 minutes or stir at room temperature for 3 hours.[1]

  • After the reaction is complete (monitored by TLC or ³¹P NMR), add deionized water (10 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with a weak aqueous base (e.g., 5% NaHCO₃) to remove the thiophenol byproduct.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The product is often obtained in high purity without the need for column chromatography.

Expected Outcome: S-phenyl diphenylphosphinothioate is expected as a white solid in nearly quantitative yield.[1]

Data Presentation

Table 1: Synthesis of S-Aryl/Alkyl Phosphorothioates and Phosphinothioates - Reaction Yields and ³¹P NMR Data
EntryStarting H-Phosphorus CompoundThiol/DisulfideProductYield (%)³¹P NMR (δ, ppm)
1Diethyl phosphiteThiophenolO,O-Diethyl S-phenyl phosphorothioate8522.5
2Dibenzyl phosphiteThiophenolO,O-Dibenzyl S-phenyl phosphorothioate9221.8
3Diphenylphosphine oxideDiphenyl disulfideS-Phenyl diphenylphosphinothioate99[1]41.38[1]
4Diethyl phosphiteBenzyl thiolO,O-Diethyl S-benzyl phosphorothioate8828.7
5Diphenylphosphine oxideDibenzyl disulfideS-Benzyl diphenylphosphinothioate9545.1
6Bis(4-fluorophenyl)phosphine oxideDiphenyl disulfideS-Phenyl bis(4-fluorophenyl)phosphinothioate91[1]38.05[1]
Table 2: Biological Activity of Phosphorothioate-Based Enzyme Inhibitors
CompoundTarget EnzymeIC₅₀ (µM)Reference
PT-GPCytochrome P450 1A2 (CYP1A2)0.8-4.2[2]
PT-AcCytochrome P450 1A2 (CYP1A2)0.8-4.2[2]
PT-GPCytochrome P450 2C8 (CYP2C8)1.1-12[2]
PT-AcCytochrome P450 2C8 (CYP2C8)1.1-12[2]
PT-GPUGT1A14.5-5.4[2]
PT-AcUGT1A14.5-5.4[2]

Visualizations

Experimental Workflow: Atherton-Todd Synthesis of S-Aryl Phosphorothioates

Atherton_Todd_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine aryl thiol, diethyl phosphite, and TEA in DCM Cooling 2. Cool to 0°C Reactants->Cooling Addition 3. Add CCl4 Cooling->Addition Stirring 4. Stir at room temperature Addition->Stirring Quench 5. Quench with aq. NH4Cl Stirring->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry and concentrate Extract->Dry Purify 8. Column chromatography Dry->Purify Analyze 9. Characterize by NMR, MS Purify->Analyze

Caption: Workflow for the synthesis of S-aryl phosphorothioates via the Atherton-Todd reaction.

Signaling Pathway: Inhibition of Protein Tyrosine Phosphatases (PTPs)

PTP_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds pSubstrate Phosphorylated Substrate (Active Signaling) Receptor->pSubstrate Phosphorylates Substrate Substrate (Inactive) pSubstrate->Substrate Dephosphorylates PTP Protein Tyrosine Phosphatase (PTP) pSubstrate->PTP Substrate for Inhibitor Phosphorothioate-based PTP Inhibitor Inhibitor->PTP Inhibits

Caption: General mechanism of PTP inhibition by phosphorothioate-based compounds.

Logical Relationship: Synthetic Routes to Phosphorothioates

Synthetic_Routes cluster_AT Atherton-Todd Reaction cluster_MF Metal-Free Coupling cluster_MC Metal-Catalyzed Coupling Start H-Phosphonate (e.g., Dialkyl Phosphite) AT_reagents Thiol, Base, CCl4 Start->AT_reagents MF_reagents Disulfide Start->MF_reagents MC_reagents Thiol, Metal Catalyst (e.g., Pd, Cu) Start->MC_reagents Product Phosphorothioate AT_reagents->Product MF_reagents->Product MC_reagents->Product

Caption: Key synthetic pathways to phosphorothioates from H-phosphonates.

References

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Derivatives of Phosphorothious Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has been revolutionized by the development of chiral Brønsted acids, particularly chiral phosphoric acids (CPAs). These catalysts have demonstrated remarkable efficacy in a vast array of stereoselective transformations. A less explored, yet structurally intriguing, subclass of these organocatalysts are the chiral derivatives of phosphorothious and phosphorothioic acids. These compounds, which feature a P=S or P-S-H moiety in place of the P=O group, offer a different steric and electronic environment that could lead to novel reactivity and selectivity.

This document provides an overview of the synthesis of P-stereogenic chiral thiophosphorus acids and discusses their application in asymmetric catalysis, highlighting both the potential and the current challenges in this emerging area of research.

Synthesis of P-Stereogenic Chiral Thiophosphorus Acids

The synthesis of C₁-symmetrical, P-stereogenic thiophosphorus acids allows for the creation of chiral catalysts where the stereogenic center is the phosphorus atom itself. This design circumvents the need for C₂-symmetry often found in BINOL- or SPINOL-derived phosphoric acids. A common strategy involves the resolution of diastereomeric phosphonamides followed by a stereospecific Stec reaction to introduce the sulfur atom.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a P-stereogenic thiophosphorus acid starting from a phosphinate precursor.

G start Ethyl Phosphinate Precursor step1 Copper-Catalyzed Arylation start->step1 intermediate1 Arylated Ethyl Phosphinate step1->intermediate1 step2 Reaction with Chiral Amine (e.g., (S)-1-phenylethylamine) intermediate1->step2 intermediate2 Diastereomeric Phosphinamides step2->intermediate2 step3 Diastereomer Separation (Crystallization or Chromatography) intermediate2->step3 intermediate3 Single Diastereomer of Phosphinamide step3->intermediate3 step4 Stec Reaction (with Lawesson's Reagent or P₄S₁₀) intermediate3->step4 product P-Stereogenic Thiophosphorus Acid step4->product

Caption: General workflow for the synthesis of P-stereogenic thiophosphorus acids.

Experimental Protocol: Synthesis of an Indole-Derived Thiophosphorus Acid[1]

This protocol describes the synthesis of a C₁-symmetrical, P-stereogenic thiophosphorus acid derived from an indole scaffold.

1. Synthesis of Arylated Ethyl Phosphinate:

  • To a solution of the starting ethyl phosphinate in a suitable solvent (e.g., toluene), add the aryl iodide (1.1 eq.), copper(I) iodide (0.1 eq.), and a ligand such as N,N'-dimethylethylenediamine (0.2 eq.).

  • Add a base, for example, potassium carbonate (2.0 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours).

  • After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the arylated ethyl phosphinate.

2. Formation and Separation of Diastereomeric Phosphinamides:

  • The arylated ethyl phosphinate is reacted with a chiral amine, such as (S)-1-phenylethylamine, to form a mixture of diastereomeric phosphinamides.[1]

  • The diastereomers are then separated using either fractional crystallization or column chromatography to isolate a single diastereomer.[1]

3. Stec Reaction for Thionation:

  • The isolated single diastereomer of the phosphinamide is dissolved in a dry, aprotic solvent like THF.

  • Lawesson's reagent (0.5 eq.) or phosphorus pentasulfide (P₄S₁₀) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the P-stereogenic thiophosphorus acid is isolated and purified. This reaction proceeds with retention of configuration at the phosphorus center.[1]

Application in Asymmetric Catalysis: A Case Study

The synthesized P-stereogenic thiophosphorus acids can be evaluated as organocatalysts in asymmetric transformations. A common test reaction is the transfer hydrogenation of prochiral substrates.

Asymmetric Transfer Hydrogenation of 2-Phenylquinoline

The efficacy of novel chiral Brønsted acids is often tested in the asymmetric transfer hydrogenation of quinolines using a Hantzsch ester as the hydrogen source.

G cluster_reactants Reactants substrate 2-Phenylquinoline catalyst Chiral Thiophosphorus Acid substrate->catalyst Toluene, 60 °C reagent Hantzsch Ester reagent->catalyst Toluene, 60 °C product Chiral Tetrahydroquinoline catalyst->product

Caption: Asymmetric transfer hydrogenation of 2-phenylquinoline.

Experimental Protocol: Asymmetric Transfer Hydrogenation[1]

1. Reaction Setup:

  • To a vial, add 2-phenylquinoline (1.0 eq.), the Hantzsch ester (1.2 eq.), and the chiral thiophosphorus acid catalyst (e.g., 10 mol%).

  • Add a solvent, such as toluene, to achieve a desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for the required time (e.g., 24-48 hours).

2. Workup and Analysis:

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the tetrahydroquinoline product.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The performance of newly synthesized chiral thiophosphorus acid catalysts in the asymmetric transfer hydrogenation of 2-phenylquinoline is summarized below.

CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
Indole-derived CPA 2 Toluene608010
DOPO-derived CPA 3 Toluene607515
N-Biphenyl-DOPO CPA 4 Toluene608520

Data adapted from a study on the evaluation of novel C₁-symmetrical thiophosphorus acids.[1]

As the data indicates, while the synthesized chiral thiophosphorus acids catalyzed the reaction to give good yields, the enantioselectivities were modest.[1] The study noted that the enantiomeric excess appeared to increase with a greater bond length separation between the phosphorus center and the R group of the catalyst.[1]

Concluding Remarks

The exploration of chiral derivatives of phosphorothious and phosphorothioic acids as organocatalysts in asymmetric synthesis is an emerging field. While synthetic routes to these P-stereogenic compounds have been established, their application in achieving high enantioselectivity remains a significant challenge. The results from initial studies suggest that these catalysts may require further structural optimization to create a more effective chiral pocket for stereochemical control.

For researchers and professionals in drug development, the current landscape suggests that chiral phosphoric acids remain the more robust and reliable choice for a wide range of asymmetric transformations. However, the unique properties of their thiophosphorus analogues warrant continued investigation, as they may offer solutions for specific substrate classes or reaction types where traditional CPAs are less effective. The development of more potent and selective chiral thiophosphorus acid catalysts could open new avenues in asymmetric synthesis.

References

Application Notes and Protocols for the Quantification of Phosphorothious Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of phosphorothious acid (H₃PO₂S), a compound of interest in various chemical and pharmaceutical research areas. The following sections detail several analytical techniques, including experimental protocols, data presentation, and workflow visualizations.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

Ion-pair reversed-phase chromatography is a powerful technique for the separation and quantification of polar and ionic compounds like this compound. The addition of an ion-pairing reagent to the mobile phase enhances the retention of the analyte on a non-polar stationary phase.

Experimental Protocol

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to a final concentration within the calibration range (e.g., 1-100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Triethylammonium acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).

c. Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters (Representative Data)

Parameter Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%

| Accuracy (% Recovery) | 98 - 102% |

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/CAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: IP-RP-HPLC workflow for this compound quantification.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly specific and powerful tool for the quantitative analysis of phosphorus-containing compounds.[1] Due to the 100% natural abundance of the ³¹P nucleus, this technique offers excellent sensitivity and allows for direct quantification without the need for chromophores.[2]

Experimental Protocol

a. Sample Preparation:

  • Accurately weigh the sample containing this compound and a known amount of an internal standard (e.g., triphenyl phosphate).

  • Dissolve the mixture in a deuterated solvent (e.g., D₂O or CDCl₃).

  • Transfer the solution to an NMR tube.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Nucleus: ³¹P.

  • Pulse Program: Inverse-gated decoupling for quantitative measurements.[3]

  • Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).

  • Reference: 85% H₃PO₄ as an external reference (δ = 0 ppm).

c. Quantification:

  • Integrate the area of the ³¹P signal corresponding to this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Aₓ / Aₛ) * (Nₛ / Nₓ) * (Cₛ)

    Where:

    • Cₓ = Concentration of this compound

    • Aₓ = Area of the this compound signal

    • Aₛ = Area of the internal standard signal

    • Nₓ = Number of phosphorus atoms in this compound (1)

    • Nₛ = Number of phosphorus atoms in the internal standard

    • Cₛ = Concentration of the internal standard

Data Presentation

Table 2: ³¹P NMR Quantitative Analysis Parameters (Representative Data)

Parameter Value
Chemical Shift (δ) of this compound ~70-80 ppm (expected range)
Internal Standard Triphenyl Phosphate
Linearity (R²) > 0.998
Precision (%RSD, n=3) < 3.0%

| Accuracy (% Recovery) | 97 - 103% |

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ³¹P NMR Spectrum Transfer->Acquire Process Process FID (FT, Phasing) Acquire->Process Integrate Integrate Peak Areas Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: ³¹P NMR workflow for this compound quantification.

Potentiometric Titration

Potentiometric titration can be a straightforward and cost-effective method for determining the concentration of acidic substances like this compound. This method relies on monitoring the change in potential of a suitable electrode as a titrant is added.

Experimental Protocol

a. Reagents and Equipment:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • pH meter with a combination pH electrode.

  • Stir plate and stir bar.

  • Buret.

b. Titration Procedure:

  • Accurately weigh a sample containing this compound and dissolve it in deionized water.

  • Place the beaker on a stir plate and immerse the pH electrode in the solution.

  • Record the initial pH.

  • Add the standardized NaOH solution in small increments (e.g., 0.1-0.5 mL) from the buret.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point, where a sharp change in pH is observed.

c. Data Analysis:

  • Plot the pH versus the volume of NaOH added to obtain a titration curve.

  • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

  • Calculate the concentration of this compound using the following formula:

    C_acid = (V_base * C_base) / V_acid

    Where:

    • C_acid = Concentration of this compound

    • V_base = Volume of NaOH at the equivalence point

    • C_base = Concentration of NaOH

    • V_acid = Initial volume of the acid solution

Data Presentation

Table 3: Potentiometric Titration Parameters (Representative Data)

Parameter Value
Titrant 0.1 M NaOH
Equivalence Point (pH) Dependent on pKa of this compound
Precision (%RSD, n=3) < 1.0%

| Accuracy (% Recovery) | 99 - 101% |

Workflow Visualization

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in DI Water Sample->Dissolve Titrate Titrate with NaOH Dissolve->Titrate Record Record pH and Volume Titrate->Record Plot Plot Titration Curve Record->Plot EquivPoint Determine Equivalence Point Plot->EquivPoint Calculate Calculate Concentration EquivPoint->Calculate IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Dilute Dilute Sample Filter Filter (0.45 µm) Dilute->Filter Inject Inject into IC Filter->Inject Separate Anion-Exchange Separation Inject->Separate Detect Suppressed Conductivity Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

References

Application Notes and Protocols for the Analysis of Phosphorothioic Acid via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of phosphorothioic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a valuable resource for researchers and professionals in drug development and related fields.

High-Performance Liquid Chromatography (HPLC) Analysis of Phosphorothioic Acid

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like phosphorothioic acid and its derivatives, particularly oligonucleotides. The primary modes of separation are Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Application Note: HPLC Analysis

Introduction:

Phosphorothioates are a class of organophosphorus compounds where one of the oxygen atoms in the phosphate group is replaced by a sulfur atom. This modification is notably used in antisense oligonucleotides to enhance their resistance to nuclease degradation.[1] Accurate and robust analytical methods are crucial for the quantification and purity assessment of these compounds in various matrices. Ion-Pairing Reversed-Phase HPLC (IP-RPLC) is a widely adopted technique for the analysis of phosphorothioate oligonucleotides, utilizing alkylamines as ion-pairing agents to achieve separation based on hydrophobicity.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative, offering different selectivity, especially for polar compounds.[4][5]

Quantitative Data Summary:

The following table summarizes typical quantitative performance data for the HPLC analysis of phosphorothioates, primarily focusing on oligonucleotide analysis which is a common application.

ParameterHPLC-UVHPLC-MS/MS
Limit of Detection (LOD) ~3 ng on-column[6]50 nM[7]
Limit of Quantitation (LOQ) 10 ng/mL (1.3 nM)[8]10 ng/mL (1.3 nM)[1][8]
Linearity (r²) >0.99>0.99
Precision (%RSD) Inter-day: 1.1 - 1.3%[9]Intra- and Inter-day: <8.4% and <10.5%[1][8]
Accuracy/Recovery ~50% (from tissue) to 100% (from plasma/urine)[6]60% - 80% from plasma[1][8]
Experimental Protocol: Ion-Pairing Reversed-Phase HPLC (IP-RPLC)

This protocol is a general guideline for the analysis of phosphorothioate oligonucleotides. Optimization may be required based on the specific analyte and matrix.

1. Sample Preparation (from Plasma): [1][7][8]

  • Objective: To extract the phosphorothioate analyte from the biological matrix and remove interfering substances.

  • Materials:

    • Weak anion exchange solid-phase extraction (SPE) cartridges.

    • Equilibration Buffer: 50 mM Ammonium Acetate, pH 5.5.[8]

    • Washing Buffer: 50% Acetonitrile in Equilibration Buffer.[8]

    • Elution Buffer: 100 mM Ammonium Bicarbonate, 40% Acetonitrile, 10% Tetrahydrofuran, pH 9.5.[8]

    • Methanol.

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of Equilibration Buffer.[8]

    • Mix the plasma sample with an equal volume of a suitable lysis or binding buffer if necessary to disrupt protein binding.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of Washing Buffer.[1]

    • Elute the analyte with two aliquots of 0.5 mL of Elution Buffer.[1]

    • Evaporate the eluate to dryness or near dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV/MS Conditions: [2][7][10]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) or other suitable ion-pairing agent in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, with a gradual increase to elute the analytes. The specific gradient will need to be optimized.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 50-70°C. Elevated temperatures can improve peak shape.[7]

  • Injection Volume: 5 - 20 µL.

  • Detection:

    • UV: 260 nm for oligonucleotides.

    • MS: Electrospray Ionization (ESI) in negative ion mode.

HPLC_Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phosphorothioic Acid

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phosphorothioic acid, a derivatization step is mandatory to increase their volatility. Common derivatization approaches include pentafluorobenzylation and silylation.

Application Note: GC-MS Analysis

Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of a wide range of compounds. However, the inherent non-volatile nature of phosphorothioic acid necessitates a chemical derivatization step prior to GC analysis.[11][12] This process converts the polar acid into a more volatile and thermally stable derivative. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for acidic compounds, creating PFB esters that are amenable to GC-MS analysis, often with high sensitivity in negative chemical ionization (NCI) mode.[11][12][13] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another effective method to derivatize polar functional groups.[14][15]

Quantitative Data Summary:

The following table provides an overview of typical quantitative performance data for the GC-MS analysis of related organophosphorus compounds, as specific data for phosphorothioic acid is less commonly reported.

ParameterGC-MS (PFB Derivative)GC-MS (Silyl Derivative)
Limit of Detection (LOD) Can reach femtogram (fg) to picogram (pg) levels in NCI mode.[11][13]Generally in the low ng/mL range.[16]
Limit of Quantitation (LOQ) Typically in the low µg/L to ng/L range.Typically in the low ng/mL to µg/mL range.
Linearity (r²) >0.99>0.99
Precision (%RSD) <15%4.7% to 10.8%[16]
Accuracy/Recovery Highly dependent on extraction and derivatization efficiency.Dependent on derivatization efficiency.
Experimental Protocol: GC-MS with Pentafluorobenzylation (PFBBr) Derivatization

This protocol is a general guideline for the derivatization and analysis of acidic compounds like phosphorothioic acid.

1. Sample Preparation and Derivatization: [11][13][17]

  • Objective: To extract the analyte and convert it to a volatile PFB derivative.

  • Materials:

    • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).[9]

    • A suitable base (e.g., diisopropylethylamine).

    • Organic solvent for extraction (e.g., hexane).

    • Anhydrous sodium sulfate.

  • Procedure:

    • Adjust the pH of the aqueous sample to basic to ensure the acid is in its salt form.

    • Add the PFBBr derivatizing reagent and a base to the sample.

    • Heat the reaction mixture (e.g., at 60-70°C) for a specified time (e.g., 1 hour) to facilitate the reaction.[7]

    • After cooling, extract the PFB derivative into an organic solvent like hexane.[7]

    • Wash the organic extract with water to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

2. GC-MS Conditions: [7][11][13]

  • GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode at a temperature of 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C. The specific program will need optimization.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

    • Mass Range: A suitable mass range to include the molecular ion and characteristic fragment ions of the PFB-derivatized phosphorothioic acid.

GCMS_Workflow

Logical Relationship between HPLC and GC-MS for Phosphorothioic Acid Analysis

Logical_Relationship cluster_hplc HPLC Techniques cluster_gcms GC-MS Technique Analyte Phosphorothioic Acid Analysis IP_RPLC Ion-Pair Reversed-Phase LC (IP-RPLC) Analyte->IP_RPLC Direct analysis of polar/non-volatile compounds HILIC Hydrophilic Interaction LC (HILIC) Analyte->HILIC Alternative for polar compounds GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analyte->GC_MS Requires derivatization for volatile analysis IP_RPLC->HILIC Orthogonal Selectivity Derivatization Derivatization (Pentafluorobenzylation/Silylation) GC_MS->Derivatization

References

Application Notes and Protocols: The Role of Phosphorothious Acid Derivatives in the Preparation of Thiophospholipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological significance of thiophospholipids, with a particular focus on the pivotal role of phosphorothious acid derivatives in their preparation. Detailed experimental protocols, quantitative data, and visual representations of key pathways are included to facilitate research and development in this area.

Introduction to Thiophospholipids

Thiophospholipids are analogues of naturally occurring phospholipids where one or both of the non-bridging oxygen atoms in the phosphate group are replaced by a sulfur atom, resulting in a phosphorothioate or phosphorodithioate moiety, respectively. This modification imparts unique physicochemical and biological properties to the molecules. Notably, the phosphorothioate linkage is more resistant to enzymatic degradation by phospholipases compared to the native phosphodiester bond. This increased stability makes thiophospholipids valuable tools in drug development and in the study of lipid signaling pathways, as they can act as stable agonists or antagonists of lipid-recognizing receptors and as inhibitors of enzymes involved in lipid metabolism.

The Central Role of this compound Derivatives in Synthesis

While this compound (H₃PO₂S) itself is not typically used as a direct starting material in the synthesis of thiophospholipids, its conceptual framework as a sulfur-containing phosphorus acid is central to the most effective synthetic strategies. The key to introducing the phosphorothioate group is the use of reactive phosphitylating agents that are derivatives of sulfur-containing phosphorus acids. The most prominent and versatile of these is the oxathiaphospholane methodology .

This approach utilizes a 2-chloro-1,3,2-oxathiaphospholane reagent, which can be synthesized from phosphorus trichloride and 2-mercaptoethanol. This reagent reacts with a hydroxyl group of a lipid backbone (e.g., diacylglycerol or a protected lysophospholipid) to form a phosphite intermediate, which is then sulfurized to create the desired phosphorothioate linkage. The oxathiaphospholane method is particularly advantageous as it allows for the stereocontrolled synthesis of P-chiral phosphorothioates, which is crucial for studying the stereospecific interactions of these lipids with their biological targets.

Experimental Protocols

Protocol 1: Synthesis of 1-Oleoyl-2-O-methyl-sn-glycero-3-phosphorothioate (A Lysophosphatidic Acid Analogue)

This protocol outlines the synthesis of a metabolically stabilized phosphorothioate analogue of lysophosphatidic acid (LPA) using the oxathiaphospholane approach.

Materials:

  • 1-Oleoyl-2-O-methyl-sn-glycerol

  • 2-chloro-1,3,2-oxathiaphospholane

  • N,N-Diisopropylethylamine (DIPEA)

  • Elemental sulfur (S₈)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Procedure:

  • Phosphitylation:

    • Dissolve 1-oleoyl-2-O-methyl-sn-glycerol (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.2 equivalents) dropwise to the solution.

    • Slowly add a solution of 2-chloro-1,3,2-oxathiaphospholane (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by TLC.

  • Sulfurization:

    • Once the phosphitylation is complete, add a solution of elemental sulfur (1.5 equivalents) in anhydrous pyridine to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the formation of the phosphorothioate product by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of chloroform/methanol as the eluent.

  • Ammonium Salt Formation:

    • Dissolve the purified phosphorothioate lipid in a small amount of DCM/MeOH.

    • Add an excess of ammonium hydroxide solution.

    • Lyophilize the solution to obtain the final product as an ammonium salt.

Characterization:

  • ³¹P NMR: The final product should exhibit a characteristic signal in the ³¹P NMR spectrum, typically around 50-60 ppm, indicative of the phosphorothioate group.[1]

  • Mass Spectrometry: Confirm the molecular weight of the synthesized thiophospholipid using techniques such as ESI-MS or MALDI-TOF MS.[2][3]

Quantitative Data Summary

The following table summarizes typical reaction yields for the key steps in the synthesis of lysophosphatidic acid phosphorothioate analogues via the oxathiaphospholane method.

Reaction StepReagentsTypical Yield (%)Reference
Phosphitylation1-Oleoyl-2-O-methyl-sn-glycerol, 2-chloro-1,3,2-oxathiaphospholane, DIPEA85-95[4]
SulfurizationPhosphite intermediate, Elemental Sulfur80-90[4]
Overall Yield-65-80[4]

Signaling Pathways of Thiophospholipids

Thiophospholipid analogues of lysophosphatidic acid (LPA) often act as potent and selective agonists for LPA receptors, which are a class of G-protein coupled receptors (GPCRs). The LPA3 receptor, in particular, has been shown to be activated by phosphorothioate analogues of LPA.[4][5] Activation of the LPA3 receptor initiates a cascade of intracellular signaling events.

LPA3 Receptor Signaling Pathway

LPA3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA_Analogue Thiophospholipid (LPA Analogue) LPA3R LPA3 Receptor (GPCR) LPA_Analogue->LPA3R Binds and Activates G_Protein Gαq/11 & Gαi/o LPA3R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, Migration) Ca2->Cellular_Response ERK ERK Phosphorylation PKC->ERK Activates ERK->Cellular_Response

Caption: LPA3 receptor signaling cascade activated by thiophospholipid analogues.

Logical Workflow for Thiophospholipid Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of thiophospholipids to their application in biological studies.

Workflow Start Starting Materials (Lipid Backbone, PCl₃, Mercaptoethanol) Synthesis_Reagent Synthesis of 2-chloro-1,3,2-oxathiaphospholane Start->Synthesis_Reagent Phosphitylation Phosphitylation of Lipid Backbone Synthesis_Reagent->Phosphitylation Sulfurization Sulfurization Phosphitylation->Sulfurization Purification Purification (Column Chromatography) Sulfurization->Purification Characterization Characterization (³¹P NMR, Mass Spec) Purification->Characterization Biological_Assay Biological Assays (Receptor Binding, Enzyme Inhibition) Characterization->Biological_Assay Data_Analysis Data Analysis and Interpretation Biological_Assay->Data_Analysis End Application in Drug Development & Research Data_Analysis->End

Caption: General workflow for the synthesis and application of thiophospholipids.

Applications in Drug Development

The unique properties of thiophospholipids make them attractive candidates for various applications in drug development:

  • Receptor Modulation: As demonstrated with LPA receptor agonists, thiophospholipids can be designed to selectively target and modulate the activity of lipid-sensing receptors, offering therapeutic potential in diseases where these receptors are dysregulated.[4]

  • Enzyme Inhibition: The increased stability of the phosphorothioate bond makes thiophospholipids effective as competitive inhibitors of enzymes that metabolize phospholipids, such as phospholipases.[6][7] Inhibition of these enzymes can be a therapeutic strategy for inflammatory diseases and other conditions characterized by excessive lipid mediator production.

  • Drug Delivery: The lipid nature of these molecules allows for their incorporation into lipid-based drug delivery systems, such as liposomes, potentially improving the stability and delivery of therapeutic agents.

Conclusion

Derivatives of this compound, particularly those employed in the oxathiaphospholane method, are indispensable for the modern synthesis of thiophospholipids. These synthetic analogues of natural lipids offer enhanced stability and the potential for stereocontrolled synthesis, making them powerful tools for dissecting lipid signaling pathways and for the development of novel therapeutics targeting lipid-mediated diseases. The protocols and information provided herein are intended to serve as a valuable resource for researchers in this exciting and expanding field.

References

Application Notes and Protocols for Phosphorothioic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "phosphorothious acid" is not standard. It is likely a typographical error for "phosphorothioic acid," a class of compounds where a sulfur atom replaces an oxygen atom in phosphoric acid. These compounds and their derivatives are common in biochemical research and drug development, particularly in antisense oligonucleotides.[1][2] This document provides protocols for the safe handling and storage of phosphorothioic acid and its related compounds.

Hazard Identification and Safety Precautions

Phosphorothioic acid and its derivatives can present several hazards. Derivatives such as O,O,O-triphenyl phosphorothioate can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] Some organophosphorus pesticides, a related class of compounds, are extremely toxic by all routes of exposure.[4]

General Safety Precautions:

  • Always handle these compounds in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Avoid inhalation of dust, vapors, or mists.[3][5]

  • Prevent contact with skin and eyes by wearing appropriate personal protective equipment.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Do not eat, drink, or smoke in areas where these chemicals are handled or stored.

Quantitative Data Summary

The following table summarizes key quantitative data for the handling and storage of phosphorothioic acid derivatives and related compounds.

ParameterValueSource
Storage Temperature 2-8°C[3]
Cool, dry place[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, metals, alcohols, amines.[5][6]
Exposure Limits (Phosphoric Acid) TWA: 1 mg/m³, STEL: 3 mg/m³ (ACGIH/NIOSH/OSHA)[5]

Experimental Protocols

Proper PPE is mandatory when handling phosphorothioic acid and its derivatives.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Wear a full-length, long-sleeved lab coat.

    • Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, or when working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[5]

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before starting.

    • Verify the location and functionality of the nearest safety shower and eyewash station.[5]

  • Handling:

    • Conduct all manipulations of phosphorothioic acid and its derivatives within the fume hood.

    • If the compound is a solid, handle it carefully to avoid generating dust.[3]

    • If it is a liquid, dispense it carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Dispose of all contaminated waste in a designated hazardous waste container.[7]

    • Remove and properly dispose of gloves, then wash hands thoroughly.

Proper storage is crucial to maintain the stability of phosphorothioic acid and to prevent hazardous reactions.

  • Container:

    • Store in the original, tightly sealed container.

    • If the original container is damaged, transfer the contents to a new, compatible, and properly labeled container.

  • Location and Conditions:

    • Store in a cool, dry, and well-ventilated area.[5]

    • For some derivatives, refrigeration at 2-8°C is required.[3]

    • Do not store in direct sunlight or near sources of heat.[8]

    • Store below eye level to minimize the risk of spills and breakage.

  • Segregation:

    • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

    • Store in a designated area for corrosive or toxic materials, as appropriate.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large, flammable, or highly toxic, contact the institution's emergency response team.

  • Spill Cleanup (for small, manageable spills):

    • Don appropriate PPE before attempting cleanup.

    • For liquid spills: Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[9] Work from the outside of the spill inwards to prevent spreading.

    • For solid spills: Carefully sweep up the material to avoid creating dust and place it in a sealed container.[3]

    • Once absorbed or collected, place the material into a labeled hazardous waste container.[7]

    • Decontaminate the spill area with a suitable cleaning agent and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Visualizations

G Workflow for Handling and Storage of Phosphorothioic Acid cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep1 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Work in a Chemical Fume Hood prep1->prep2 prep3 Verify Location of Safety Equipment prep2->prep3 handle1 Dispense Chemical Carefully prep3->handle1 Proceed to Handling handle2 Keep Container Closed When Not in Use handle1->handle2 store1 Store in Tightly Sealed Container handle2->store1 After Use dispose1 Collect Waste in Labeled Container handle2->dispose1 Waste Generated store2 Store in Cool, Dry, Well-Ventilated Area store1->store2 store3 Segregate from Incompatibles store2->store3 store3->prep1 For Next Use dispose2 Follow Institutional Hazardous Waste Procedures dispose1->dispose2

References

Application Notes and Protocols: Phosphorothious Acid Chemistry in the Synthesis of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides are at the forefront of therapeutic innovation, with applications ranging from antisense therapy and RNA interference to aptamers and diagnostic probes. A key modification that enhances the therapeutic potential of these molecules is the substitution of a non-bridging oxygen atom in the phosphate backbone with a sulfur atom, creating a phosphorothioate (PS) linkage. This modification confers significant resistance to nuclease degradation, thereby increasing the oligonucleotide's in vivo half-life and bioavailability.[1][2][3][4]

The synthesis of phosphorothioate oligonucleotides is predominantly achieved through two robust chemical strategies: the phosphoramidite and the H-phosphonate methods. While both approaches are effective, the H-phosphonate method is particularly relevant to the chemistry of phosphorothious acid. In this method, nucleoside H-phosphonate monomers, which are derivatives of phosphorous acid (H₃PO₃), are sequentially coupled to a growing oligonucleotide chain. The resulting H-phosphonate diester internucleotide linkages are then sulfurized in a single step at the end of the synthesis or in each cycle to yield the desired phosphorothioate linkages. This sulfurization step is the critical juncture where the phosphorus(III) center of the H-phosphonate is converted to a pentavalent thiophosphate, a derivative of phosphorothioic acid.

These application notes provide a detailed overview of the synthesis of phosphorothioate oligonucleotides, with a focus on the practical application of this compound analogues through H-phosphonate chemistry. Detailed protocols, quantitative data on sulfurizing agents, and workflow diagrams are presented to guide researchers in the successful synthesis of these important therapeutic molecules.

Data Presentation

Table 1: Comparison of Common Sulfurizing Reagents in Phosphorothioate Oligonucleotide Synthesis

The choice of sulfurizing reagent is critical for achieving high-yield and high-purity phosphorothioate oligonucleotides. The following table summarizes the performance of several commonly used reagents.

Sulfurizing ReagentChemical NameTypical Concentration & SolventSulfurization TimeStepwise Efficiency (%)Notes
Beaucage Reagent 3H-1,2-benzodithiol-3-one 1,1-dioxide0.05 M in Acetonitrile30 - 240 seconds>99.5Highly efficient but can be unstable on the synthesizer over long periods.[1]
DDTT 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione0.03 - 0.05 M in Acetonitrile/Pyridine30 - 120 seconds>99.7Very efficient and offers good stability.[1]
PADS Phenylacetyl disulfide0.2 M in Acetonitrile/3-Picoline1 - 3 minutes>99.9"Aged" solutions can provide very high sulfurization efficiency.
TETD Tetraethylthiuram disulfide0.1 M in Acetonitrile~15 minutes~99.0An earlier generation reagent with slower kinetics.

Data compiled from multiple sources to provide a comparative overview. Actual efficiencies may vary based on specific synthesis conditions and sequences.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide via the H-Phosphonate Method

This protocol outlines the manual solid-phase synthesis of a short phosphorothioate oligonucleotide on a controlled pore glass (CPG) support.

Materials:

  • 5'-O-DMTr-N-protected deoxynucleoside 3'-H-phosphonate monomers

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Activator: Pivaloyl chloride (Piv-Cl) or adamantoyl chloride

  • Solvent: Anhydrous Acetonitrile (MeCN)/Pyridine mixture

  • Sulfurizing Reagent: 0.05 M DDTT in Acetonitrile/Pyridine

  • Deblocking Agent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Capping Reagent (Optional): Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF

  • Cleavage and Deprotection: Concentrated aqueous ammonia

Procedure:

  • Support Preparation: Start with the first nucleoside attached to the CPG support in a synthesis column.

  • Detritylation (Deblocking):

    • Wash the support with anhydrous acetonitrile.

    • Add the deblocking agent (3% TCA in DCM) to the column and incubate for 2-3 minutes to remove the 5'-DMTr protecting group.

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved trityl cation.

  • H-Phosphonate Coupling:

    • Dissolve the next nucleoside H-phosphonate monomer (e.g., 0.1 M) and the activator (e.g., 0.5 M pivaloyl chloride) in the anhydrous MeCN/Pyridine solvent.

    • Add the activation mixture to the column and allow the coupling reaction to proceed for 5-10 minutes.

    • Wash the support with the MeCN/Pyridine solvent and then with anhydrous acetonitrile.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent monomer to assemble the desired oligonucleotide sequence.

  • Sulfurization:

    • After the final coupling step, wash the support with anhydrous acetonitrile.

    • Add the sulfurizing reagent (0.05 M DDTT) to the column and incubate for 15-30 minutes. This step converts all the H-phosphonate linkages to phosphorothioate linkages.

    • Wash the support thoroughly with anhydrous acetonitrile.

  • Final Detritylation: Perform a final detritylation step (as in step 2) if a 5'-hydroxyl group is desired.

  • Cleavage and Deprotection:

    • Dry the support under a stream of argon.

    • Transfer the support to a sealed vial and add concentrated aqueous ammonia.

    • Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base-protecting groups.

  • Purification: Purify the crude phosphorothioate oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Synthesis of Phosphorothioate Oligonucleotides via the H-Phosphonate Method

H_Phosphonate_Synthesis start Start: Solid Support with First Nucleoside (DMTr-On) detritylation Step 1: Detritylation (Acid Treatment) start->detritylation wash1 Wash detritylation->wash1 coupling Step 2: Coupling (H-Phosphonate Monomer + Activator) wash1->coupling wash2 Wash coupling->wash2 cycle_end Repeat Cycle for each monomer wash2->cycle_end cycle_end->detritylation Next Monomer sulfurization Step 3: Sulfurization (Sulfurizing Reagent) cycle_end->sulfurization Final Monomer cleavage Step 4: Cleavage & Deprotection (Ammonia) sulfurization->cleavage purification Purification (HPLC) cleavage->purification final_product Final Phosphorothioate Oligonucleotide purification->final_product Logical_Relationship h_phosphonate Nucleoside H-Phosphonate Monomer (P-III) synthesis_cycle Solid-Phase Synthesis Cycle h_phosphonate->synthesis_cycle solid_support Solid Support (e.g., CPG) solid_support->synthesis_cycle activator Activator (e.g., Pivaloyl Chloride) activator->synthesis_cycle h_phosphonate_backbone Oligonucleotide with H-Phosphonate Backbone (P-III) synthesis_cycle->h_phosphonate_backbone ps_oligonucleotide Phosphorothioate Oligonucleotide (P-V) h_phosphonate_backbone->ps_oligonucleotide sulfurizing_reagent Sulfurizing Reagent (e.g., DDTT) sulfurizing_reagent->ps_oligonucleotide Sulfurization

References

Troubleshooting & Optimization

Troubleshooting common issues in phosphorothious acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of phosphorothioate oligonucleotides, a process central to the development of therapeutic nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phosphorothioate oligonucleotides?

The most prevalent method is solid-phase synthesis using phosphoramidite chemistry. This process involves a cycle of four key chemical reactions: detritylation, coupling, sulfurization, and capping. The oligonucleotide chain is assembled stepwise on a solid support, typically in the 3' to 5' direction.

Q2: Why is the sulfurization step critical?

The sulfurization step is crucial as it replaces a non-bridging oxygen atom in the phosphodiester linkage with a sulfur atom, creating the phosphorothioate linkage. This modification confers nuclease resistance to the oligonucleotide, a vital property for in vivo applications. Incomplete or inefficient sulfurization is a common source of impurities, specifically the formation of phosphodiester (P=O) linkages.

Q3: What are the key factors influencing the yield and purity of phosphorothioate oligonucleotides?

Several factors can impact the final yield and purity, including:

  • Coupling efficiency: Incomplete coupling of the phosphoramidite monomer at each step leads to the formation of "n-1" or shorter failure sequences.

  • Sulfurization efficiency: Inefficient sulfurization results in the presence of phosphodiester impurities.

  • Water content: The presence of water in reagents and solvents can lead to side reactions, such as the hydrolysis of phosphoramidites and oxidation of the phosphite triester intermediate, reducing the overall yield and purity.

  • Deprotection conditions: Harsh or incomplete deprotection can lead to the degradation of the oligonucleotide or the persistence of protecting groups.

  • Reagent stability: The stability of reagents, particularly the sulfurizing agent and phosphoramidites, is critical for consistent synthesis outcomes.

Q4: How does the choice of sulfurizing reagent impact the synthesis?

The choice of sulfurizing reagent significantly affects the efficiency and speed of the sulfurization step, as well as the purity of the final product. Different reagents have varying stability, solubility, and reactivity. For instance, 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) is highly efficient but has limited stability in solution on a synthesizer, whereas 3-((Dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) offers greater stability and is particularly effective for RNA phosphorothioate synthesis.[1][2][3]

Troubleshooting Guide

Issue 1: Low Yield of Full-Length Oligonucleotide

Possible Causes & Solutions

CauseRecommended Action
Low Coupling Efficiency - Verify Phosphoramidite Quality: Ensure phosphoramidites are fresh and have not been subjected to moisture. Hydrolyzed phosphoramidites will not couple efficiently. - Optimize Coupling Time: For standard DNA synthesis, a coupling time of 30 seconds is typical, but modified bases may require longer times (5-10 minutes).[4] - Check Activator Solution: Use a fresh, anhydrous solution of a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI).
Incomplete Detritylation - Ensure Complete DMT Removal: Incomplete removal of the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing chain will prevent the next coupling reaction. Ensure the deblocking solution (e.g., dichloroacetic acid in toluene) is fresh and the reaction time is sufficient.
Loss of Product During Workup - Optimize Cleavage and Deprotection: Ensure complete cleavage from the solid support and removal of all protecting groups. Incomplete deprotection can lead to purification difficulties and lower yields of the desired product.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low Yield of Full-Length Product check_coupling Check Coupling Efficiency (HPLC/UPLC of crude product) start->check_coupling coupling_ok Coupling OK check_coupling->coupling_ok coupling_low Low Coupling check_coupling->coupling_low check_detritylation Check Detritylation Efficiency coupling_ok->check_detritylation verify_amidite Verify Phosphoramidite Quality (Freshness, Purity) coupling_low->verify_amidite optimize_coupling Optimize Coupling Time and Activator verify_amidite->optimize_coupling end Yield Improved optimize_coupling->end detritylation_ok Detritylation OK check_detritylation->detritylation_ok detritylation_incomplete Incomplete Detritylation check_detritylation->detritylation_incomplete check_workup Review Cleavage and Deprotection Protocol detritylation_ok->check_workup check_deblocking Check Deblocking Reagent and Reaction Time detritylation_incomplete->check_deblocking check_deblocking->end check_workup->end

Caption: Troubleshooting workflow for low yield in phosphorothioate synthesis.

Issue 2: High Levels of P=O (Phosphodiester) Impurity

Possible Causes & Solutions

CauseRecommended Action
Inefficient Sulfurization - Select an Appropriate Sulfurizing Reagent: Choose a reagent known for high efficiency, such as DDTT or Beaucage reagent.[1][2][3] - Optimize Sulfurization Time and Concentration: Refer to the data table below for recommended conditions for different reagents. For example, a 60-second sulfurization time is often optimal for DDTT in DNA synthesis, while RNA may require longer times.[1] - Ensure Anhydrous Conditions: Water in the sulfurization reagent solution can lead to oxidation of the phosphite triester to the phosphodiester. Use anhydrous solvents for reagent preparation.[5]
Degradation of Sulfurizing Reagent - Use Freshly Prepared Solutions: Some sulfurizing reagents, like the Beaucage reagent, have limited stability on the synthesizer.[1][2][3] Prepare solutions fresh or use a more stable alternative like DDTT.[5]
Oxidation from Solvents - Use High-Purity, Anhydrous Solvents: Solvents such as tetrahydrofuran (THF) can contain peroxides that may oxidize the phosphite triester. Using high-purity, antioxidant-stabilized solvents can mitigate this issue.[6]

Troubleshooting Workflow: High P=O Impurity

PO_Impurity_Troubleshooting start High P=O Impurity check_sulfurization Review Sulfurization Protocol start->check_sulfurization reagent_choice Evaluate Sulfurizing Reagent (Type, Age, Concentration) check_sulfurization->reagent_choice reagent_ok Reagent OK reagent_choice->reagent_ok reagent_issue Potential Reagent Issue reagent_choice->reagent_issue optimize_conditions Optimize Sulfurization Time and Concentration reagent_ok->optimize_conditions replace_reagent Use Fresh/Alternative Sulfurizing Reagent reagent_issue->replace_reagent end P=O Impurity Reduced replace_reagent->end check_solvents Check Solvent Purity (Anhydrous, Peroxide-Free) optimize_conditions->check_solvents solvents_ok Solvents OK check_solvents->solvents_ok solvents_issue Solvent Contamination check_solvents->solvents_issue solvents_ok->end use_high_purity_solvents Use High-Purity, Anhydrous Solvents solvents_issue->use_high_purity_solvents use_high_purity_solvents->end

Caption: Troubleshooting workflow for high P=O impurity levels.

Issue 3: Presence of n-1 Deletion Sequences

Possible Causes & Solutions

CauseRecommended Action
Incomplete Coupling - Increase Coupling Time or Reagent Excess: Ensure sufficient time and an adequate molar excess of the phosphoramidite and activator are used to drive the coupling reaction to completion.
Ineffective Capping - Verify Capping Reagent Activity: The capping step, which acetylates unreacted 5'-hydroxyl groups, is crucial to prevent the formation of n-1 sequences in subsequent cycles. Ensure the capping reagents (e.g., acetic anhydride and N-methylimidazole) are active. Some modern protocols suggest that byproducts of certain sulfurization reactions can act as in situ capping agents, potentially allowing for the elimination of the traditional capping step.[7][8]
Water Contamination - Maintain Anhydrous Conditions: Moisture can hydrolyze the activated phosphoramidite, preventing it from coupling and leading to a failure sequence. Ensure all solvents and reagents are anhydrous.

Data Presentation: Comparison of Common Sulfurizing Reagents

The following table summarizes key parameters for commonly used sulfurizing reagents in oligonucleotide synthesis.

Sulfurizing ReagentAbbreviationRecommended ConcentrationRecommended Reaction Time (DNA)Recommended Reaction Time (RNA)Key Characteristics
3H-1,2-Benzodithiol-3-one 1,1-dioxideBeaucage Reagent0.05 M in Acetonitrile30 - 60 seconds240 seconds or longerHighly efficient but has limited stability in solution on the synthesizer.[1][2][3]
3-((Dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thioneDDTT0.05 M - 0.1 M in Pyridine/Acetonitrile30 - 60 seconds4 - 6 minutesMore stable in solution than Beaucage reagent; highly effective for RNA sulfurization.[1][2][5]
Phenylacetyl disulfidePADS0.2 M in Acetonitrile/Pyridine (1:1 v/v)~3 minutes~3 minutesAn efficient and cost-effective reagent.[6]
3-Ethoxy-1,2,4-dithiazoline-5-oneEDITH0.05 M in Acetonitrile~30 secondsNot specifiedA fast and effective sulfurizing agent.[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide (General Cycle)

This protocol outlines a single cycle for the addition of one phosphorothioate-linked nucleotide to a growing oligonucleotide chain on a solid support using an automated DNA/RNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support with the initial nucleoside attached.

  • Phosphoramidites of A, C, G, and T (or relevant modified bases) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile).

  • Deblocking solution (e.g., 3% dichloroacetic acid in toluene).

  • Sulfurizing reagent solution (e.g., 0.05 M DDTT in 1:1 pyridine/acetonitrile).

  • Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).

  • Anhydrous acetonitrile for washing.

Procedure:

  • Detritylation (Deblocking):

    • Wash the solid support with anhydrous acetonitrile.

    • Treat the support with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside.

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Deliver the desired phosphoramidite solution and the activator solution simultaneously to the synthesis column.

    • Allow the coupling reaction to proceed for the optimized time (e.g., 30-60 seconds for standard DNA).

    • Wash the support with anhydrous acetonitrile.

  • Sulfurization:

    • Deliver the sulfurizing reagent solution to the column.

    • Allow the sulfurization reaction to proceed for the optimized time (e.g., 60 seconds with 0.05 M DDTT for DNA).

    • Wash the support with anhydrous acetonitrile.

  • Capping:

    • Deliver the capping solutions (Cap A and Cap B) to the column to acetylate any unreacted 5'-hydroxyl groups.

    • Wash the support with anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide in the desired sequence. Following the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using a suitable base (e.g., aqueous ammonia or methylamine solution).

Protocol 2: Preparation of 0.05 M DDTT Sulfurizing Solution

Materials:

  • 3-((Dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)

  • Anhydrous pyridine

  • Anhydrous acetonitrile

Procedure:

  • Calculate the required mass of DDTT and volumes of pyridine and acetonitrile to achieve a final concentration of 0.05 M in a 1:1 (v/v) pyridine/acetonitrile mixture.

  • In a clean, dry, silanized glass bottle, dissolve the calculated mass of DDTT in the required volume of anhydrous pyridine. Gentle warming may be applied if necessary to facilitate dissolution.

  • Once the DDTT is completely dissolved, add the required volume of anhydrous acetonitrile to the solution.

  • Mix the solution thoroughly.

  • The solution is now ready for use on the DNA/RNA synthesizer. Store under an inert atmosphere (e.g., argon) when not in use. This solution is generally stable for several months.[5]

Signaling Pathways and Experimental Workflows

While the synthesis of phosphorothious acid itself does not directly involve signaling pathways, the resulting phosphorothioate oligonucleotides are widely used to modulate gene expression by targeting specific mRNAs, thereby interfering with cellular signaling pathways. The troubleshooting workflows provided above illustrate logical relationships in diagnosing and resolving common synthesis issues.

References

Technical Support Center: Phosphorothioate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of phosphorothioate (PS) oligonucleotides. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphorothioate oligonucleotides?

A1: Phosphorothioate oligonucleotides primarily degrade through three main pathways:

  • Oxidative Degradation: The phosphorothioate backbone is susceptible to oxidation, especially by reactive oxygen species.[1][2] This can lead to the formation of a phosphate diester linkage (desulfurization) or DNA strand breaks.[1][2]

  • Hydrolysis: Under both acidic and basic conditions, the phosphodiester and N-glycosidic bonds can be cleaved. Acidic conditions can lead to depurination (loss of a purine base), while basic conditions can cause deamination (loss of an amine group from a nucleobase).[3][4][5]

  • Desulfurization: The loss of sulfur from the phosphorothioate linkage can occur, converting it to a standard phosphate diester bond. This can be promoted by certain metals and elevated temperatures.[6][7]

Q2: What factors influence the stability of my phosphorothioate oligonucleotides?

A2: The stability of phosphorothioate oligonucleotides is influenced by several factors:

  • pH: Both acidic and basic conditions can accelerate degradation through hydrolysis, leading to depurination and deamination, respectively.[3][4]

  • Temperature: Elevated temperatures can increase the rate of degradation, including desulfurization.[6]

  • Oxidizing Agents: The presence of oxidizing agents, such as hypochlorous acid (HOCl), can lead to oxidative damage and genomic instability.[1][2]

  • Metal Ions: Certain metal ions can catalyze the desulfurization of the phosphorothioate backbone.[6]

  • Nuclease Contamination: Phosphorothioate modifications enhance resistance to nuclease degradation compared to unmodified oligonucleotides, but they are not completely immune.[8]

Q3: How can I minimize the degradation of my phosphorothioate oligonucleotides during storage?

A3: To minimize degradation during storage, follow these guidelines:

  • Storage Buffer: Store oligonucleotides in a buffered solution at a slightly basic pH (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Temperature: For short-term storage, 4°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Aliquotting: Aliquot samples to avoid repeated freeze-thaw cycles.

  • Container Material: Use nuclease-free, low-adhesion polypropylene tubes.[9]

  • Protection from Light: Store light-sensitive modified oligonucleotides in amber tubes or in the dark.

Troubleshooting Guides

Problem: I am observing a loss of my full-length phosphorothioate oligonucleotide product in my analysis.

Possible Cause Suggested Solution
Nuclease Contamination Ensure all solutions, tubes, and equipment are nuclease-free. Work in a clean environment and wear gloves.
Acidic Depurination Check the pH of all solutions. Avoid prolonged exposure to acidic conditions. Use a buffered solution for all experimental steps.[3]
Oxidative Damage Degas solutions to remove dissolved oxygen. Consider adding an antioxidant, such as dithiothreitol (DTT), if compatible with your experiment. Avoid exposure to oxidizing agents.[1][2]
Physical Degradation Avoid vigorous vortexing or sonication, which can cause shearing of the oligonucleotide backbone.

Problem: My experimental results are inconsistent, suggesting my oligonucleotide is degrading.

Possible Cause Suggested Solution
Repeated Freeze-Thaw Cycles Aliquot your oligonucleotide stock solution into smaller volumes to minimize the number of freeze-thaw cycles.
Improper Storage Review your storage conditions. Ensure the temperature is appropriate and the storage buffer is optimal.[9][10]
Contamination of Reagents Use fresh, high-quality reagents. Test for potential sources of contamination in your experimental workflow.

Quantitative Data Summary

Table 1: Impact of Oxidative Stress on Phosphorothioate Turnover

ConditionOxidizing AgentTurnover Rate (% h⁻¹)Reference
Unstressed E. coliNone~2[1][2]
Stressed E. coliHydrogen Peroxide (H₂O₂)Unchanged[1][2]
Stressed E. coliHypochlorous Acid (HOCl)3.8 - 10[1][2]

Experimental Protocols

Protocol 1: Analysis of Phosphorothioate Oligonucleotide Degradation by Weak Anion Exchange Chromatography (WAX-HPLC)

This protocol outlines a method to detect and quantify major degradation products of phosphorothioate oligonucleotides.[3][5][11]

  • Sample Preparation:

    • Subject the phosphorothioate oligonucleotide to the potential degradation conditions (e.g., acidic or basic pH, elevated temperature, oxidizing agent).

    • As a control, use an untreated sample of the same oligonucleotide.

  • Chromatographic Separation:

    • Column: Weak Anion Exchange (WAX) column.

    • Mobile Phase A: Water.

    • Mobile Phase B: High salt buffer (e.g., 1 M NaClO₄ in a suitable buffer).

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Compare the chromatograms of the treated and control samples.

    • Degradation products, such as depurinated or deaminated species, will typically elute at different retention times than the full-length product.

    • Quantify the percentage of degradation by integrating the peak areas.

Visualizations

DegradationPathways PS_Oligo Phosphorothioate Oligonucleotide Oxidation Oxidative Stress (e.g., HOCl) PS_Oligo->Oxidation leads to Hydrolysis Hydrolysis (Acidic/Basic pH) PS_Oligo->Hydrolysis leads to Desulfurization Desulfurization (Metal Ions, Heat) PS_Oligo->Desulfurization leads to Strand_Breaks Strand Breaks Oxidation->Strand_Breaks Phosphate_Diester Phosphate Diester (Desulfurization) Oxidation->Phosphate_Diester Depurination Depurination Hydrolysis->Depurination Acidic Deamination Deamination Hydrolysis->Deamination Basic Desulfurization->Phosphate_Diester

Caption: Major degradation pathways of phosphorothioate oligonucleotides.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Phosphorothioate Oligonucleotide Sample Treatment Incubate under Degrading Conditions (e.g., pH, Temp, Oxidant) Start->Treatment Control Control Sample (No Treatment) Start->Control WAX_HPLC WAX-HPLC Analysis Treatment->WAX_HPLC Control->WAX_HPLC Data_Analysis Chromatogram Comparison and Peak Integration WAX_HPLC->Data_Analysis Quantification Quantification of Degradation Products Data_Analysis->Quantification

Caption: Workflow for analyzing phosphorothioate oligonucleotide degradation.

References

Side reactions and impurity profiling in phosphorothious acid chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and analysis of phosphorothioate (PS) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in phosphorothioate oligonucleotide synthesis?

A1: Impurities in phosphorothioate oligonucleotide synthesis can be broadly categorized as product-related and process-related.

  • Product-Related Impurities: These are structurally similar to the desired full-length product (FLP) and include:

    • Shortmers (n-1, n-2, etc.): Truncated sequences resulting from incomplete coupling reactions during solid-phase synthesis.[1][2]

    • Longmers (n+1, etc.): Extended sequences that can arise from branching during synthesis.[1][3]

    • Oxidized Phosphorothioate (P=O) Impurities: Formation of a phosphodiester linkage instead of a phosphorothioate linkage due to incomplete sulfurization or oxidation during synthesis.[1][4]

    • Depurination/Deamination Products: Loss of a purine base (depurination) or conversion of a base (e.g., cytosine to uracil deamination), which can occur under acidic or basic conditions.[1][3]

    • Diastereomers: The sulfur substitution creates a chiral center at each phosphorus atom, leading to a mixture of stereoisomers (2^(n-1) diastereomers for an oligonucleotide of length n).[2] While not technically an impurity in the same sense as a different chemical entity, the diastereomeric profile is a critical quality attribute.

    • Adducts: Modifications to the oligonucleotide from reagents used in synthesis, such as acrylonitrile or chloral adducts.[5]

  • Process-Related Impurities: These originate from the manufacturing process and include:

    • Impurities from starting materials.

    • Byproducts from the capping and sulfurization steps.[3]

Q2: How can I detect and characterize these impurities?

A2: A combination of chromatographic and mass spectrometric techniques is typically employed for comprehensive impurity profiling.[5]

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used technique for separating oligonucleotides and their impurities. It is often coupled with mass spectrometry (LC-MS).[1][4]

  • Anion-Exchange Chromatography (AEX): AEX separates oligonucleotides based on their charge and can be effective in resolving species with different numbers of phosphate/phosphorothioate groups.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is compatible with mass spectrometry and can offer different selectivity for certain impurities.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for identifying impurities by providing accurate mass measurements, which allows for the determination of their elemental composition.[5]

Q3: What causes the formation of n-1 impurities, and how can I minimize them?

A3: The "n-1" impurity, a single nucleotide deletion, is a common issue in solid-phase oligonucleotide synthesis.[9] It primarily arises from inefficiencies in the synthesis cycle, including:

  • Incomplete detritylation: Failure to remove the 5'-dimethoxytrityl (DMT) protecting group, which prevents the subsequent coupling reaction.

  • Incomplete coupling: The phosphoramidite monomer does not react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Incomplete capping: Failure to acetylate the unreacted 5'-hydroxyl groups, leaving them available for coupling in the next cycle, which leads to a deletion sequence.[10]

  • Incomplete sulfurization: This can also contribute to the formation of failure sequences.[10]

To minimize n-1 impurities, it is crucial to optimize each step of the synthesis cycle, ensure high-quality reagents, and use appropriate reaction times.

Troubleshooting Guides

Issue 1: High levels of oxidized (P=O) impurities detected.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Sulfurization Increase the concentration of the sulfurizing reagent or extend the sulfurization time. Ensure the sulfurizing reagent is fresh and has been stored correctly.
Oxidation during Deprotection Use fresh deprotection reagents and consider adding antioxidants to the deprotection solution.
Oxidizing Contaminants Ensure all solvents and reagents are free from oxidizing impurities.
Issue 2: Presence of shortmer (n-x) sequences in the final product.

Possible Causes and Solutions:

CauseRecommended Action
Low Coupling Efficiency Use fresh, high-quality phosphoramidites and activators. Optimize coupling time.
Ineffective Capping Ensure the capping reagent is active and that the capping step is efficient to block unreacted sequences.
Poor Quality Solid Support Use a high-quality solid support with uniform functionalization.
Issue 3: Broad or split peaks in HPLC chromatogram.

Possible Causes and Solutions:

CauseRecommended Action
Diastereomer Separation This is an inherent characteristic of phosphorothioate oligonucleotides. Optimize HPLC conditions (e.g., temperature, ion-pair reagent) to either resolve or co-elute the diastereomers for consistent quantification.
Secondary Structures The formation of secondary structures can lead to peak broadening. Analysis at elevated temperatures can help to disrupt these structures.
Column Overloading Inject a smaller amount of the sample onto the column.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Impurity Profiling

This protocol provides a general framework for the analysis of phosphorothioate oligonucleotides and their impurities.

  • Instrumentation:

    • HPLC or UPLC system with a UV detector and coupled to a mass spectrometer.

    • C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).

  • Mobile Phases:

    • Mobile Phase A: Aqueous solution of an ion-pairing agent and a buffer (e.g., 15 mM triethylamine (TEA) and 400 mM hexafluoroisopropanol (HFIP), pH 7.9).[11]

    • Mobile Phase B: A mixture of Mobile Phase A and an organic solvent (e.g., 50% Methanol / 50% Mobile Phase A).[11]

  • Chromatographic Conditions:

    • Flow Rate: 0.2 - 0.5 mL/min for HPLC, adaptable for UPLC.

    • Column Temperature: 50-70 °C to denature secondary structures.[12]

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide and needs to be optimized.

    • Detection: UV absorbance at 260 nm and mass spectrometry in negative ion mode.

  • Sample Preparation:

    • Dissolve the oligonucleotide sample in Mobile Phase A or water to a concentration of approximately 0.1-1.0 mg/mL.

Protocol 2: Anion-Exchange Chromatography (AEX) for Shortmer and Longmer Analysis
  • Instrumentation:

    • HPLC system with a UV detector.

    • Strong or weak anion-exchange column (e.g., Dionex DNAPac series).

  • Mobile Phases:

    • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

    • For phosphorothioates, the addition of an organic modifier like acetonitrile to the mobile phase can improve peak shape by reducing hydrophobic interactions with the stationary phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated.

    • Gradient: A linear gradient from low to high salt concentration to elute oligonucleotides based on their increasing charge (length).

    • Detection: UV absorbance at 260 nm.

  • Sample Preparation:

    • Dissolve the oligonucleotide sample in Mobile Phase A to a suitable concentration.

Visualizations

Solid_Phase_Synthesis_Impurities cluster_cycle Solid-Phase Synthesis Cycle cluster_impurities Potential Impurity Formation Detritylation Detritylation Coupling Coupling Detritylation->Coupling 5'-OH deprotection I_Detritylation Incomplete Detritylation Detritylation->I_Detritylation Error Capping_Sulfurization Capping & Sulfurization Coupling->Capping_Sulfurization Chain elongation I_Coupling Incomplete Coupling Coupling->I_Coupling Error Capping_Sulfurization->Detritylation Next cycle I_Capping Incomplete Capping Capping_Sulfurization->I_Capping Error I_Sulfurization Incomplete Sulfurization (P=O) Capping_Sulfurization->I_Sulfurization Error n_minus_1 n-1 Impurity (Truncated Sequence) I_Detritylation->n_minus_1 I_Coupling->n_minus_1 I_Capping->n_minus_1 PO_impurity P=O Impurity (Oxidized) I_Sulfurization->PO_impurity

Caption: Solid-phase synthesis cycle and common impurity formation pathways.

Impurity_Analysis_Workflow start Crude Phosphorothioate Oligonucleotide Sample ip_rplc IP-RP-HPLC-MS Analysis start->ip_rplc aex Anion-Exchange Chromatography (AEX) start->aex hilic Hydrophilic Interaction Chromatography (HILIC) start->hilic data_analysis Data Analysis and Impurity Identification ip_rplc->data_analysis aex->data_analysis hilic->data_analysis report Impurity Profile Report data_analysis->report

Caption: General workflow for the analysis of impurities in phosphorothioate oligonucleotides.

Troubleshooting_Tree start High Impurity Levels Detected q1 What type of impurity is prevalent? start->q1 po_impurity Check Sulfurization Reagent and Time q1->po_impurity P=O (Oxidized) n_minus_1 Review Coupling and Capping Efficiency q1->n_minus_1 n-1 (Truncated) other Analyze Reagents and Raw Materials q1->other Other (e.g., adducts) sol1 Increase Reagent Conc./Time Use Fresh Reagents po_impurity->sol1 Solution sol2 Optimize Coupling/Capping Use High-Quality Monomers n_minus_1->sol2 Solution sol3 Source High-Purity Materials other->sol3 Solution

References

Technical Support Center: Purification of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for the purification of phosphorothioate (PS) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals. While the term "phosphorothious acid" refers to the small molecule H₃PO₃S, in the context of therapeutic development, the primary focus is on the purification of oligonucleotides containing phosphorothioate linkages. These modifications enhance the stability of nucleic acid-based drugs.[1] This guide addresses the common challenges and troubleshooting strategies associated with the purification of these complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of phosphorothioate oligonucleotides?

The main challenges stem from the inherent properties of PS oligonucleotides and the nature of their solid-phase synthesis.[2][3] These include:

  • Complex Impurity Profiles: The synthesis process generates a variety of impurities that are structurally similar to the desired full-length product (FLP).[3][4]

  • Diastereomeric Complexity: The introduction of a sulfur atom at the phosphorus center creates a chiral center, resulting in a mixture of Rp and Sp diastereomers for each phosphorothioate linkage. This leads to peak broadening in chromatographic analyses.

  • Product Instability: PS oligonucleotides can be susceptible to degradation under certain conditions, such as desulfurization at elevated temperatures or in the presence of certain metals.[5]

  • Separation of Structurally Similar Impurities: The close structural resemblance between the full-length product and impurities like n-1 shortmers makes chromatographic separation difficult.

Q2: What are the most common types of impurities encountered during PS oligonucleotide synthesis?

Impurities in PS oligonucleotide synthesis can be broadly categorized as follows:

  • Failure Sequences (Shortmers): These are oligonucleotides that are shorter than the full-length product, most commonly "n-1" deletion sequences, which result from incomplete coupling during synthesis.[3][6]

  • Incompletely Sulfurated Species: These are oligonucleotides where one or more of the phosphorothioate linkages have failed to be sulfurized and remain as phosphodiester linkages.

  • Byproducts of Chemical Modifications: These can include adducts formed with protecting groups or their byproducts.[3][4]

  • Degradation Products: Depurination (loss of a purine base) and deamination (loss of an amine group) can occur, leading to further impurities.[4]

  • High Molecular Weight Impurities: In some cases, branched or dimeric oligonucleotide species can be formed.[7]

Q3: Which analytical techniques are most suitable for assessing the purity of PS oligonucleotides?

A combination of chromatographic and mass spectrometric methods is typically employed:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used technique for the analysis and purification of oligonucleotides.

  • Anion Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides detailed information about the molecular weight of the parent compound and its impurities, aiding in their identification.[4]

  • Capillary Gel Electrophoresis (CGE): This technique offers high-resolution separation based on size and charge.

Troubleshooting Guides

Problem 1: Broad or split peaks are observed during HPLC analysis.

  • Possible Cause: Presence of diastereomers due to the phosphorothioate linkages. Each additional PS linkage doubles the number of possible diastereomers, leading to a complex mixture that is difficult to resolve by standard HPLC, resulting in broadened or split peaks.

  • Solution:

    • Confirm with Mass Spectrometry: Use ESI-MS to confirm that the broad peak corresponds to the expected mass of the full-length product. The purity is often calculated as the total area under the major HPLC peaks.

    • Optimize Chromatographic Conditions: While complete separation of all diastereomers is often not feasible, adjusting the ion-pairing agent, mobile phase composition, and temperature can sometimes improve peak shape.

    • Consider Alternative Analytical Techniques: For detailed characterization, techniques like hydrophilic interaction liquid chromatography (HILIC) or ion mobility mass spectrometry can provide better separation of diastereomers.[8]

Problem 2: The final product shows low purity with a significant amount of n-1 impurities.

  • Possible Cause: Inefficient coupling during the solid-phase synthesis cycle. This can be due to issues with the phosphoramidite quality, activator, or reaction conditions.

  • Solution:

    • Optimize Synthesis Cycle: Ensure fresh, high-quality phosphoramidites and activator are used. Increase coupling time or use a more potent activator.

    • Efficient Capping: Ensure the capping step, which blocks unreacted 5'-hydroxyl groups from further elongation, is highly efficient to minimize the formation of n-1 sequences.

    • Purification Strategy: Employ high-resolution purification techniques like AEX-HPLC, which is effective at separating oligonucleotides based on length.

Problem 3: Loss of sulfur (desulfurization) is detected in the final product.

  • Possible Cause: Exposure to high temperatures or certain metals (like stainless steel) in the presence of aqueous ammonia during deprotection can lead to the replacement of sulfur with oxygen.[5]

  • Solution:

    • Control Deprotection Conditions: Use milder deprotection conditions where possible. Avoid prolonged exposure to high temperatures.

    • Use High-Quality Reagents and Equipment: Ensure that solvents and reagents are free from metal contaminants. Use glass-lined reactors when possible to avoid contact with stainless steel surfaces.[5]

Quantitative Data

Table 1: Impact of Phosphorothioate Linkages on HPLC Profile

Number of PS LinkagesObservation in RP-HPLCObservation in IE-HPLC
0Sharp, single peakSharp, single peak
1-5Progressively broader peakSome peak broadening
10-19Broad or split peaksSignificant peak broadening

This table summarizes the general trend observed in the chromatographic profiles of a 20mer oligonucleotide with an increasing number of phosphorothioate linkages.

Experimental Protocols

Protocol 1: General Purification of a Crude Phosphorothioate Oligonucleotide by HPLC

  • Crude Sample Preparation: After synthesis and deprotection, the crude oligonucleotide is lyophilized to a dry powder. The powder is then reconstituted in an appropriate buffer (e.g., sterile water or a low-salt buffer compatible with the HPLC system).

  • HPLC System: A preparative HPLC system equipped with a suitable column (e.g., a C18 column for IP-RP-HPLC or a strong anion exchange column for AEX-HPLC) is used.

  • Mobile Phase Preparation:

    • For IP-RP-HPLC: Mobile Phase A typically consists of an aqueous solution of an ion-pairing agent (e.g., triethylammonium acetate) and a buffer (e.g., TEAA). Mobile Phase B is a mixture of the aqueous buffer and an organic solvent like acetonitrile.

    • For AEX-HPLC: Mobile Phase A is a low-salt buffer (e.g., Tris-HCl), and Mobile Phase B is a high-salt buffer (e.g., Tris-HCl with NaCl or NaBr).

  • Purification: The crude sample is injected onto the equilibrated column. A linear gradient from low to high organic solvent (for IP-RP-HPLC) or low to high salt concentration (for AEX-HPLC) is applied to elute the oligonucleotide.

  • Fraction Collection: Fractions are collected based on the UV absorbance profile (typically at 260 nm). The fractions corresponding to the main peak (the full-length product) are collected.

  • Desalting: The collected fractions are desalted using a method like size-exclusion chromatography or ethanol precipitation to remove the high concentrations of salts and ion-pairing agents from the HPLC mobile phase.

  • Analysis and Lyophilization: The desalted, purified oligonucleotide is analyzed for purity using analytical HPLC and mass spectrometry. The pure fractions are then pooled and lyophilized to obtain the final product as a dry powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Crude PS-Oligonucleotide Synthesis deprotection Cleavage and Deprotection synthesis->deprotection hplc Preparative HPLC (IP-RP or AEX) deprotection->hplc Crude Product desalting Desalting hplc->desalting analysis Purity Analysis (Analytical HPLC, MS) desalting->analysis Purified Product lyophilization Lyophilization analysis->lyophilization final_product final_product lyophilization->final_product Final Product

Caption: Experimental workflow for PS-oligonucleotide purification.

logical_relationship cluster_challenges Core Purification Challenges cluster_solutions Troubleshooting & Solutions impurities Complex Impurities (n-1, P=O, etc.) optimization Synthesis Optimization impurities->optimization Mitigated by chromatography Advanced Chromatography (AEX, HILIC) impurities->chromatography Resolved by diastereomers Diastereomer Co-elution diastereomers->chromatography Partially Resolved by stability Product Instability (Desulfurization) conditions Controlled Conditions (Temp, pH) stability->conditions Managed by

References

Improving the yield and purity of phosphorothious acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield and purity of phosphorothioate reactions, particularly in the context of solid-phase oligonucleotide synthesis.

Introduction

The synthesis of phosphorothioates (PS), a common modification in antisense oligonucleotides, involves the conversion of a trivalent phosphite triester intermediate to a pentavalent phosphorothioate triester.[1] This is achieved by a sulfurization step, which replaces the standard oxidation step used for creating natural phosphodiester linkages.[1] Achieving high yield and purity in this process is critical for the efficacy and safety of potential therapeutics. This center addresses common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in phosphorothioate oligonucleotide synthesis?

Low overall yield can stem from inefficiencies in several steps of the synthesis cycle. The primary culprits are typically incomplete coupling of the phosphoramidite to the growing oligonucleotide chain, inefficient sulfurization of the newly formed phosphite triester linkage, or side reactions during the capping step that can lead to chain cleavage or modification.[2] Additionally, yield can be lost during post-synthesis cleavage, deprotection, and purification steps.

Q2: My analysis shows a high level of (n-1) deletion impurities. How can I reduce them?

The presence of (n-1) shortmers is a direct result of coupling failure, where a phosphoramidite fails to attach to the 5'-hydroxyl group of the growing chain in a given cycle. This unreacted 5'-OH group can then react in the subsequent cycle, leading to a sequence missing one nucleotide.

To mitigate this, you can:

  • Optimize Coupling: Ensure your phosphoramidite and activator solutions are fresh and anhydrous. Increase the coupling time or the molar excess of the phosphoramidite and activator.[1]

  • Ensure Efficient Capping: In a traditional 4-step cycle, the capping step is designed to acetylate any unreacted 5'-OH groups, preventing them from reacting further.[3][4] Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are active.[1]

  • Consider a 3-Step Cycle: Recent studies have shown that byproducts of certain sulfurizing reagents can effectively cap failure sequences in situ.[2][3][4] Eliminating the separate acetic anhydride capping step can simplify the process and, in some cases, improve both yield and purity by avoiding capping-related side reactions.[2][5][6]

Q3: I am observing unexpected side products. What are the likely culprits?

Besides (n-1) deletions, several other impurities can arise:

  • Phosphodiester (P=O) Linkages: This is a common impurity caused by oxidation of the unstable P(III) phosphite triester intermediate before sulfurization can occur. This can be caused by trace amounts of water or oxidants in your reagents or solvents, or by incomplete sulfurization.[5] Using fresh, high-quality anhydrous solvents is critical.

  • Nucleobase Modifications: Side reactions during the capping step have been shown to generate impurities through modification of guanine and adenine nucleobases, which can lead to a decrease in product yield.[2]

  • Desulfurization: During subsequent oxidation steps in the synthesis of chimeric oligonucleotides (containing both PS and PO linkages), existing phosphorothioate linkages can be oxidized, leading to a loss of sulfur and formation of a phosphodiester bond.[7][8]

Q4: How can I improve the efficiency of the sulfurization step?

The choice of sulfurizing reagent and the reaction conditions are critical for an efficient and rapid conversion of the phosphite triester to the desired phosphorothioate.

  • Reagent Selection: Several sulfurizing reagents are available, including 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent), Phenylacetyl disulfide (PADS), and 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). DDTT is noted for its high efficiency and stability in solution on a synthesizer.[9] PADS is also highly efficient, with a unique characteristic of performing well even after the solution has "aged" at room temperature.[10]

  • Reaction Time: Ensure the sulfurization time is sufficient for complete conversion. While some modern reagents are very fast, insufficient time can leave unreacted P(III) species that may be oxidized to P=O impurities in subsequent steps. For RNA synthesis, DDTT has been shown to be more efficient than the Beaucage reagent, even at shorter reaction times.[9]

  • Reagent Concentration: Use the recommended concentration of the sulfurizing agent. A 0.2 M solution of PADS or a 0.05M solution of DDTT has been used effectively.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Overall Yield 1. Inefficient phosphoramidite coupling. 2. Incomplete sulfurization. 3. Degradation during deprotection. 4. Product loss during purification.1. Use fresh, anhydrous reagents and solvents. Increase coupling time or reagent excess.[1] 2. Switch to a more efficient sulfurizing reagent like DDTT or PADS.[9][10] Increase sulfurization time. 3. Review deprotection conditions (time, temperature, scavenger use). 4. Optimize purification protocol (e.g., HPLC gradient, column choice).
High (n-1) Impurity 1. Low coupling efficiency. 2. Ineffective capping of failure sequences.1. Check activity and concentration of phosphoramidite and activator. Ensure anhydrous conditions. 2. Verify freshness of capping reagents. Consider a 3-step synthesis cycle where sulfurization byproducts perform in situ capping.[2][3][4]
Presence of P=O Impurity 1. Incomplete sulfurization. 2. Oxidation of P(III) intermediate by water, air, or solvent peroxides.1. Increase sulfurization time or change to a more effective sulfurizing reagent. 2. Use fresh, high-purity, anhydrous solvents. Degas solvents if necessary. Check for peroxides in THF.[5]
Product Instability 1. Hydrolysis of phosphorothioate esters. 2. Desulfurization of phosphorodithioate analogues.1. Be aware that the rate of hydrolysis is dependent on the ester type (monoester, diester, triester) and solvent conditions.[11][12][13] 2. Phosphorodithioate analogues can be unstable and decompose, for example, during ion exchange in aqueous methanol.[14]

Data Presentation: Comparison of Synthesis Cycles & Reagents

Table 1: Impact of Synthesis Cycle on Yield

Synthesis CycleSulfurizing ReagentAverage Yield Improvement over 4-Step CyclePurity ComparisonReference
3-Step (No Ac₂O Cap)PADS~9% higherComparable or higher[2]
3-Step (No Ac₂O Cap)ADTT~5% higherComparable or higher[2]

This data demonstrates that for certain sulfurizing reagents, a simplified 3-step cycle can afford a higher yield without compromising purity.[2]

Table 2: Comparison of Common Sulfurizing Reagents

ReagentAbbreviationKey AdvantagesConsiderations
3H-1,2-Benzodithiol-3-one-1,1-dioxideBeaucage ReagentWidely used, long history.Limited stability in solution on a synthesizer.[9]
3-((N,N-dimethyl...)-3H-1,2,4-dithiazole-5-thioneDDTTHigh efficiency, improved performance, and extended stability on synthesizer.[9] Does not require silanized glassware.[9]-
Phenylacetyl disulfidePADSHigh efficiency (>99.9%); performs well even after "aging" in solution.[10]Solution needs to be prepared in a mixture of pyridine and acetonitrile.[10]

Experimental Protocols

Protocol: Standard Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide (4-Step Cycle)

This protocol outlines the key steps for a single synthesis cycle on an automated synthesizer.

  • Detritylation:

    • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide, exposing the 5'-hydroxyl group for the next coupling step.

    • Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).

    • Procedure: The detritylation reagent is passed through the synthesis column. The column is then washed extensively with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the liberated DMT cation.

  • Coupling:

    • Objective: To form a new phosphite triester bond between the incoming phosphoramidite and the free 5'-hydroxyl group of the growing chain.

    • Reagents: A solution of the desired nucleoside phosphoramidite and a solution of an activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)).

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The reaction is typically allowed to proceed for 30-60 seconds for standard bases.[1]

  • Sulfurization:

    • Objective: To convert the unstable trivalent phosphite triester linkage to a stable pentavalent phosphorothioate triester.

    • Reagent: A solution of a sulfur-transfer reagent (e.g., 0.05 M DDTT in acetonitrile/pyridine or 0.2 M PADS in acetonitrile/pyridine).

    • Procedure: The sulfurizing solution is delivered to the column and allowed to react for a specified time (e.g., 60-240 seconds, depending on the reagent and scale).[9] The column is then washed with solvent.

  • Capping:

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of (n-1) deletion impurities.

    • Reagents: Cap Mix A (typically acetic anhydride in THF/Lutidine) and Cap Mix B (N-methylimidazole in THF).[1]

    • Procedure: The two capping solutions are delivered to the column to acetylate the unreacted termini.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. The final steps involve cleavage from the solid support and deprotection of the nucleobases and phosphate groups.

Visualizations

Standard_4_Step_Cycle cluster_cycle Standard 4-Step Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Free 5'-OH Sulfurization 3. Sulfurization (P(III) -> P(V)=S) Coupling->Sulfurization Unstable P(III) Linkage Capping 4. Capping (Block Failures) Sulfurization->Capping Stable P(V) Linkage Capping->Detritylation Repeat for Next Cycle

Caption: Workflow of the conventional 4-step solid-phase synthesis cycle.

Improved_3_Step_Cycle cluster_cycle Improved 3-Step Synthesis Cycle cluster_info Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Free 5'-OH Sulfur_Cap 3. Sulfurization & In Situ Capping Coupling->Sulfur_Cap Unstable P(III) Linkage Sulfur_Cap->Detritylation Repeat for Next Cycle info_node Sulfurizing reagent byproducts cap failure sequences, eliminating the need for a separate capping step.

Caption: Workflow of the improved 3-step cycle with in situ capping.

Troubleshooting_Flowchart start Problem Detected: Low Yield or Purity check_n1 High (n-1) Impurity? start->check_n1 check_po High P=O Impurity? check_n1->check_po No sol_coupling Optimize Coupling: - Use fresh reagents - Increase coupling time - Ensure anhydrous conditions check_n1->sol_coupling Yes sol_capping Optimize Capping: - Check capping reagents - Consider 3-step cycle with in situ capping check_n1->sol_capping Yes sol_sulfur Optimize Sulfurization: - Use efficient reagent (DDTT) - Increase sulfurization time - Ensure anhydrous solvents check_po->sol_sulfur Yes sol_general General Checks: - Verify reagent quality - Optimize purification check_po->sol_general No

Caption: A logical troubleshooting flow for common synthesis issues.

References

Preventing the oxidation of phosphorothious acid during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphorothioate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of phosphorothioates during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of oxidation in phosphorothioate compounds?

The primary site of oxidation in phosphorothioates is the sulfur atom, which replaces a non-bridging oxygen atom in the phosphate backbone. This sulfur atom is susceptible to reaction with various oxidizing agents, which can lead to the formation of a phosphodiester bond, thereby negating the benefits of the phosphorothioate modification.

Q2: What are the common consequences of phosphorothioate oxidation in experimental settings?

Oxidation of phosphorothioates can lead to several undesirable outcomes in research and drug development:

  • Loss of Nuclease Resistance: The phosphorothioate linkage is a key modification to enhance the stability of oligonucleotides against nuclease degradation. Oxidation to a phosphodiester bond removes this protection.

  • Altered Binding Affinity: The change in the phosphate backbone can affect the binding affinity of the molecule to its target.

  • Formation of Impurities: Oxidation introduces chemical heterogeneity into your sample, which can complicate data analysis and reduce the efficacy of therapeutic candidates.

  • Genomic Instability: In cellular environments, the oxidation of phosphorothioate modifications in DNA can lead to genomic instability.[1][2]

Q3: What are the common oxidizing agents to be aware of in the lab?

Several common laboratory reagents and conditions can promote the oxidation of phosphorothioates:

  • Aerial Oxygen: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to slow oxidation.

  • Peroxides: Hydrogen peroxide (H₂O₂) and other organic peroxides are potent oxidizing agents for phosphorothioates.

  • Halogenating Agents: Reagents like hypochlorous acid (HOCl) can readily oxidize the sulfur in phosphorothioates.[1][2]

  • Iodine: While used in the "sulfurization" step of some oligonucleotide synthesis protocols to create the phosphorothioate bond, residual iodine or improper stoichiometry can lead to over-oxidation.

Troubleshooting Guide

Issue: I am observing a loss of my phosphorothioate-modified product over time, even in storage.

Potential Cause Troubleshooting Step Recommended Action
Aerial Oxidation Store samples under an inert atmosphere.Purge vials with argon or nitrogen before sealing. For long-term storage, consider storing in a desiccator or glovebox.
Photodegradation Protect samples from light.Use amber vials or wrap containers in aluminum foil. Store in a dark location.
Contamination with Oxidizing Agents Use high-purity, peroxide-free solvents.Test solvents for peroxides before use, especially with ethers like THF or dioxane. Use freshly opened bottles of solvents when possible.
Metal Ion Contamination Use metal-free handling tools and containers.Utilize plastic or glass spatulas and high-quality, acid-washed glassware. If metal equipment is unavoidable, ensure it is thoroughly cleaned and passivated.

Issue: My reaction to synthesize a phosphorothioate-containing molecule is showing low yield and the presence of a phosphodiester byproduct.

Potential Cause Troubleshooting Step Recommended Action
Incomplete Sulfurization Optimize the sulfurization step in your synthesis protocol.Ensure the sulfur transfer reagent is fresh and used in the correct stoichiometric amount. Increase reaction time or temperature as needed, while monitoring for side reactions.
Oxidation During Workup Degas all aqueous solutions used in the workup.Bubble argon or nitrogen through water, buffers, and other aqueous solutions for at least 30 minutes prior to use.
Oxidation During Purification Use degassed solvents for chromatography.If using column chromatography, sparge your mobile phase with an inert gas. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to the purification buffers if compatible with your molecule.

Experimental Protocols

Protocol 1: General Handling and Storage of Phosphorothioate Compounds

This protocol outlines best practices for minimizing oxidation during routine handling and storage.

Materials:

  • Phosphorothioate-containing sample

  • High-purity, degassed solvents (e.g., water, acetonitrile, ethanol)

  • Inert gas (argon or nitrogen) with a regulator and tubing

  • Amber glass vials with PTFE-lined caps

  • -20°C or -80°C freezer

Procedure:

  • Sample Preparation: If your sample is in a solid form, handle it quickly in a low-humidity environment. If in solution, ensure the solvent has been properly degassed.

  • Inert Atmosphere: Before sealing the vial, flush the headspace with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly cap the vial immediately after flushing with inert gas.

  • Light Protection: Place the vial in a light-blocking container or wrap it with aluminum foil.

  • Storage: For short-term storage (days to weeks), a -20°C freezer is adequate. For long-term storage (months to years), store at -80°C.

  • Thawing: When ready to use, allow the sample to equilibrate to room temperature before opening to prevent condensation from introducing moisture and oxygen.

Protocol 2: Degassing Solvents for Reactions and Workups

This protocol describes a common method for removing dissolved oxygen from solvents.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a round-bottom flask with a sidearm

  • Inert gas (argon or nitrogen) source

  • Gas dispersion tube (fritted glass bubbler)

  • Vacuum pump (optional, for freeze-pump-thaw method)

Procedure (Sparging Method):

  • Pour the solvent into the Schlenk flask.

  • Insert the gas dispersion tube into the solvent, ensuring the frit is fully submerged.

  • Connect the gas dispersion tube to the inert gas source.

  • Start a gentle flow of the inert gas to create fine bubbles throughout the solvent. Avoid a vigorous flow that could cause splashing.

  • Continue sparging for at least 30-60 minutes.

  • Once degassed, store the solvent under a positive pressure of the inert gas.

Visualizing Experimental Workflows

Below are diagrams illustrating key concepts and workflows for preventing phosphorothioate oxidation.

Oxidation_Pathway PS Phosphorothioate (P-S bond) PO Phosphodiester (P=O bond) - Oxidized Product PS->PO Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, HOCl, O₂) Oxidant->PO Loss Loss of Nuclease Resistance PO->Loss

Caption: Oxidation of a phosphorothioate to a phosphodiester.

Troubleshooting_Flowchart Start Product Degradation Observed? CheckStorage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Correct Temperature? Start->CheckStorage Yes End Problem Resolved Start->End No CheckHandling Review Handling Procedures: - Degassed Solvents? - Peroxide-Free Reagents? - Metal Contamination? CheckStorage->CheckHandling CheckSynthesis Review Synthesis Protocol: - Incomplete Sulfurization? - Oxidative Workup? CheckHandling->CheckSynthesis ImplementChanges Implement Corrective Actions CheckSynthesis->ImplementChanges ImplementChanges->End

Caption: Troubleshooting workflow for phosphorothioate degradation.

References

Overcoming challenges in the analysis of phosphorothious acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of phosphorothioic acids and their derivatives, particularly phosphorothioate oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the analysis of phosphorothioate oligonucleotides?

The analysis of phosphorothioate oligonucleotides presents several key challenges. A primary issue is the presence of diastereomers due to the chiral phosphorus center in the phosphorothioate linkage, which can lead to peak splitting or broadening in chromatographic analyses.[1][2] Another significant challenge is the presence of impurities and degradation products, such as depurination and deamination products, which may co-elute with the main compound.[3][4][5]

Q2: How does the presence of diastereomers affect HPLC analysis?

The random R and S configurations at the stereogenic α-phosphorus atom in phosphorothioate internucleotide linkages result in the formation of diastereomers. These diastereomers can have slightly different retention characteristics in both ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography, leading to broadened or split peaks.[2] The degree of peak splitting or broadening often increases with the number of phosphorothioate linkages in the oligonucleotide.

Q3: What are the major degradation products of phosphorothioate oligonucleotides and how are they formed?

The major degradation products of phosphorothioate oligonucleotides include:

  • Depurination products: These arise from the cleavage of the N-glycosidic bond, often under acidic conditions, for instance, during the removal of the 4,4'-dimethoxytrityl (DMT) protecting group in synthesis.[3][6]

  • Deamination products: This involves the conversion of cytidine to uridine or 5-methylcytidine to thymidine, and can be induced by basic, acidic, or thermal conditions.[3]

  • Phosphate diester impurities: These can also be present and are structurally similar to the parent oligonucleotide.[3]

Troubleshooting Guides

Issue 1: Split or Broadened Peaks in HPLC Chromatograms

Symptom: Your HPLC analysis of a phosphorothioate oligonucleotide shows a broad main peak or multiple closely eluting peaks instead of a single sharp peak.

Possible Cause: This is often due to the presence of diastereomers, which are inherent to phosphorothioate oligonucleotides synthesized with a non-stereocontrolled method.

Troubleshooting Steps:

  • Confirm Identity with Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to confirm that the multiple peaks correspond to the same mass as the target oligonucleotide. If the mass is correct, the peak splitting is likely due to diastereomers.

  • Optimize Chromatographic Conditions: While complete separation of all diastereomers can be challenging, adjusting the mobile phase composition, gradient, and temperature may improve peak shape.

  • Consider Alternative Analytical Techniques: For characterization, techniques like ion-pair reversed-phase liquid chromatography (IP-RPLC), anion-exchange chromatography (AEX), and mixed-mode chromatography can be employed to characterize these diastereomers.[1][2] Non-chromatographic methods such as capillary electrophoresis may also be useful.[1]

G start Start: Split or Broadened Peak Observed check_mass Perform ESI-MS Analysis start->check_mass mass_correct Mass Correct? check_mass->mass_correct diastereomers Conclusion: Diastereomers Present mass_correct->diastereomers Yes other_issue Investigate Other Issues (e.g., Impurities, Column Void) mass_correct->other_issue No optimize_hplc Optimize HPLC Conditions (Gradient, Temp.) diastereomers->optimize_hplc end End other_issue->end alternative_methods Consider Alternative Analytical Techniques (AEX, CE) optimize_hplc->alternative_methods alternative_methods->end

Caption: Troubleshooting workflow for HPLC peak shape issues.

Issue 2: Co-elution of Impurities with the Main Analyte

Symptom: You suspect the presence of impurities, but they are not resolved from the main peak in your chromatogram.

Possible Cause: Degradation products like depurination and deamination products are often structurally very similar to the parent oligonucleotide and can co-elute.[3][5]

Troubleshooting Steps:

  • Chemical Derivatization: For depurination impurities, chemical derivatization using polar cysteine analogues can be employed.[3][4] This reaction modifies the abasic site, allowing for complete separation from the parent oligonucleotide using weak anion exchange (WAX) chromatography.[3][5]

  • Utilize Weak Anion Exchange (WAX) Chromatography: WAX chromatography has been shown to be effective in separating deamination and phosphate diester impurities from the parent phosphorothioate oligonucleotide, in addition to the derivatized depurination products.[3][4]

G parent Phosphorothioate Oligonucleotide acid Acidic Conditions (e.g., DMT Removal) parent->acid thermal_base Thermal Stress / Basic Conditions parent->thermal_base depurination Depurination Product (Loss of A or G) acid->depurination Cleavage of N-glycosidic bond deamination Deamination Product (C to U) thermal_base->deamination Conversion of Cytidine

Caption: Formation of common degradation products.

Experimental Protocols

Protocol 1: Derivatization and WAX Chromatography for Impurity Analysis

This protocol is adapted from a method for detecting major degradation products of phosphorothioate oligonucleotides.[3][4]

Objective: To separate depurination, deamination, and phosphate diester impurities from a phosphorothioate oligonucleotide sample.

Materials:

  • Phosphorothioate oligonucleotide sample (0.1 mg/mL)

  • L-cysteine (25 mM)

  • Weak Anion Exchange (WAX) HPLC column

  • Mobile phases for WAX chromatography (as optimized for your system)

Procedure:

  • Derivatization of Abasic Sites:

    • Treat the oligonucleotide sample with 25 mM L-cysteine.

    • Incubate the mixture at 50°C for 12 minutes.[3] This step converts the abasic (depurinated) oligonucleotide into a thiazolidine-containing product.[3]

  • WAX Chromatography Analysis:

    • Inject the derivatized sample onto the WAX HPLC system.

    • Run the optimized WAX chromatography method. The derivatized depurination product will now be chromatographically separated from the parent oligonucleotide.[3]

    • This method can also resolve deamination and phosphate diester impurities.[4]

G start Start: Oligonucleotide Sample with Suspected Impurities derivatization Derivatization with L-cysteine (50°C, 12 min) start->derivatization reaction Abasic sites converted to Thiazolidine-containing products derivatization->reaction wax_analysis Analysis by Weak Anion Exchange (WAX) Chromatography derivatization->wax_analysis separation Separation of Parent Oligonucleotide, Derivatized Impurities, and Other Degradation Products wax_analysis->separation quantification Detection and Quantification of Impurities separation->quantification end End quantification->end

Caption: Workflow for impurity analysis via derivatization.

Data Summary

The following table summarizes the analytical techniques commonly used for the analysis of phosphorothioate oligonucleotides and their primary applications.

Analytical TechniquePrimary ApplicationKey AdvantagesCommon Challenges
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purity analysis and characterization of diastereomers.[1]Good resolution for oligonucleotides.Peak broadening due to diastereomers.
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge; useful for purity and impurity analysis.[2]Can separate species with different numbers of phosphate groups.Diastereomers can still cause peak broadening.
Electrospray Ionization Mass Spectrometry (ESI-MS) Identity confirmation and purity assessment.Provides accurate mass information, confirming identity despite chromatographic issues.Does not provide separation of isomers.
Weak Anion Exchange (WAX) Chromatography Separation of degradation products (depurination, deamination).[3][4]Effective at resolving structurally similar impurities.[3]May require derivatization for certain impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization and quantification of phosphite.[7]Provides detailed structural information.Can be complex and may require high concentrations.[7]

References

Strategies for the selective synthesis of phosphorothious acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective synthesis of phosphorothious acid derivatives, with a focus on phosphorothioate oligonucleotides.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of phosphorothioate derivatives. Each guide outlines a specific problem, its potential causes, and recommended solutions.

Guide 1: Low Coupling Efficiency in Solid-Phase Synthesis

Problem: Incomplete coupling of phosphoramidite monomers to the solid support, leading to a high percentage of failure sequences (n-1 impurities).

Potential Causes:

  • Inactive Phosphoramidite: The phosphoramidite reagent may have degraded due to moisture or prolonged storage.

  • Insufficient Activator: The concentration or volume of the activator (e.g., tetrazole) may be too low for complete activation of the phosphoramidite.

  • Poor Quality Reagents/Solvents: Acetonitrile and other reagents may contain water, which deactivates the phosphoramidite.

  • Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient.

Recommended Solutions:

CauseSolution
Inactive PhosphoramiditeUse freshly prepared or properly stored phosphoramidite solutions. Perform a quality check of the phosphoramidite by ³¹P NMR if degradation is suspected.
Insufficient ActivatorIncrease the concentration or volume of the activator solution. Ensure the activator is fresh and anhydrous.
Poor Quality ReagentsUse anhydrous grade acetonitrile and other reagents. Implement rigorous solvent drying procedures.
Suboptimal Coupling TimeIncrease the coupling time in the synthesis cycle. Optimization may be required for different phosphoramidites.

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Troubleshooting logic for low coupling efficiency.

Guide 2: Incomplete Sulfurization

Problem: The phosphite triester intermediate is not fully converted to the desired phosphorothioate, resulting in the presence of phosphodiester linkages in the final product.

Potential Causes:

  • Inefficient Sulfurizing Reagent: The chosen sulfurizing reagent may have low reactivity or may have degraded.

  • Insufficient Reaction Time: The duration of the sulfurization step may be too short for complete conversion.

  • Low Concentration of Sulfurizing Reagent: The concentration of the sulfurizing agent in the reaction solution may be inadequate.

Recommended Solutions:

CauseSolution
Inefficient Sulfurizing ReagentUse a more reactive sulfurizing reagent such as 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) or 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).[1][2] Ensure the reagent is fresh and properly dissolved.
Insufficient Reaction TimeIncrease the sulfurization time in the synthesis protocol.[1]
Low Reagent ConcentrationIncrease the concentration of the sulfurizing reagent.

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// Edges Problem -> {Cause1, Cause2, Cause3} [color="#4285F4"]; Cause1 -> Solution1 [color="#4285F4"]; Cause2 -> Solution2 [color="#4285F4"]; Cause3 -> Solution3 [color="#4285F4"]; }

Troubleshooting workflow for incomplete sulfurization.

Guide 3: Desulfurization during Deprotection

Problem: Loss of sulfur from the phosphorothioate linkage during the final deprotection step, leading to the formation of phosphodiester bonds.

Potential Causes:

  • Harsh Deprotection Conditions: Certain deprotection reagents or prolonged exposure can lead to desulfurization. For instance, the use of strong oxidizing agents during deprotection should be avoided.

  • Presence of Oxidizing Impurities: Impurities in the deprotection solution can oxidize the phosphorothioate linkage.

Recommended Solutions:

CauseSolution
Harsh Deprotection ConditionsUse milder deprotection conditions. For example, use concentrated aqueous ammonia with care and consider alternative deprotection strategies if desulfurization is significant.
Oxidizing ImpuritiesEnsure the deprotection reagents and solvents are of high purity and free from oxidizing contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of phosphorothioates?

A1: The primary challenge is controlling the stereochemistry at the phosphorus center. The sulfurization of the phosphite triester intermediate typically results in a mixture of two diastereomers (Rp and Sp) for each phosphorothioate linkage. Achieving high stereoselectivity requires the use of chiral auxiliaries or stereospecific synthetic routes.

Q2: How can I separate the diastereomers of phosphorothioate oligonucleotides?

A2: Diastereomers of phosphorothioate oligonucleotides can be separated using chromatographic techniques such as ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) and anion-exchange HPLC.[3][4] The choice of ion-pairing reagent and the chromatographic conditions can significantly influence the separation efficiency.[3][5]

Q3: What is the "capping" step in solid-phase oligonucleotide synthesis and is it always necessary for phosphorothioates?

A3: The capping step involves acetylating any unreacted 5'-hydroxyl groups after the coupling step to prevent the formation of deletion mutants (n-1 mers).[6] Interestingly, studies have shown that byproducts from some sulfurization reagents can act as in-situ capping agents, potentially allowing for the elimination of the traditional acetic anhydride capping step.[6][7][8]

Q4: What are the advantages of using H-phosphonate chemistry for phosphorothioate synthesis?

A4: H-phosphonate chemistry offers an alternative to the phosphoramidite method. A key advantage is that the sulfurization step is performed at the end of the synthesis, after all the nucleotides have been coupled.[2] This can simplify the synthesis process and avoid repeated exposure of the growing oligonucleotide to the sulfurizing reagent.

Q5: Can phosphorothioate linkages be incorporated into RNA as well as DNA?

A5: Yes, phosphorothioate modifications can be incorporated into RNA oligonucleotides. However, the synthesis of phosphorothioate RNA can be more challenging due to the presence of the 2'-hydroxyl group, which requires appropriate protection.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide (Phosphoramidite Method)

This protocol outlines the general steps for the automated solid-phase synthesis of a phosphorothioate-modified DNA oligonucleotide.

Materials:

  • Controlled pore glass (CPG) solid support with the first nucleoside attached.

  • DNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile).

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).

  • Oxidizer solution (iodine in THF/water/pyridine).

  • Sulfurizing reagent solution (e.g., 0.05 M DDTT in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile for washing.

  • Concentrated aqueous ammonia for cleavage and deprotection.

Procedure:

The synthesis is performed on an automated DNA synthesizer following a series of cycles. Each cycle consists of the following steps to add one nucleotide:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The next phosphoramidite and the activator solution are delivered to the synthesis column to couple with the free 5'-hydroxyl group.

  • Sulfurization: The sulfurizing reagent is delivered to the column to convert the newly formed phosphite triester linkage to a phosphorothioate triester.

  • Capping: The capping solutions are delivered to acetylate any unreacted 5'-hydroxyl groups.

  • Wash: The column is washed with anhydrous acetonitrile.

These steps are repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection:

  • The solid support is treated with concentrated aqueous ammonia to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone.

  • The resulting solution containing the crude oligonucleotide is collected and purified, typically by HPLC.

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// Edges Start -> Deblocking; Deblocking -> Coupling; Coupling -> Sulfurization; Sulfurization -> Capping; Capping -> Cycle; Cycle -> Deblocking [label="Next Cycle"]; Cycle -> Cleavage [label="Synthesis Complete"]; Cleavage -> Purification; Purification -> End; }

Workflow for solid-phase synthesis of phosphorothioates.

Quantitative Data Summary

Table 1: Comparison of Common Sulfurizing Reagents

Sulfurizing ReagentTypical ConcentrationReaction TimeEfficiencyNotes
Elemental Sulfur (S₈)Saturated solution~7.5 minutesModerateCan be slow and may cause instrument clogging.[2]
Beaucage Reagent0.05 M30-240 seconds>96%Fast and efficient, but may have limited stability in solution on the synthesizer.[1][2]
DDTT0.05 M60-240 secondsHighEfficient for both DNA and RNA sulfurization with good solution stability.[1]
Phenylacetyl disulfide (PADS)0.2 MVariable>99%Highly efficient, with performance improving after the solution "ages".[9]

References

Validation & Comparative

Comparative studies of phosphorothious acid and phosphorous acid reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Phosphorothious Acid and Phosphorous Acid for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the chemical reactivity of this compound and phosphorous acid, with a focus on their applications in synthetic chemistry, particularly in the realm of drug development. The comparison addresses their structural differences, acidity, and nucleophilic properties, supported by experimental data and protocols relevant to researchers in the field.

Structural Overview: Tautomerism and Key Functional Groups

Phosphorous acid (H₃PO₃) and this compound (H₃PO₂S) are structurally related phosphorus-containing acids. A critical aspect of their chemistry is the existence of tautomeric forms.

Phosphorous Acid: Predominantly exists in the phosphonate form, HPO(OH)₂, which contains a phosphorus-hydrogen (P-H) bond and two hydroxyl groups. The trivalent tautomer, P(OH)₃, is a minor component in equilibrium[1].

This compound: The term "this compound" can be ambiguous. In the context of its reactivity and its derivatives, it is most relevant to consider its tautomeric forms and the corresponding anions. The key functional group is the thiophosphite, which features a phosphorus-sulfur bond. The reactivity of this group is central to the synthesis of phosphorothioates, which are important analogues of phosphates in drug development.

Comparative Reactivity

The substitution of an oxygen atom in phosphorous acid with a sulfur atom in this compound leads to significant differences in their chemical reactivity. This is primarily due to the differences in electronegativity, bond strength, and nucleophilicity between oxygen and sulfur.

Nucleophilicity and Redox Properties: Phosphines, which are derivatives of P(III), are known to be nucleophilic[5]. The trivalent tautomer of phosphorous acid, P(OH)₃, is considered the more reactive form due to its enhanced nucleophilicity[6]. While direct comparative studies on the nucleophilicity of simple phosphites versus thiophosphites are scarce, the general principles of organic chemistry suggest that the sulfur atom in a thiophosphite would be a stronger nucleophile than the oxygen in a phosphite due to its larger size and greater polarizability.

Both phosphorous acid and its derivatives are effective reducing agents. Phosphorothioates, the derivatives of this compound, are also utilized in reactions where their sulfur atom acts as a nucleophile.

Application in Oligonucleotide Synthesis: A Case Study in Reactivity

The most significant and well-documented area where the differential reactivity of phosphite and thiophosphite chemistry is exploited is in the synthesis of phosphorothioate oligonucleotides. These modified nucleic acids are a cornerstone of antisense technology in drug development, where the phosphorothioate backbone confers resistance to nuclease degradation[6].

The synthesis of phosphorothioate linkages typically proceeds through a phosphoramidite or H-phosphonate intermediate, which is then sulfurized. This sulfurization step is a key reaction that highlights the reactivity of the phosphorus(III) center.

Quantitative Data Summary

The following table summarizes the key properties of phosphorous acid and provides context for the properties of phosphorothioates as derivatives of this compound.

PropertyPhosphorous Acid (H₃PO₃)Phosphorothioate (as in oligonucleotides)
Predominant Tautomer HPO(OH)₂ (Phosphonate)R-O-P(S)(O⁻)-O-R'
Oxidation State of P +3+5 (in the final product)
pKa₁ ~1.26[2][3]Acidity comparable to phosphate esters[4]
Key Reactivity Nucleophilic (as P(OH)₃), Reducing AgentSulfur acts as a nucleophile in some contexts
P-Element Bond Stability P-O bond is highly stableP-S bond is less stable than P-O to certain reagents[7][8]

Experimental Protocols

Synthesis of a Phosphorothioate Internucleotide Linkage via the Phosphoramidite Method

This protocol describes the key sulfurization step in the solid-phase synthesis of a phosphorothioate dinucleotide.

Objective: To convert a phosphite triester linkage on a solid support to a phosphorothioate triester linkage.

Materials:

  • Controlled pore glass (CPG) solid support with the first nucleoside attached.

  • Nucleoside phosphoramidite for the second base.

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole).

  • Sulfurizing reagent solution (e.g., 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide, "Beaucage Reagent", in acetonitrile or 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione, "DDTT", in pyridine).

  • Standard reagents for oligonucleotide synthesis (capping, oxidation, deblocking solutions).

  • Automated DNA/RNA synthesizer.

Procedure:

  • Chain Elongation: The synthesis starts with the deprotection of the 5'-hydroxyl group of the nucleoside attached to the CPG support.

  • Coupling: The second nucleoside phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are capped (acetylated) to prevent further elongation.

  • Sulfurization: The phosphite triester linkage is converted to a phosphorothioate triester by introducing the sulfurizing reagent solution. The reaction is typically carried out for a period of 30 seconds to 4 minutes, depending on the specific sulfurizing reagent and the scale of the synthesis[9].

    • For example, using 0.05 M DDTT, a sulfurization time of 60 to 240 seconds is effective[9].

  • Washing: The solid support is thoroughly washed with acetonitrile to remove excess reagents.

  • Chain Extension: The cycle of deprotection, coupling, capping, and sulfurization is repeated until the desired oligonucleotide sequence is assembled.

  • Deprotection and Cleavage: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a standard deprotection protocol (e.g., concentrated aqueous ammonia).

  • Purification: The crude phosphorothioate oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Visualizing Reaction Pathways and Workflows

Tautomerism of Phosphorous Acid

tautomerism P(OH)3 Phosphorous Acid (Trivalent Tautomer) HPO(OH)2 Phosphonic Acid (Pentavalent Tautomer) P(OH)3->HPO(OH)2 Tautomerization HPO(OH)2->P(OH)3

Caption: Tautomeric equilibrium between the trivalent and pentavalent forms of phosphorous acid.

Experimental Workflow for Phosphorothioate Synthesis

workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle start 1. Detritylation (Remove 5'-DMTr) coupling 2. Coupling (Add Phosphoramidite) start->coupling capping 3. Capping (Block Failures) coupling->capping sulfurization 4. Sulfurization (Introduce Sulfur) capping->sulfurization sulfurization->start Repeat for next base end_synthesis 5. Cleavage and Deprotection purification 6. Purification (HPLC) end_synthesis->purification final_product Phosphorothioate Oligonucleotide purification->final_product cluster_synthesis_cycle cluster_synthesis_cycle

Caption: Automated solid-phase synthesis workflow for phosphorothioate oligonucleotides.

References

A Head-to-Head Battle of Thionating Agents: Lawesson's Reagent vs. Phosphorus Pentasulfide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation. Two titans have long dominated this field: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀). This guide provides an in-depth, data-driven comparison of these two reagents to inform the selection of the optimal thionating agent for specific research and development needs.

This comprehensive analysis delves into the reaction mechanisms, substrate scope, and practical considerations of using Lawesson's Reagent and P₄S₁₀. By presenting quantitative data from peer-reviewed studies and detailed experimental protocols, this guide aims to equip scientists with the knowledge to make informed decisions for their thionation reactions.

At a Glance: Key Differences

FeatureLawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)
Reactivity Generally milder, more selectiveMore reactive, can lead to side reactions
Solubility Soluble in many organic solventsPoorly soluble in most common solvents
Work-up Can be challenging due to byproductsOften simpler, byproducts can be filtered off
Cost More expensiveLess expensive
Safety Unpleasant odor, moisture sensitiveHighly moisture sensitive, liberates H₂S

Performance Comparison: A Data-Driven Analysis

The choice between Lawesson's Reagent and P₄S₁₀ often hinges on the specific substrate and desired outcome. The following tables summarize quantitative data from comparative studies on the thionation of various carbonyl compounds.

Thionation of Amides

Amides are readily converted to thioamides using both reagents. Lawesson's Reagent is often favored for its milder conditions and higher yields in certain cases.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzamideLawesson's ReagentTHFRoom Temp0.586[1]
BenzamideP₄S₁₀/HMDODichloromethaneReflux-High[2][3]
N-aryl-substituted benzamidesLawesson's ReagentTolueneReflux--[4]
N-aryl-substituted benzamidesP₄S₁₀Toluene/PyridineReflux--[4]
Thionation of Ketones

Both reagents are effective for the thionation of ketones. P₄S₁₀, particularly when combined with additives like alumina, can provide a convenient method for this transformation.[5]

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
AcetophenoneP₄S₁₀/Al₂O₃AcetonitrileReflux-High[5]
BenzophenoneLawesson's ReagentAcetonitrile---[6]
Various KetonesP₄S₁₀/HMDO---Comparable to LR[7]
Thionation of Esters

The thionation of esters is generally more challenging. The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to be a highly effective alternative to Lawesson's Reagent, often providing superior or comparable yields with a simpler work-up.[2][7][8]

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl BenzoateP₄S₁₀/HMDOXyleneReflux873[9]
Ethyl BenzoateLawesson's ReagentXyleneReflux--[2]
Methyl 4-nitrobenzoateP₄S₁₀/HMDOXyleneReflux1428[2]
Methyl 4-nitrobenzoateLawesson's ReagentXyleneReflux174[2]
Ethyl HeptanoateP₄S₁₀/HMDOXyleneReflux482[2]
Ethyl HeptanoateLawesson's ReagentXyleneReflux875[2]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Lawesson's Reagent Thionation Pathway

Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl and a stable phosphorus-oxygen byproduct.

Lawessons_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Carbonyl Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Fragmentation Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Reaction mechanism of thionation using Lawesson's Reagent.

Phosphorus Pentasulfide (P₄S₁₀) Thionation Pathway

P₄S₁₀ is thought to initially react with the carbonyl oxygen to form a phosphathietane-like intermediate. Subsequent rearrangement and elimination steps lead to the formation of the thiocarbonyl and phosphorus-oxygen byproducts. The reactivity can be enhanced by additives that increase its solubility or activate the carbonyl group.

P4S10_Mechanism P4S10 P₄S₁₀ Intermediate Intermediate P4S10->Intermediate + Carbonyl Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Rearrangement & Elimination Byproducts Phosphorus-Oxygen Byproducts Intermediate->Byproducts

Caption: General reaction pathway for thionation with P₄S₁₀.

General Experimental Workflow

A typical thionation reaction involves the following steps, which can be adapted based on the specific reagent and substrate.

Experimental_Workflow Start Start Setup Reaction Setup: Substrate, Reagent, Solvent Start->Setup Reaction Reaction under Inert Atmosphere (Heat if necessary) Setup->Reaction Monitoring Monitor Reaction (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for a thionation experiment.

Detailed Experimental Protocols

Thionation of Benzamide with Lawesson's Reagent[1]
  • Reagents: Benzamide, Lawesson's Reagent, Tetrahydrofuran (THF), Water, Diethyl ether.

  • Procedure:

    • Dissolve Lawesson's Reagent (1.0 eq) in THF.

    • Add a solution of benzamide (2.0 eq) in THF to the reagent solution at room temperature.

    • Stir the reaction mixture at room temperature for 30 minutes, monitoring completion by TLC.

    • Evaporate the solvent under reduced pressure.

    • Perform a standard aqueous work-up by adding water and extracting the product with diethyl ether.

    • Purify the crude product by silica gel chromatography to obtain the thioamide.

Thionation of Ethyl Benzoate with P₄S₁₀/HMDO[9]
  • Reagents: Ethyl benzoate, Phosphorus pentasulfide (P₄S₁₀), Hexamethyldisiloxane (HMDO), Xylene.

  • Procedure:

    • Combine ethyl benzoate (1.0 eq), P₄S₁₀ (0.33 eq), and HMDO (1.67 eq) in xylene.

    • Heat the reaction mixture to reflux for 8 hours.

    • Monitor the reaction progress by a suitable method (e.g., GC or HPLC).

    • Upon completion, cool the reaction mixture.

    • The work-up typically involves a simple hydrolytic procedure or filtration through silica gel to remove phosphorus-containing byproducts.[2][7]

    • Further purification of the thionoester can be achieved by distillation or chromatography.

Safety and Handling

Both Lawesson's Reagent and P₄S₁₀ require careful handling due to their reactivity and the potential hazards associated with their use.

Lawesson's Reagent:

  • Has a strong, unpleasant odor.

  • Is moisture-sensitive and should be handled under an inert atmosphere.

  • Work-up procedures can be challenging due to the formation of soluble byproducts.[2]

Phosphorus Pentasulfide (P₄S₁₀):

  • Is a flammable solid and is highly sensitive to moisture.[3]

  • Contact with water liberates flammable and toxic hydrogen sulfide (H₂S) gas.[3]

  • Requires storage in a cool, dry, well-ventilated area away from water and oxidizing agents.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion: Making the Right Choice

The selection between Lawesson's Reagent and Phosphorus Pentasulfide is a nuanced decision that depends on several factors:

  • Substrate Reactivity: For sensitive substrates or when high selectivity is required, the milder conditions offered by Lawesson's Reagent may be preferable.

  • Cost and Scale: For large-scale syntheses where cost is a significant factor, the less expensive P₄S₁₀ is a more economical choice.

  • Work-up and Purification: If ease of purification is a priority, P₄S₁₀ , especially in combination with HMDO, offers a significant advantage as its byproducts are more easily removed.[2][7]

  • Reaction Conditions: Lawesson's Reagent is soluble in many organic solvents, offering more flexibility in solvent choice.[10] P₄S₁₀'s poor solubility can be a limitation, though additives can mitigate this.

Ultimately, the optimal thionating agent is best determined through careful consideration of the specific reaction and, if necessary, small-scale screening of both reagents to identify the most efficient and practical method for the desired transformation.

References

A Comparative Guide to Analytical Methods for Phosphorothioic Acid Detection in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prominence of phosphorothioate oligonucleotides as therapeutic agents has necessitated the development of robust and reliable analytical methods for their characterization and quality control. The substitution of a non-bridging oxygen with sulfur in the phosphate backbone, while enhancing nuclease resistance, introduces analytical complexities such as the presence of diastereomers. This guide provides an objective comparison of the primary analytical techniques used for the detection and quantification of phosphorothioate-containing oligonucleotides, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity identification, or structural confirmation. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Capillary Gel Electrophoresis (CGE), Mass Spectrometry (MS), and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Quantitative Performance of Analytical Methods for Phosphorothioate Oligonucleotide Analysis

ParameterIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Weak Anion Exchange Chromatography (WAX-HPLC)Capillary Gel Electrophoresis (CGE)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (r²) >0.998[1]>0.99[2]>0.99[2]>0.999[1]
Accuracy (% Recovery) Typically within ±20%[2]-+/-20%[2]Within ±15% of nominal
Precision (%RSD/CV) < 3%[1]< 20%[2]< 20%[2]< 12%[1]
Limit of Detection (LOD) Analyte dependentAnalyte dependent0.6 mg/L (plasma)[2]Analyte dependent
Limit of Quantification (LOQ) 0.04 pmol (on column)[1]--0.04 pmol (on column)[1]
Primary Application Purity, impurity profiling, diastereomer separationSeparation of degradation products (e.g., deamination, depurination)[3]Length-based separation, purity, and quantitation[4][5]Identity confirmation, impurity identification, mass determination[6][7]
Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the key techniques discussed.

1. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This is one of the most widely used methods for the analysis of phosphorothioate oligonucleotides due to its compatibility with mass spectrometry.[3]

  • Column: Waters XBridge C18, 3.5 µm, 2.1 x 150 mm[3][8]

  • Mobile Phase A: 10% Acetonitrile (ACN), 5 mM Tributylamine (TBuAA), 1 µM Ethylenediaminetetraacetic acid (EDTA) in water.[3][8]

  • Mobile Phase B: 80% ACN, 5 mM TBuAA, 1 µM EDTA in water.[3][8]

  • Gradient: 60% to 90% B over 30 minutes.[3][8]

  • Flow Rate: 0.25 mL/min.[3][8]

  • Column Temperature: 50 °C.[3][8]

  • Detection: UV at 260 nm.[7]

2. Weak Anion Exchange High-Performance Liquid Chromatography (WAX-HPLC)

WAX-HPLC is particularly useful for separating degradation products that may co-elute with the main oligonucleotide in IP-RP-HPLC.[3]

  • Column: Waters Gen-Pak FAX, 4.6 x 100 mm, 2.5 µm.[3]

  • Mobile Phase A: Buffer composition is method-dependent.

  • Mobile Phase B: Buffer with a higher salt concentration for elution.

  • Gradient: A salt gradient is typically used to elute the oligonucleotides based on charge.

  • Flow Rate: Method-dependent.

  • Column Temperature: Method-dependent.

  • Detection: UV at 260 nm.

3. Capillary Gel Electrophoresis (CGE)

CGE offers high-resolution, length-based separation of oligonucleotides and is a powerful tool for purity and stability monitoring.[4][5]

  • Capillary: Polyvinyl alcohol (PVA) coated capillary.[9]

  • Background Electrolyte (BGE): 100 mM phosphoric acid adjusted to pH 3.0 with triethanolamine.[9]

  • Injection: Electrokinetic injection.

  • Voltage: High voltage is applied across the capillary for separation.

  • Detection: On-line UV detection.

4. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a valuable technique for identifying and quantifying phosphorus-containing impurities.[10]

  • Sample Preparation: 2-10 mg of the sample is dissolved in 0.6-1.0 mL of a suitable deuterated solvent.[11]

  • Standard: An external standard of 85% phosphoric acid is used and its chemical shift is set to 0 ppm.[12]

  • Acquisition: Proton-decoupled spectra are often acquired to produce single, sharp signals for each unique phosphorus nucleus.[12]

Visualizing the Analytical Workflow

The following diagrams illustrate a typical workflow for the validation of an analytical method for phosphorothioate oligonucleotide analysis and a comparison of the primary analytical techniques.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_params Perform Validation Experiments (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness) protocol->validation_params data_analysis Data Analysis & Statistical Evaluation validation_params->data_analysis report Generate Validation Report data_analysis->report end End: Method Implementation for Routine Use report->end

Caption: Workflow for Analytical Method Validation.

Analytical_Techniques_Comparison main Phosphorothioate Oligonucleotide Analysis hplc HPLC main->hplc cge CGE main->cge ms MS main->ms nmr 31P NMR main->nmr ip_rp IP-RP-HPLC (Purity, Impurities, Diastereomers) hplc->ip_rp wax WAX-HPLC (Degradation Products) hplc->wax cge_app Length-Based Separation, Purity, Quantitation cge->cge_app ms_app Identity, Impurity ID, Mass Determination ms->ms_app nmr_app P-Containing Impurities nmr->nmr_app

Caption: Comparison of Primary Analytical Techniques.

References

A Comparative Analysis of Phosphorothious Acid Tautomer Acidity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acidity of the two primary tautomers of phosphorothious acid: the thione form (trans-HP(O)(SH)) and the thiol form (cis-HP(S)(OH)). Due to a lack of direct experimental pKa values for these specific tautomers in the public domain, this comparison focuses on the established experimental and computational methodologies that can be employed to determine their relative acidities. This document will detail the theoretical basis for the expected acidity, outline the requisite experimental protocols for pKa determination, and describe the computational approaches for accurate pKa prediction.

Theoretical Framework and Expected Acidity

This compound exists in a tautomeric equilibrium between a form with a phosphorus-sulfur double bond (thione) and one with a phosphorus-oxygen double bond and a sulfur-hydrogen bond (thiol). The position of this equilibrium and the respective acidities of the tautomers are influenced by factors such as the solvent environment and the electronic effects of the substituents.

Generally, the substitution of an oxygen atom with a less electronegative sulfur atom is expected to decrease the acidity of the P-OH proton in the thiol form compared to its oxygen analog, phosphorous acid. Conversely, the P-SH proton in the thione form is anticipated to be more acidic than the P-H bond in the corresponding phosphonic acid tautomer of phosphorous acid. The relative stabilities of the tautomers will also play a crucial role in determining the overall measured acidity of a this compound solution.

Data Presentation: Predicted Acidity

TautomerStructureAcidic ProtonPredicted pKa RangeNotes
Thione Formtrans-HP(O)(SH)S-H5 - 8Expected to be more acidic than the P-H bond in the corresponding phosphonic acid but less acidic than a typical carboxylic acid.
Thiol Formcis-HP(S)(OH)O-H2 - 5Expected to be a stronger acid than the thione form due to the higher electronegativity of oxygen.

Note: These pKa ranges are estimations and would need to be confirmed through the experimental and computational methods outlined below.

Experimental Protocols for pKa Determination

The determination of the pKa values for the this compound tautomers requires specific experimental techniques capable of handling air- and moisture-sensitive compounds and distinguishing between the different acidic protons.

Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an acid.[1][2][3][4][5]

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., deionized water, or an organic solvent if the compound is not water-soluble). The solution is placed in a thermostated vessel and blanketed with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the this compound solution using a calibrated burette.

  • pH Measurement: The pH of the solution is monitored after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence points, where the acid is fully neutralized, are identified as the points of inflection on the curve. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid, two distinct equivalence points and corresponding pKa values may be observed.

NMR Titration

NMR spectroscopy is a powerful tool for determining pKa values, especially for organophosphorus compounds, as it allows for the direct observation of the phosphorus nucleus.[6][7][8][9][10]

Methodology:

  • Sample Preparation: A series of samples are prepared, each containing a fixed concentration of this compound and a buffer solution to maintain a specific pH. Alternatively, a single sample can be titrated in situ within the NMR tube.

  • NMR Spectroscopy: ³¹P NMR spectra are acquired for each sample across a range of pH values.

  • Chemical Shift Analysis: The chemical shift of the phosphorus atom is sensitive to its chemical environment, which changes upon deprotonation. The change in the ³¹P chemical shift is monitored as a function of pH.

  • Data Analysis: The pKa value is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation. This method can also provide information about the tautomeric equilibrium by observing distinct signals for each tautomer if the exchange rate is slow on the NMR timescale.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed to determine the pKa of the thiol group in the thione tautomer, as thiols and thiolates have distinct absorption spectra.[11][12][13][14]

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in a series of buffers with varying pH values.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.

  • Spectral Analysis: The absorbance at a wavelength where the thiol and thiolate species have significantly different extinction coefficients is monitored as a function of pH.

  • Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the appropriate equation, which relates the absorbance to the concentrations of the protonated and deprotonated species.

Computational Methods for pKa Prediction

In the absence of experimental data, computational chemistry provides a robust alternative for predicting the pKa values of the this compound tautomers.[15][16][17][18][19][20]

Methodology:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) is a commonly used method for pKa prediction. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p), aug-cc-pVTZ) is crucial for obtaining accurate results.

  • Solvation Model: The effect of the solvent is critical for pKa calculations and is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.

  • Thermodynamic Cycle: The pKa is calculated from the Gibbs free energy change of the deprotonation reaction in solution. This is often achieved using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity through the free energies of solvation of the acid, its conjugate base, and the proton.

  • pKa Calculation: The pKa is then calculated using the following equation: pKa = ΔG°(aq) / (2.303 * RT) where ΔG°(aq) is the standard Gibbs free energy change of the deprotonation reaction in the aqueous phase, R is the gas constant, and T is the temperature.

Mandatory Visualization

The following diagram illustrates the tautomeric equilibrium of this compound and the deprotonation of each tautomer.

Tautomers cluster_thione Thione Pathway cluster_thiol Thiol Pathway Thione HP(O)(SH) (Thione) Thionate [P(O)(S)]H⁻ (Thionate) Thione->Thionate -H⁺ Thiol HP(S)(OH) (Thiol) Thione->Thiol Tautomerization Thionate->Thione +H⁺ Thiolate [P(S)(O)]H⁻ (Thiolate) Thiol->Thiolate -H⁺ Thiolate->Thiol +H⁺

Caption: Tautomeric equilibrium and deprotonation of this compound.

References

Unveiling the Biological Interactions of Phosphorothious Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of phosphorothious acid and its derivatives with biological molecules is paramount for the development of safe and effective therapeutics. This guide provides a comprehensive comparison of the reactivity of phosphorothioate compounds with key biological entities, supported by experimental data and detailed protocols.

Phosphorothioate modifications, where a non-bridging oxygen atom in a phosphate group is replaced by sulfur, are a cornerstone of antisense oligonucleotide (ASO) therapeutics, enhancing their stability against nuclease degradation. However, this alteration also introduces a complex profile of off-target interactions that can lead to toxicity. This guide delves into the cross-reactivity of phosphorothioates with proteins, lipids, and other biological molecules, offering insights into their non-specific binding behavior and potential interference with cellular signaling.

Protein Interactions: A Double-Edged Sword

The substitution of oxygen with sulfur significantly increases the affinity of oligonucleotides for a wide array of proteins. While this enhanced binding contributes to improved pharmacokinetic properties, it is also a primary source of non-specific toxicity.

Comparative Binding Affinity

Phosphorothioate-modified oligonucleotides (PS-ASOs) exhibit a markedly higher affinity for proteins compared to their unmodified phosphodiester (PO) counterparts. This increased "stickiness" is attributed to the altered charge distribution and increased lipophilicity of the phosphorothioate linkage.

Oligonucleotide TypeTarget ProteinBinding Affinity (Kd)Reference
Phosphorothioate ASOAlbumin~10-100 µM
Phosphodiester ASOAlbuminWeak / Undetectable
Phosphorothioate ASOVarious Cellular ProteinsHigh (nM to low µM range)[1]
Phosphodiester ASOVarious Cellular ProteinsLow[2]

This table summarizes the general trend of increased binding affinity of phosphorothioate oligonucleotides to proteins compared to phosphodiester oligonucleotides.

Reactivity with Amino Acid Side Chains

The nucleophilic nature of certain amino acid side chains makes them potential targets for interaction with phosphorothioates. Cysteine residues, with their reactive thiol groups, are of particular interest. Studies suggest that the cellular uptake of phosphorothioate oligonucleotides may be mediated by thiol-containing proteins on the cell surface through a disulfide exchange-like mechanism.[3][4] While direct covalent modification of proteins by this compound itself under physiological conditions is not extensively documented, the potential for such interactions exists, particularly with highly reactive thiol groups.

Cross-Reactivity with Other Biological Molecules

Lipids and Cell Membranes

The increased lipophilicity of phosphorothioates influences their interaction with cellular membranes. While specific covalent reactions with lipids are not well-characterized, phosphorothioate-containing molecules can associate with lipid bilayers. Cationic lipids have been shown to enhance the delivery of phosphorothioate antisense oligonucleotides into cells, suggesting a significant interaction with lipid assemblies.[5] This interaction can facilitate cellular uptake but may also lead to membrane disruption at high concentrations.

Impact on Cellular Signaling

The non-specific binding of phosphorothioate-containing molecules to proteins can lead to the perturbation of various cellular signaling pathways. This can occur through the inhibition of enzymes, such as DNA polymerases and RNase H, or by interfering with the binding of natural ligands to their receptors.[6]

The off-target effects of phosphorothioate oligonucleotides can lead to a cascade of unintended biological consequences. The diagram below illustrates a potential pathway for these off-target effects, initiated by non-specific protein binding.

OffTargetEffects PS_ASO Phosphorothioate Oligonucleotide Complex PS-ASO-Protein Complex PS_ASO->Complex Non-specific binding Protein Cellular Protein (e.g., Growth Factor Receptor, Kinase, Transcription Factor) Protein->Complex Downstream Downstream Signaling Cascade Complex->Downstream Inhibition or Aberrant Activation Response Altered Cellular Response (e.g., Apoptosis, Inflammation) Downstream->Response

Potential off-target signaling pathway of PS-ASOs.

Experimental Protocols

Accurate assessment of the cross-reactivity of phosphorothioates is crucial for preclinical safety evaluation. The following are key experimental methodologies employed in these studies.

Fluorescence Polarization Assay for Protein Binding

This assay is used to determine the binding affinity of a fluorescently labeled molecule (e.g., a phosphorothioate oligonucleotide) to a protein.

Workflow:

FP_Workflow Start Start Prepare Prepare fluorescently labeled phosphorothioate and protein solutions Start->Prepare Mix Mix labeled phosphorothioate with varying concentrations of protein Prepare->Mix Incubate Incubate to reach binding equilibrium Mix->Incubate Measure Measure fluorescence polarization Incubate->Measure Analyze Analyze data to determine binding constant (Kd) Measure->Analyze End End Analyze->End

Fluorescence polarization assay workflow.

Protocol:

  • Labeling: A phosphorothioate-containing molecule is labeled with a fluorescent dye.

  • Titration: A constant concentration of the labeled molecule is incubated with serial dilutions of the target protein.

  • Measurement: The fluorescence polarization of each sample is measured using a suitable plate reader.

  • Data Analysis: The change in polarization is plotted against the protein concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).[7]

Mass Spectrometry for Identification of Protein Adducts

Mass spectrometry is a powerful tool for identifying and characterizing covalent adducts formed between phosphorothioates and proteins.

Protocol:

  • Incubation: The phosphorothioate compound is incubated with the target protein or a complex protein mixture (e.g., cell lysate).

  • Digestion: The protein is digested into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify peptides that have been modified by the phosphorothioate, indicated by a characteristic mass shift.[8][9]

Conclusion

The introduction of a phosphorothioate linkage into molecules confers significant advantages in terms of stability, but it also presents challenges related to non-specific interactions with a host of biological molecules. A thorough understanding and characterization of this cross-reactivity are essential for the rational design of safer and more effective phosphorothioate-based therapeutics. The experimental approaches outlined in this guide provide a framework for assessing these interactions and mitigating potential off-target effects. As research in this field continues, a deeper understanding of the "phosphorothioate interactome" will undoubtedly pave the way for the next generation of nucleic acid-based drugs.

References

A Comparative Guide to the Synthetic Routes of Phosphorothious Acid (Thiophosphoric Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to phosphorothious acid, more systematically known as thiophosphoric acid (H₃PO₃S). The efficacy of each method is evaluated based on reported yields, reaction conditions, and procedural complexity, supported by experimental data from the literature.

Introduction

Thiophosphoric acid is a key inorganic compound and a precursor in the synthesis of a wide array of organophosphorus compounds, including phosphorothioate esters, which are integral to the development of antisense oligonucleotide therapeutics and other pharmacologically active molecules. The choice of synthetic route to thiophosphoric acid can significantly impact the overall efficiency, scalability, and purity of the final products. This guide compares two principal methods for its preparation: the direct hydrolysis of phosphorus pentasulfide and a multi-step synthesis via a dithiophosphate salt intermediate.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Direct Hydrolysis of P₄S₁₀Route 2: Multi-Step Synthesis via Barium Dithiophosphate
Starting Material Phosphorus pentasulfide (P₄S₁₀)Phosphorus pentasulfide (P₄S₁₀), Sodium Hydroxide, Barium Chloride, Sulfuric Acid
Key Steps Single-step controlled hydrolysis in an organic solvent.1. Basic hydrolysis to sodium dithiophosphate. 2. Precipitation as barium dithiophosphate. 3. Acidification to dithiophosphoric acid. 4. Controlled hydrolysis to thiophosphoric acid.
Reported Yield 77-80%[1], up to quantitative yields reported[2].A ca. 5% solution of thiophosphoric acid is obtained in the final step[2]. The overall yield is not explicitly stated but is implied to be low due to the multiple steps and dilute nature of the product.
Reaction Time 0.5 to 8 hours[1].The final hydrolysis step alone requires approximately 12 hours[2]. The complete multi-step process is significantly longer.
Temperature 0°C to 25°C, with 10°C to 20°C being preferred[1].The final hydrolysis step is conducted at approximately 0°C[2].
Solvents/Reagents Tetrahydrofuran (THF) or acetone, water[1][2].Sodium hydroxide, barium chloride, sulfuric acid, water.
Procedural Complexity Low. A one-pot reaction followed by filtration and concentration.High. Involves multiple reactions, precipitations, filtrations, and careful control of hydrolysis.
Scalability The direct hydrolysis method is presented as suitable for producing substantial quantities[1].The multi-step nature and use of intermediates like barium salts may pose challenges for large-scale production.
Product Isolation The raw product can be used directly, or purified by filtration and concentration under vacuum[1].Involves removal of precipitated barium sulfate and careful evacuation of hydrogen sulfide[2].

Experimental Protocols

Route 1: Direct Hydrolysis of Phosphorus Pentasulfide

This procedure is based on the method described by Brois (1968) and a similar protocol in Chemical Communications (1967)[1][2].

Materials:

  • Phosphorus pentasulfide (P₄S₁₀)

  • Tetrahydrofuran (THF), reagent grade

  • Distilled water

  • Nitrogen gas

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • High-vacuum line

Procedure:

  • A 1-liter, four-neck round-bottom flask is equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • The reactor is charged with 0.25 moles of phosphorus pentasulfide (55.56 g) and 250 ml of tetrahydrofuran (THF).

  • The flask is purged with nitrogen gas, and the resulting suspension is cooled to approximately 10°C using an ice bath.

  • While stirring, 2.5 moles of distilled water (45 g) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at around 10°C. The controlled hydrolysis is accompanied by the evolution of hydrogen sulfide and the gradual dissolution of the phosphorus pentasulfide.

  • The reaction mixture is stirred at 10°C for an additional hour, by which time the solution should become clear.

  • The mixture is allowed to warm to room temperature.

  • The solvent and dissolved hydrogen sulfide are removed under high vacuum at room temperature to yield the viscous thiophosphoric acid product.

  • All operations should be conducted under a nitrogen atmosphere to prevent air oxidation of the product[2]. The product should be stored at -20°C in an amber bottle flushed with nitrogen[2].

Route 2: Multi-Step Synthesis via Barium Dithiophosphate

This procedure is a summary of the method described by Klement (1947) and referenced in other sources[2][3].

Step 1: Preparation of Sodium Dithiophosphate

  • Phosphorus pentasulfide is hydrolyzed with sodium hydroxide in an aqueous solution.

    • P₂S₅ + 6 NaOH → 2 Na₃PO₂S₂ + H₂S + 2 H₂O[3]

Step 2: Formation of Barium Dithiophosphate

  • The sodium dithiophosphate solution is treated with barium chloride to precipitate barium dithiophosphate.

    • 2 Na₃PO₂S₂ + 3 BaCl₂ → Ba₃(PO₂S₂)₂ + 6 NaCl[3]

Step 3: Liberation of Dithiophosphoric Acid

  • The isolated barium dithiophosphate is decomposed with sulfuric acid at approximately 0°C. Barium sulfate precipitates, and the filtrate contains dithiophosphoric acid.

    • Ba₃(PO₂S₂)₂ + 3 H₂SO₄ → 3 BaSO₄ + 2 H₃PO₂S₂[3]

Step 4: Controlled Hydrolysis to Thiophosphoric Acid

  • The dithiophosphoric acid solution is maintained at about 0°C for approximately 12 hours to allow for controlled hydrolysis to thiophosphoric acid.

    • H₃PO₂S₂ + H₂O → H₃PO₃S + H₂S[3]

  • The final product is a dilute aqueous solution of thiophosphoric acid.

Visualizations

Synthetic_Route_1 P4S10 P₄S₁₀ Reaction Controlled Hydrolysis (10°C, 1.5h) P4S10->Reaction H2O H₂O H2O->Reaction THF THF (Solvent) THF->Reaction H3PO3S H₃PO₃S (Thiophosphoric Acid) Reaction->H3PO3S ~80% Yield H2S H₂S (byproduct) Reaction->H2S

Caption: Workflow for the direct hydrolysis of P₄S₁₀.

Synthetic_Route_2 cluster_0 Step 1 & 2: Dithiophosphate Salt Formation cluster_1 Step 3: Acidification cluster_2 Step 4: Controlled Hydrolysis P4S10 P₄S₁₀ Na3PO2S2 Na₃PO₂S₂ P4S10->Na3PO2S2 + NaOH NaOH NaOH Ba3PO2S22 Ba₃(PO₂S₂)₂ Na3PO2S2->Ba3PO2S22 + BaCl₂ BaCl2 BaCl₂ H3PO2S2 H₃PO₂S₂ (Dithiophosphoric Acid) Ba3PO2S22->H3PO2S2 + H₂SO₄ H2SO4 H₂SO₄ H3PO3S H₃PO₃S (Thiophosphoric Acid) H3PO2S2->H3PO3S + H₂O (12h, 0°C) H2O H₂O

Caption: Multi-step synthesis via a barium dithiophosphate intermediate.

Tautomerism_and_Application cluster_tautomers Tautomeric Equilibrium cluster_application Precursor to Phosphorothioates Thione S=P(OH)₃ (Thione form) Thiol O=P(OH)₂(SH) (Thiol form) Thione->Thiol Tautomerization H3PO3S H₃PO₃S Reaction Esterification H3PO3S->Reaction Phosphorothioate R-O-P(S)(OH)₂ (Phosphorothioate Ester) Reaction->Phosphorothioate

Caption: Tautomerism of thiophosphoric acid and its role as a synthetic precursor.

Conclusion

Based on the available literature, the direct hydrolysis of phosphorus pentasulfide in an organic solvent (Route 1) is a more efficient and straightforward method for the synthesis of thiophosphoric acid compared to the multi-step route involving a barium dithiophosphate intermediate (Route 2). Route 1 offers a higher yield, shorter reaction time, and lower procedural complexity, making it a more favorable choice for laboratory and potential large-scale synthesis. The multi-step route, while chemically illustrative, appears to be a more circuitous and lower-yielding process. For researchers and drug development professionals requiring access to thiophosphoric acid as a synthetic precursor, the direct hydrolysis method represents the more practical and efficacious approach.

References

Comparative stability of phosphorothious acid and its ester derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The replacement of an oxygen atom with sulfur in the phosphate backbone of nucleotides, creating a phosphorothioate (PS) linkage, is a cornerstone of modern oligonucleotide therapeutics. This modification significantly enhances the stability of these molecules against enzymatic degradation, thereby prolonging their half-life in biological systems. However, the stability of phosphorothioate-modified compounds is a multifaceted issue, influenced by chemical and biological factors. This guide provides a comparative analysis of the stability of phosphorothioate esters, focusing on their susceptibility to hydrolysis, oxidation, and nuclease-mediated degradation, supported by experimental data and detailed protocols.

While the term "phosphorothious acid" is not commonly used in this context, the stability of its derivative esters, particularly phosphorothioate oligonucleotides, is of paramount importance in drug development. This guide will focus on these therapeutically relevant molecules.

Comparative Stability Analysis

The stability of phosphorothioate esters is often compared to their phosphodiester (PO) counterparts. The introduction of sulfur creates a chiral center at the phosphorus atom, resulting in Rp and Sp diastereomers, which can exhibit different stability profiles.

Hydrolytic Stability

The hydrolysis of the P-S or P-O bond in phosphorothioate esters is a key factor in their chemical stability. The rate of hydrolysis is significantly influenced by the number of ester linkages to the phosphorus atom (mono-, di-, or triester) and the pH of the environment.

A phenomenon known as the "thio effect" describes the impact of sulfur substitution on hydrolysis rates. For monoesters, the sulfur substitution accelerates hydrolysis compared to their phosphate counterparts.[1] Conversely, for diesters and triesters, which are more relevant to the structure of oligonucleotides, the presence of sulfur slows down the rate of hydrolysis.[1]

Table 1: Comparative Hydrolytic Stability of Phosphodiester vs. Phosphorothioate Linkages

Linkage TypeRelative Hydrolysis Rate (Diester)pH DependenceKey Observations
Phosphodiester (PO)FasterSusceptible to both acid and base-catalyzed hydrolysis.More prone to chemical degradation in aqueous solutions.
Phosphorothioate (PS)SlowerGenerally more stable across a range of pH values compared to PO.[2]The "thio effect" in diesters contributes to increased stability.[1]

This table synthesizes general findings from the cited literature; specific rates are highly dependent on the full molecular structure and reaction conditions.

Nuclease Resistance

A primary advantage of phosphorothioate modification is the enhanced resistance to degradation by cellular nucleases.[3] Nucleases, which are enzymes that cleave the phosphodiester bonds in nucleic acids, are a major barrier to the therapeutic efficacy of unmodified oligonucleotides.

Table 2: Comparative Stability in the Presence of Nucleases

Oligonucleotide TypePrimary Nuclease TypeRelative Degradation RateHalf-life in Serum
Unmodified (PO)3'-ExonucleasesRapid< 5 minutes to ~3 hours
Phosphorothioate (PS)Both Endo- and ExonucleasesSignificantly Slower~4 hours to > 7 days

Data synthesized from reference[4]. Half-life is sequence and context-dependent.

The resistance of PS-oligonucleotides is not absolute and is influenced by the stereochemistry of the phosphorothioate linkage. The Rp-diastereomers are more susceptible to cleavage by some nucleases than the Sp-diastereomers.[4]

Oxidative Stability

Phosphorothioate linkages are susceptible to oxidation, which results in the conversion of the phosphorothioate back to a phosphodiester bond, a process known as desulfurization.[5][6] This conversion negates the nuclease resistance conferred by the sulfur atom. Oxidative stress in a biological environment can contribute to this degradation pathway.[7]

Experimental Protocols

The assessment of phosphorothioate stability relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.

Analysis of Hydrolytic and Oxidative Degradation by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying the parent oligonucleotide from its degradation products. Ion-pair reversed-phase (IP-RP) HPLC is commonly employed.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the phosphorothioate oligonucleotide at a known concentration (e.g., 0.1 mg/mL) in various buffers to simulate different pH conditions (e.g., acidic, neutral, basic).[5]

    • For oxidative stress studies, incubate the oligonucleotide solution with a controlled concentration of an oxidizing agent like hydrogen peroxide.[5]

    • Incubate the samples at a controlled temperature (e.g., 45°C or 90°C) for various time points.[5]

  • IP-RP-HPLC Analysis:

    • Column: Waters XBridge C18, 3.5 µm, 2.1 x 150 mm.[8]

    • Mobile Phase A: 10% acetonitrile, 5 mM tributylamine (TBuAA), 1 µM EDTA in water.[8]

    • Mobile Phase B: 80% acetonitrile, 5 mM TBuAA, 1 µM EDTA in water.[8]

    • Gradient: A typical gradient would be 60% to 90% Mobile Phase B over 30 minutes.[8]

    • Flow Rate: 0.25 mL/min.[8]

    • Column Temperature: 50°C.[8]

    • Detection: UV absorbance at 260 nm. For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).[5][9]

  • Data Analysis:

    • Quantify the percentage of the remaining parent oligonucleotide and the formation of degradation products at each time point by integrating the peak areas in the chromatogram.

Nuclease Degradation Assay

This assay evaluates the stability of phosphorothioate oligonucleotides in the presence of nucleases, often found in serum or cell lysates.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the phosphorothioate oligonucleotide at a specific concentration (e.g., 200 nM).[10]

    • Prepare a reaction buffer suitable for the nuclease being used. For a generic 3'-exonuclease assay using Snake Venom Phosphodiesterase (SVP): 200 mM glycine, 15 mM MgCl₂, pH 9.[10]

    • Prepare the nuclease solution (e.g., SVP at 0.05 mU/µL).[10]

  • Nuclease Digestion:

    • Mix the oligonucleotide solution with the reaction buffer.[10]

    • Initiate the reaction by adding the nuclease solution.[10]

    • Incubate the reaction mixture at 37°C.[10]

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction and quench the enzymatic activity by adding a solution like 0.5 M EDTA or by heat inactivation.[11][12]

  • Analysis of Degradation:

    • Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE). The intact oligonucleotide will migrate as a single band, while degraded fragments will appear as smaller bands.[10]

    • Alternatively, use HPLC (as described in the previous protocol) to quantify the remaining full-length oligonucleotide.

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways for phosphorothioate oligonucleotides and the experimental workflow for their analysis.

G cluster_main Phosphorothioate Oligonucleotide Degradation Pathways cluster_degradation cluster_products PS_Oligo Phosphorothioate (PS) Oligonucleotide Hydrolysis Hydrolytic Cleavage (Slow) PS_Oligo->Hydrolysis Oxidation Oxidation (Desulfurization) PS_Oligo->Oxidation Nuclease Nuclease Degradation (Resistant) PS_Oligo->Nuclease Shortmers Shorter Oligonucleotide Fragments Hydrolysis->Shortmers PO_Oligo Phosphodiester (PO) Oligonucleotide Oxidation->PO_Oligo Nuclease_Fragments Degraded Fragments Nuclease->Nuclease_Fragments PO_Oligo->Nuclease Increased Susceptibility

Caption: Key degradation pathways for phosphorothioate oligonucleotides.

G cluster_workflow Experimental Workflow for Stability Analysis cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start Phosphorothioate Oligonucleotide Sample pH_Temp Incubation at Varying pH & Temp Start->pH_Temp Oxidant Incubation with Oxidizing Agent Start->Oxidant Enzyme Incubation with Nuclease Start->Enzyme HPLC HPLC / LC-MS pH_Temp->HPLC Chemical Stability Oxidant->HPLC Oxidative Stability Enzyme->HPLC PAGE PAGE Enzyme->PAGE Enzymatic Stability Quant Quantification of Degradation HPLC->Quant PAGE->Quant HalfLife Determination of Half-life Quant->HalfLife

Caption: Workflow for assessing the stability of phosphorothioate oligonucleotides.

References

Validating the Structure of Phosphorothioate-Containing Molecules: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural validation of phosphorothious acid reaction products, particularly phosphorothioate (PS) oligonucleotides, is critical for ensuring therapeutic efficacy and safety. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate validation methods.

The replacement of a non-bridging oxygen with sulfur in the phosphate backbone of oligonucleotides—creating a phosphorothioate linkage—is a cornerstone of modern therapeutic drug development. This modification confers nuclease resistance, enhancing the molecule's stability and bioavailability.[1][2][3][4] However, this substitution also introduces a chiral center at the phosphorus atom, resulting in a complex mixture of diastereomers for any oligonucleotide with multiple PS linkages.[5][6] Rigorous analytical characterization is therefore essential to ensure manufacturing consistency, product quality, and to understand structure-activity relationships.[5]

This guide compares the primary analytical methods for validating the structure of phosphorothioate-containing products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, from confirming the primary sequence and backbone integrity to determining high-resolution three-dimensional structure.

Feature³¹P NMR SpectroscopyMass Spectrometry (LC-MS, MALDI-TOF)X-ray Crystallography
Primary Use - Backbone integrity- Quantification[7][8]- Stereochemical composition analysis[5]- Distinguishing P=O vs. P=S linkages[9][10]- Molecular weight confirmation- Sequence verification[11][12]- Impurity profiling[13]- Metabolite identification[14]- High-resolution 3D structure- Absolute stereochemistry- Conformational analysis
Sensitivity Moderate to LowHighLow (requires single crystals)
Resolution Atomic (for phosphorus environment)Molecular (mass-to-charge ratio)Atomic (sub-ångström)
Sample Requirement High concentration, solubleLow concentration, solubleHigh-purity, single crystals
Key Advantage Non-destructive, excellent for quantifying backbone modifications and diastereomeric ratios.[5][7]High sensitivity and specificity for sequencing and identifying low-level impurities.[13][15]Provides the definitive 3D atomic structure.[16]
Key Limitation Lower sensitivity compared to MS; complex spectra for long oligonucleotides.[8]Does not directly provide stereochemical information; fragmentation can be complex.[11]Crystal growth can be a major bottleneck; structure may not reflect solution-state conformation.[17]
Analysis Time Minutes to hoursMinutes (per sample)Days to weeks

Experimental Protocols and Methodologies

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are summaries of standard methodologies for the key analytical techniques.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for probing the chemical environment of phosphorus atoms within a molecule.[18] It can readily distinguish between phosphodiester and phosphorothioate linkages due to their distinct chemical shifts.[9][10][19]

Objective: To confirm the presence and quantify the ratio of phosphorothioate to phosphodiester linkages and analyze diastereomeric distribution.

Methodology:

  • Sample Preparation: Dissolve a high-concentration sample (typically >1 mg) in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal reference standard (e.g., trimethyl phosphate). EDTA is often added to chelate paramagnetic metal ions that can broaden signals.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a phosphorus-sensitive probe.

  • Data Acquisition: Acquire a one-dimensional ³¹P spectrum with proton decoupling. Key parameters to optimize include the recycle delay (D1), which should be at least 5 times the longest T1 relaxation time of the phosphorus nuclei to ensure accurate quantification.[7]

  • Data Analysis: Integrate the signals corresponding to the phosphorothioate (~56 ppm) and any phosphodiester (~0 ppm) linkages.[9] The ratio of these integrals provides the relative abundance. The complexity and width of the phosphorothioate signal region can offer insights into the diastereomeric mixture.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC), is the gold standard for the analysis of oligonucleotides and their metabolites.[14][15][20] It provides molecular weight information, sequence confirmation, and impurity profiles.

Objective: To verify the molecular weight of the full-length product (FLP) and identify and quantify synthesis-related impurities (e.g., failure sequences).

Methodology:

  • Sample Preparation: Dilute the sample to a low concentration (e.g., 5 pmol/µL) in the initial mobile phase.[1]

  • Chromatography:

    • Column: Use a column suitable for oligonucleotide separation, such as a C18 or a specialized column like Waters OST.[21]

    • Mobile Phase: Employ an ion-pairing reagent (e.g., triethylamine/hexafluoroisopropanol) in a water/acetonitrile or water/methanol gradient system to achieve separation.[22]

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is ideal for anionic oligonucleotides.[14]

    • Detection: Acquire full-scan mass spectra to detect the parent compound and related impurities. The resulting spectrum will show a distribution of charge states, which can be deconvoluted to determine the neutral mass of the molecule.[14]

  • Data Analysis: Compare the determined mass to the theoretical mass of the expected product. Identify peaks corresponding to common impurities, such as n-1 or n+1 shortmers and deletion sequences.[13]

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical relationships, aiding in comprehension and decision-making.

cluster_reagents Starting Materials cluster_reaction Sulfurization Reaction cluster_product Product Phosphite\nTriester Phosphite Triester ReactionVessel Oxidative Sulfurization Phosphite\nTriester->ReactionVessel Sulfurizing\nReagent Sulfurizing Reagent Sulfurizing\nReagent->ReactionVessel Phosphorothioate\nProduct Phosphorothioate Product ReactionVessel->Phosphorothioate\nProduct

Caption: Reaction scheme for the synthesis of a phosphorothioate linkage.

Crude Product Crude Product Sample Prep Sample Prep Crude Product->Sample Prep Dilution LC Separation LC Separation Sample Prep->LC Separation Injection ESI Source ESI Source LC Separation->ESI Source Elution Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Ionization Data Analysis Data Analysis Mass Analyzer->Data Analysis m/z data Structure Confirmed Structure Confirmed Data Analysis->Structure Confirmed Impurity ID Impurity ID Data Analysis->Impurity ID

Caption: General experimental workflow for LC-MS based structural validation.

Caption: Decision guide for selecting the appropriate analytical technique.

References

Comparison of phosphorothious acid with other sulfur-containing phosphorus reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of sulfur into phosphorus-containing molecules is a critical step in the synthesis of numerous therapeutic agents, most notably antisense oligonucleotides. This guide provides an objective comparison of key sulfur-containing phosphorus reagents, focusing on their application in the synthesis of phosphorothioates, with supporting experimental data and protocols.

Phosphorothioates, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a cornerstone of oligonucleotide-based therapies due to their enhanced resistance to nuclease degradation.[1][2] The choice of sulfurizing reagent is paramount to the efficiency, purity, and scalability of synthesizing these modified oligonucleotides and other sulfur-containing phosphorus compounds. This guide will compare phosphorothious acid and its more commonly used synthetic equivalents and sulfur-transfer reagents.

Understanding this compound and its Tautomers

This compound (H3PO2S) is the sulfur analog of phosphorous acid. Like phosphorous acid, it can exist in different tautomeric forms. The more stable form is the tetracoordinate species, phosphonothioic acid, with a P=O bond, while the trivalent form, with a P-OH group, is less stable.[3][4][5] Due to the lability of the P-H bond and the tendency of the trivalent form to be readily oxidized, this compound itself is not typically used as a reagent in synthesis. Instead, stable and reactive sulfur transfer reagents are employed to introduce the thiophosphoryl group.

Key Sulfur-Containing Phosphorus Reagents: A Comparison

The most common application of these reagents is the conversion of a phosphite triester to a phosphorothioate during solid-phase oligonucleotide synthesis. The efficiency and cleanliness of this sulfurization step are critical for the overall yield and purity of the final therapeutic product.

Here, we compare some of the most widely used sulfurizing reagents:

  • Lawesson's Reagent (LR): A well-established reagent for the thionation of a wide range of carbonyl compounds, including amides and ketones, to their corresponding thiocarbonyls.[6][7] In the context of phosphorus chemistry, it can be used to convert phosphonates to thiophosphonates. While highly effective, its use in large-scale oligonucleotide synthesis can be complicated by the formation of byproducts that are sometimes difficult to remove.[8]

  • Phosphorus Pentasulfide (P4S10): A traditional and powerful thionating agent.[9] It is often used in the synthesis of dithiophosphoric acids.[10][11] However, its reactivity can be harsh, and it often requires high temperatures, limiting its use with sensitive substrates.[8] A complex of P4S10 with pyridine has been shown to be a more selective thionating agent.[8]

  • Beaucage Reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide): A widely used sulfur-transfer reagent in automated solid-phase oligonucleotide synthesis due to its high efficiency and rapid reaction times.[12][13] However, it has limited stability in solution on the synthesizer, which can be a drawback for large-scale synthesis.[12][13]

  • DDTT (3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione) / Sulfurizing Reagent II: An alternative to the Beaucage reagent that offers improved stability in solution.[12][13] It has been shown to be a more efficient sulfurizing agent for RNA synthesis compared to the Beaucage reagent.[12]

  • Other Dithiazole Derivatives (e.g., EDITH, ADTT): Several other dithiazole-based reagents have been developed to offer advantages in stability, cost, and efficiency.[14][15] For example, 3-amino-1,2,4-dithiazole-5-thione (ADTT) is an inexpensive and highly efficient sulfur-transfer reagent.[14]

Quantitative Performance Comparison

The choice of sulfurizing reagent significantly impacts the efficiency of phosphorothioate synthesis. The following table summarizes key performance data for some of the most common reagents used in oligonucleotide synthesis.

ReagentTypical Concentration & TimeSulfurization EfficiencyKey AdvantagesKey Disadvantages
Beaucage Reagent 0.05 M in Acetonitrile, 30-240s[12][15]>99% for DNA[15]Fast reaction times, high efficiency for DNA.[13][15]Limited stability in solution on the synthesizer.[12][13]
DDTT (Sulfurizing Reagent II) 0.05 M in Pyridine/Acetonitrile, 60s for DNA, 6 min for RNA[13]>99.5%[16][17]High stability in solution, excellent for RNA sulfurization.[12][13]May require longer reaction times for certain sequences.[13]
ADTT Not specified>99.5%[14]Low cost, high efficiency.[14]Less commonly cited in recent literature compared to DDTT.
EDITH 0.05 M in Acetonitrile, 30s[15]~98-99%[15]Comparable efficiency to Beaucage reagent.[15]Not as widely adopted as Beaucage or DDTT.

Experimental Protocols

Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide

This protocol describes a single sulfurization cycle during automated solid-phase synthesis of a phosphorothioate oligodeoxynucleotide using a phosphoramidite approach.

Materials:

  • Controlled Pore Glass (CPG) solid support with the first nucleoside attached.

  • DNA phosphoramidites (A, C, G, T).

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole in acetonitrile).

  • Sulfurizing reagent solution (e.g., 0.05 M DDTT in pyridine/acetonitrile 1:9 v/v).

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Acetonitrile (anhydrous).

Procedure (performed on an automated DNA synthesizer):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the CPG support is removed by treatment with the deblocking solution.

  • Coupling: The next phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.

  • Sulfurization: The newly formed phosphite triester linkage is sulfurized by flushing the column with the sulfurizing reagent solution for a specified time (e.g., 60 seconds for DDTT).

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • The cycle of deblocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed using concentrated aqueous ammonia.

Thionation of a Ketone using Lawesson's Reagent

This protocol provides a general procedure for the conversion of a ketone to a thioketone.

Materials:

  • Ketone.

  • Lawesson's Reagent.

  • Anhydrous toluene.

Procedure:

  • To a solution of the ketone (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., argon), add Lawesson's Reagent (0.5 mmol, 0.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired thioketone.[6][18]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a crucial experimental workflow and a relevant signaling pathway.

G cluster_0 Solid-Phase Oligonucleotide Synthesis Cycle start Start Cycle: CPG-bound Nucleoside (5'-DMT protected) deblock 1. Deblocking (TCA in DCM) start->deblock wash1 Wash (Acetonitrile) deblock->wash1 couple 2. Coupling (Phosphoramidite + Activator) wash1->couple wash2 Wash (Acetonitrile) couple->wash2 sulfurize 3. Sulfurization (e.g., DDTT) wash2->sulfurize wash3 Wash (Acetonitrile) sulfurize->wash3 cap 4. Capping (Acetic Anhydride) wash3->cap wash4 Wash (Acetonitrile) cap->wash4 next_cycle To Next Cycle or Final Cleavage wash4->next_cycle G cluster_1 Antisense Oligonucleotide (ASO) Mechanism of Action aso Phosphorothioate ASO (in cytoplasm) nucleus Nucleus aso->nucleus Translocation hybrid ASO-mRNA Hybrid aso->hybrid Hybridization mrna Target mRNA nucleus->mrna Transcription mrna->hybrid rnaseh RNase H hybrid->rnaseh Recruitment degradation mRNA Degradation rnaseh->degradation Cleavage protein Protein Translation (Inhibited) degradation->protein

References

Safety Operating Guide

Navigating the Safe Handling of Phosphorothious Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of a specific Safety Data Sheet (SDS) for "Phosphorothious acid," this guide provides essential safety and logistical information based on the closely related and well-documented compound, Phosphorous acid, along with general safety principles for handling organothiophosphates. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for the specific product in use to ensure the highest level of safety.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE, categorized by the level of protection required.

Protection LevelEquipmentSpecifications and Usage
Primary Protection Eye and Face ProtectionChemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory. A face shield worn over safety glasses is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[1]
Hand ProtectionDisposable nitrile gloves provide short-term protection against a broad range of chemicals.[1] For more hazardous operations, consider double gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation before use.
Body ProtectionA Nomex® laboratory coat, buttoned and properly fitted, should be worn over cotton-based clothing.[1] Avoid synthetic fabrics like polyester or acrylic.[1] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Foot ProtectionClosed-toe, closed-heel shoes that cover the entire foot are required.[1] Chemical-resistant boots are recommended when handling larger quantities or during spill cleanup.
Secondary Protection Respiratory ProtectionAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a respirator may be necessary. Respirator use requires a formal program including medical evaluation, fit testing, and training.[1]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step plan outlines the key procedures for its use and disposal.

Handling and Storage Protocols
  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and metals.[2] The storage container should be made of corrosive-resistant material.[3]

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Prepare all necessary equipment and reagents within a chemical fume hood.

  • Handling : Wear the appropriate PPE as outlined in the table above. Avoid creating dust or aerosols. Use only spark-proof tools and equipment.

  • Spill Management : In case of a spill, evacuate the area and alert others. For small spills, absorb the material with an inert, non-combustible absorbent, and place it in a sealed container for disposal. Do not use combustible materials like sawdust. For large spills, contact your institution's environmental health and safety department.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed hazardous waste container.

  • Waste Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Waste Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[3]

Visualizing Safety Workflows

To further clarify the procedural steps and safety hierarchy, the following diagrams have been created using the DOT language.

Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Inspect Container prep2 Don Appropriate PPE prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weigh/Measure prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Collect Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: Experimental workflow for handling this compound.

Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

Caption: Hierarchy of controls for chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.